molecular formula C8H7N3 B1294894 3-Methylbenzo[1,2,4]triazine CAS No. 6299-94-1

3-Methylbenzo[1,2,4]triazine

Cat. No.: B1294894
CAS No.: 6299-94-1
M. Wt: 145.16 g/mol
InChI Key: JUYHCYCLQJYTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[1,2,4]triazine (CAS 6299-94-1) is an aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science research. It belongs to the 1,2,4-benzotriazine family, a class of structures known for their diverse biological activities and presence in functional organic materials . Benzotriazine derivatives are extensively investigated as key scaffolds in the development of novel therapeutic agents . Compounds featuring this core structure have demonstrated a range of pharmacological activities in preclinical research, serving as intermediates for synthesizing more complex nitrogen-containing heterocycles . Some 1,2,4-benzotriazines are recognized as intermediates in the synthesis of other nitrogen-containing heterocycles and have shown potential as ligands for sigma receptors, with affinities in the nanomolar range, suggesting relevance for research in cardiovascular, neurodegenerative, and proliferative pathologies . Furthermore, dihydrobenzo[1,2,4]triazine derivatives are direct precursors to stable Blatter radicals, which are valuable components in the development of functional organic materials, including applications in molecular electronics and spintronics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines. Product Specifications: • CAS Number: 6299-94-1 • Molecular Formula: C8H7N3 • Molecular Weight: 145.16 g/mol • Storage: Sealed in dry, store at 2-8°C

Properties

IUPAC Name

3-methyl-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-9-7-4-2-3-5-8(7)11-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYHCYCLQJYTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212202
Record name 1,2,4-Benzotriazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-94-1
Record name 1,2,4-Benzotriazine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6299-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzotriazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylbenzotriazine: A Technical Overview of Isomeric Forms and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 3-methylbenzotriazine represents a significant scaffold in medicinal chemistry and materials science. However, the nomenclature "3-Methylbenzotriazine" is ambiguous and can refer to two primary isomers: 3-methyl-1,2,4-benzotriazine and 3-methyl-1,2,3-benzotriazine. This technical guide provides a detailed overview of the known chemical properties, synthesis protocols, and potential applications of these isomers, drawing from available data on the parent compounds and closely related derivatives. Due to a scarcity of consolidated data for the parent 3-methylbenzotriazine isomers, this document synthesizes information from various derivatives to provide a representative profile.

Core Chemical Properties

Property1,2,3-Benzotriazine3-methyl-1,2,3-benzotriazin-4-one
CAS Number 253-23-622305-44-8[1]
Molecular Formula C7H5N3C8H7N3O[1]
Molecular Weight 131.13 g/mol 161.16 g/mol [1]
Melting Point Not available119-121 °C[1]
Boiling Point Not availableNot available[1]
Solubility Not availableNot available
Appearance Not availableNot available

Synthesis and Reactivity

The synthesis of the benzotriazine core is a well-established area of organic chemistry, with several methodologies available for the introduction of substituents.

Synthesis of 1,2,4-Benzotriazines

A general review of the synthesis of 1,2,4-benzotriazines indicates that 3-methyl-1,2,4-benzotriazine can be synthesized through various routes, including the cyclization of o-nitrophenylhydrazones followed by oxidation[2]. One common approach involves the reaction of an ortho-amino- or ortho-nitro-phenylhydrazine with a suitable carbonyl compound, followed by cyclization and oxidation steps.

Synthesis of 1,2,3-Benzotriazines

The synthesis of 4-alkoxy- and 4-aryloxybenzo[d][1][3][4]triazines has been reported through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions[4][5][6][7]. This methodology offers a pathway that could potentially be adapted for the synthesis of 3-methyl-1,2,3-benzotriazine.

Experimental Protocols

Detailed experimental protocols for the parent 3-methylbenzotriazine isomers are not explicitly available. However, a general procedure for the synthesis of substituted 1,2,3-benzotriazines can be adapted from related literature[4][5].

General Procedure for the Formation of 4-substituted-1,2,3-Benzotriazines:

  • Preparation of the Isocyanide Precursor: The synthesis starts with the preparation of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative.

  • Cyclization Reaction: The isocyanide precursor is dissolved in an appropriate solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Base and Nucleophile Addition: A strong base (e.g., NaH) is added to the reaction mixture, followed by the addition of a nucleophile (an alcohol or phenol for 4-alkoxy/aryloxy derivatives). For the synthesis of 3-methyl-1,2,3-benzotriazine, a methylating agent would be required at an appropriate stage, or a precursor already containing the methyl group would be necessary.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specific duration.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the desired benzotriazine derivative[4].

Spectral Analysis

  • ¹H NMR: The proton NMR spectra of benzotriazine derivatives typically show signals for the aromatic protons in the range of 7.0-8.5 ppm. The methyl group protons would be expected to appear as a singlet in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectra would show signals for the aromatic carbons and the carbon of the methyl group.

  • IR Spectroscopy: The infrared spectra of benzotriazines would exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic ring system.

Potential Biological Activity and Applications

Benzotriazine and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific data on the 3-methyl isomers is limited, the broader class of compounds has shown promise in several therapeutic areas.

  • Antitumor Activity: Various benzotriazine derivatives have been investigated for their potential as anticancer agents[8].

  • Antimicrobial and Antifungal Activity: The benzotriazine nucleus is a component of some antimicrobial and antifungal compounds.

  • Herbicidal and Insecticidal Properties: Certain benzotriazinone derivatives have been developed as herbicides and insecticides.

  • Central Nervous System (CNS) Activity: Some benzotriazine derivatives have been explored for their effects on the central nervous system.

The diverse biological profile of the benzotriazine core suggests that 3-methylbenzotriazine isomers could be valuable starting points for the development of new therapeutic agents.

Visualizing Synthesis and Potential Applications

To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Ortho-substituted_aniline Ortho-substituted Aniline Derivative Diazotization Diazotization Ortho-substituted_aniline->Diazotization NaNO2, HCl Cyclization Cyclization Diazotization->Cyclization Intramolecular reaction Methylation Methylation (if required) Cyclization->Methylation Methylating agent Purification Purification Cyclization->Purification Methylation->Purification 3_Methylbenzotriazine 3-Methylbenzotriazine Purification->3_Methylbenzotriazine

Caption: Generalized synthetic workflow for 3-Methylbenzotriazine.

Logical_Relationships cluster_derivatization Chemical Derivatization cluster_applications Potential Applications 3_Methylbenzotriazine 3-Methylbenzotriazine Core Functional_Group_Modification Functional Group Modification 3_Methylbenzotriazine->Functional_Group_Modification Drug_Development Drug Development Functional_Group_Modification->Drug_Development Bioactivity Screening Agrochemicals Agrochemicals Functional_Group_Modification->Agrochemicals Pesticidal Activity Materials_Science Materials Science Functional_Group_Modification->Materials_Science Functional Dyes, Polymers

Caption: Logical relationships of 3-Methylbenzotriazine to potential applications.

References

In-Depth Technical Guide: 3-Methyl-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1,2,3-benzotriazin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the ambiguity of the term "3-Methylbenzotriazine," this document focuses on the well-characterized derivative, 3-methyl-1,2,3-benzotriazin-4-one, providing clarity on its nomenclature, properties, and synthesis.

Chemical Identity and Properties

3-Methyl-1,2,3-benzotriazin-4-one is a methylated derivative of the 1,2,3-benzotriazin-4-one core structure. Its chemical identity and known physical properties are summarized below.

IdentifierValue
IUPAC Name 3-methyl-1,2,3-benzotriazin-4-one
CAS Number 22305-44-8[1]
Molecular Formula C₈H₇N₃O
Melting Point 119-121 °C[1]

Synthesis of the 1,2,3-Benzotriazin-4-one Scaffold

While a specific, detailed experimental protocol for the direct synthesis of 3-methyl-1,2,3-benzotriazin-4-one is not extensively documented in publicly accessible literature, the synthesis of the parent scaffold, 1,2,3-benzotriazin-4(3H)-one, is well-established. Methylation of the N3-position would then yield the target compound.

The most common laboratory synthesis for 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related precursors.[2] However, this traditional method often requires harsh acidic conditions and the use of sodium nitrite.[2]

A more modern and efficient approach utilizes a continuous flow synthesis method. This protocol leverages a photocyclization reaction of acyclic aryl triazine precursors, offering excellent yields, short reaction times, and improved safety and scalability.[2]

Experimental Protocol: Continuous Flow Synthesis of Substituted Benzotriazin-4(3H)-ones

This protocol is adapted from a published method for the synthesis of the general scaffold and serves as a representative example of a modern synthetic route.[2]

Materials:

  • Substituted acyclic aryl triazine precursor

  • Solvent (e.g., acetonitrile)

  • Continuous flow reactor system equipped with a violet LED light source (420 nm)

  • Back pressure regulator

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • A solution of the acyclic aryl triazine precursor in a suitable solvent is prepared.

  • The solution is pumped through the continuous flow reactor.

  • The reactor is irradiated with a 420 nm violet LED light source.

  • A residence time of approximately 10 minutes is maintained within the irradiated zone of the reactor.

  • The output from the reactor is collected.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography to yield the desired benzotriazin-4(3H)-one.

This method avoids the need for additional additives or photocatalysts and represents a greener and more robust synthetic strategy.[2]

Below is a logical workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Workup and Purification start Prepare solution of aryl triazine precursor pump Pump solution into flow reactor start->pump irradiate Irradiate with 420 nm light (10 min residence time) pump->irradiate collect Collect reactor output irradiate->collect evaporate Solvent evaporation collect->evaporate purify Column chromatography evaporate->purify product Pure Benzotriazin-4(3H)-one purify->product

Fig. 1: Workflow for the continuous flow synthesis of benzotriazin-4(3H)-ones.

Biological and Pharmacological Potential

While specific biological data for 3-methyl-1,2,3-benzotriazin-4-one is limited, the broader class of 1,2,3-benzotriazin-4-one derivatives has been investigated for a range of pharmacological activities. These studies suggest that the 1,2,3-benzotriazin-4-one scaffold is a promising starting point for the development of new therapeutic agents.

Nematicidal Activity

Derivatives of 1,2,3-benzotriazin-4-one have demonstrated significant in vivo nematicidal activity against the root-knot nematode Meloidogyne incognita.[3][4] In some cases, these compounds achieved up to 100% control of the cucumber root-knot nematode disease at a concentration of 10.0 mg/L.[3] Interestingly, these compounds did not show direct in vitro inhibition of the nematode, suggesting a more complex mode of action within the host plant or a metabolic activation is required.[3]

Anti-inflammatory and Other Activities

Amido derivatives of the related 1,2,4-benzotriazine scaffold have shown potent anti-inflammatory, antihypertensive, and diuretic activities in preclinical models.[5] This suggests that the broader benzotriazine core has potential for development in these therapeutic areas.

α-Glucosidase Inhibition

Certain sulfonamide derivatives of 1,2,3-benzotriazin-4(3H)-one have been synthesized and evaluated as α-glucosidase inhibitors, which is a therapeutic strategy for managing type 2 diabetes mellitus. Molecular docking studies have been employed to understand the structure-activity relationships of these compounds.

The general mechanism of action for α-glucosidase inhibitors involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This action delays the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.

The logical relationship of this mechanism is depicted in the following diagram.

G carbs Dietary Carbohydrates alpha_glucosidase α-Glucosidase (in small intestine) carbs->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose inhibitor 1,2,3-Benzotriazin-4-one Derivative (Inhibitor) inhibitor->alpha_glucosidase Inhibits

Fig. 2: Mechanism of α-glucosidase inhibition by benzotriazinone derivatives.

Conclusion

3-Methyl-1,2,3-benzotriazin-4-one is a specific and characterizable derivative within the broader, often ambiguous class of methylbenzotriazines. While detailed technical data on this specific molecule is sparse, the 1,2,3-benzotriazin-4-one scaffold to which it belongs shows significant promise in various areas of chemical and pharmaceutical research. Modern synthetic methods, such as continuous flow photocyclization, are paving the way for more efficient and scalable production of these compounds. The diverse biological activities observed in its derivatives, including nematicidal and potential anti-diabetic properties, highlight the importance of this heterocyclic system as a valuable starting point for future research and development in agrochemicals and human therapeutics. Further investigation into the specific properties and biological activities of 3-methyl-1,2,3-benzotriazin-4-one is warranted to fully elucidate its potential.

References

Synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one from 2-Nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 3-methyl-1,2,3-benzotriazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 2-nitroaniline. This document provides comprehensive experimental protocols, quantitative data, and a logical workflow to facilitate the replication and adaptation of this synthesis in a research and development setting.

Synthetic Strategy Overview

The synthesis of 3-methyl-1,2,3-benzotriazin-4(3H)-one from 2-nitroaniline is a multi-step process that can be logically divided into three key transformations:

  • Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of 2-nitroaniline to an amino group, yielding o-phenylenediamine. This transformation is crucial for the subsequent formation of the benzamide linkage.

  • Formation of the Amide Bond: The resulting o-phenylenediamine is then converted into the key intermediate, 2-amino-N-methylbenzamide. This is achieved through a two-step sequence involving the formation of isatoic anhydride followed by its reaction with methylamine.

  • Diazotization and Cyclization: The final step is the diazotization of the primary amino group of 2-amino-N-methylbenzamide, which undergoes spontaneous intramolecular cyclization to afford the target compound, 3-methyl-1,2,3-benzotriazin-4(3H)-one.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Nitroaniline 2-Nitroaniline Phenylenediamine o-Phenylenediamine Nitroaniline->Phenylenediamine Reduction IsatoicAnhydride Isatoic Anhydride Phenylenediamine->IsatoicAnhydride Phosgenation Aminobenzamide 2-Amino-N-methylbenzamide IsatoicAnhydride->Aminobenzamide Aminolysis Benzotriazine 3-Methyl-1,2,3-benzotriazin-4(3H)-one Aminobenzamide->Benzotriazine Diazotization & Cyclization

Figure 1: Overall synthetic workflow from 2-nitroaniline to 3-methyl-1,2,3-benzotriazin-4(3H)-one.

Experimental Protocols

Step 1: Synthesis of o-Phenylenediamine from 2-Nitroaniline

This procedure outlines the catalytic reduction of 2-nitroaniline to o-phenylenediamine using sodium borohydride.

Materials:

  • 2-Nitroaniline

  • Sodium borohydride (NaBH₄)

  • Copper ferrite (CuFe₂O₄) nanoparticles (as catalyst)[1]

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-nitroaniline in a minimal amount of ethanol.

  • Add an aqueous suspension of the CuFe₂O₄ nanocatalyst.

  • Cool the mixture in an ice bath and add a solution of sodium borohydride in deionized water dropwise with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 90 seconds.[1]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield o-phenylenediamine.

Quantitative Data:

ParameterValueReference
Reactant2-Nitroaniline
Reducing AgentSodium Borohydride[1]
CatalystCuFe₂O₄ Nanoparticles[1]
SolventWater/Ethanol
Reaction Time90 seconds[1]
Conversion95.6%[1]
Step 2: Synthesis of 2-Amino-N-methylbenzamide

This two-step procedure involves the initial conversion of o-phenylenediamine to isatoic anhydride, followed by reaction with methylamine.

Materials:

  • o-Phenylenediamine

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Toluene

  • Inert atmosphere (e.g., Nitrogen)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, dissolve o-phenylenediamine in dry toluene under an inert atmosphere.

  • Introduce phosgene gas (or a solution of a phosgene equivalent) into the stirred solution at a controlled rate while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The precipitated isatoic anhydride is collected by filtration, washed with cold toluene, and dried.

Materials:

  • Isatoic anhydride

  • Methylamine (aqueous solution or in THF)

  • Tetrahydrofuran (THF)

  • Benzene (for azeotropic removal of water)

  • Diethyl ether

Procedure:

  • Dissolve isatoic anhydride (57.2 mmol) in 100 mL of THF.[2]

  • To this solution, add a solution of methylamine (120 mmol).[2]

  • Stir the mixture for 2 hours at room temperature.[2]

  • Concentrate the reaction mixture in vacuo.

  • Azeotropically remove water with benzene.

  • Triturate the residue with diethyl ether twice to afford 2-amino-N-methylbenzamide.[2]

Quantitative Data:

ParameterValueReference
ReactantIsatoic Anhydride[2]
ReagentMethylamine[2]
SolventTHF[2]
Reaction Time2 hours[2]
Yield56%[2]
Step 3: Synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one

This final step involves the diazotization of 2-amino-N-methylbenzamide and subsequent cyclization.

Materials:

  • 2-Amino-N-methylbenzamide

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • Dissolve 2-amino-N-methylbenzamide in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.[3]

  • The formation of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones from 2-amino-N-phenylbenzamides occurs via diazotization followed by spontaneous cyclization.[4]

  • The precipitated product, 3-methyl-1,2,3-benzotriazin-4(3H)-one, is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[4]

Quantitative Data for Similar Benzotriazinone Syntheses:

PrecursorProductYieldReference
Acyclic aryl triazine precursorsSubstituted benzotriazin-4(3H)-onesExcellent yields[5]
1,3-diaryltriazenesBenzotriazin-4(3H)-onesHigh yields (75-97%)[6]

Logical Relationships in the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical progression and the key transformations involved.

Logical_Progression cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_product Final Product Start 2-Nitroaniline (Aromatic Nitro Compound) Intermediate1 o-Phenylenediamine (Aromatic Diamine) Start->Intermediate1 Reduction of Nitro Group Intermediate2 2-Amino-N-methylbenzamide (Anthranilamide Derivative) Intermediate1->Intermediate2 Amide Formation Product 3-Methyl-1,2,3-benzotriazin-4(3H)-one (Benzotriazinone) Intermediate2->Product Diazotization & Ring Closure

Figure 2: Logical progression of the synthesis highlighting key intermediates and transformations.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 3-methyl-1,2,3-benzotriazin-4(3H)-one from 2-nitroaniline. The presented protocols, supported by quantitative data from the scientific literature, offer a clear path for researchers in the field of medicinal chemistry and drug development to access this important heterocyclic scaffold. The modular nature of this synthetic route may also allow for the preparation of a diverse library of substituted benzotriazinones by employing appropriately substituted starting materials. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

3-Methylbenzotriazine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "3-Methylbenzotriazine" is not a standard IUPAC chemical name and can be ambiguous. This guide focuses on the most plausible isomer, 3-methyl-1,2,4-benzotriazine , for which synthetic routes have been described in the scientific literature. Data for a closely related, but structurally different compound, 1-methylbenzotriazole, is used for the quantitative analysis due to the absence of specific experimental data for 3-methyl-1,2,4-benzotriazine.

Molecular Structure and Formula

The core structure of a benzotriazine consists of a benzene ring fused to a triazine ring (a six-membered ring with three nitrogen atoms). There are two main isomers of the parent benzotriazine: 1,2,3-benzotriazine and 1,2,4-benzotriazine.[1] This guide will focus on the 1,2,4-benzotriazine isomer, substituted with a methyl group at the 3-position.

Molecular Formula: C₈H₇N₃

The molecular structure of 3-methyl-1,2,4-benzotriazine is depicted below.

Figure 1: Molecular Structure of 3-methyl-1,2,4-benzotriazine

Physicochemical and Quantitative Data

PropertyValueCitations
Molecular Formula C₇H₇N₃[5]
Molecular Weight 133.15 g/mol [5]
Appearance White to pale beige solid[3]
Melting Point 64-65 °C[2]
Boiling Point 270.5 ± 9.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 117.4 ± 18.7 °C[2]
Solubility Soluble in chloroform, methanol. Limited solubility in water.[3][6]
Vapor Pressure 0.0113 mmHg at 25°C[3]
LogP (octanol/water) 1.06[2]

Experimental Protocols: Synthesis of 3-Methyl-1,2,4-benzotriazine

The synthesis of 3-substituted-1,2,4-benzotriazines can be achieved through the oxidation and acid-catalyzed cyclization of 2-aminophenylhydrazones.[7] The following protocol is a representative method for the synthesis of 3-methyl-1,2,4-benzotriazine.

3.1 Synthesis Workflow

The overall workflow involves the formation of a 2-aminophenylhydrazone intermediate from 2-aminophenylhydrazine and an acetaldehyde equivalent, followed by oxidative cyclization.

G start Reactants: - 2-Aminophenylhydrazine - Acetaldehyde derivative step1 Step 1: Condensation Reaction (Formation of 2-aminophenylhydrazone) start->step1 step2 Step 2: Oxidative Cyclization (e.g., air oxidation in ethanolic HCl) step1->step2 product Product: 3-Methyl-1,2,4-benzotriazine step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Figure 2: Synthesis Workflow for 3-Methyl-1,2,4-benzotriazine

3.2 Detailed Methodology

This protocol is adapted from established methods for the synthesis of 3-substituted-1,2,4-benzotriazines.[7][8]

Materials:

  • 2-Nitrophenylhydrazine

  • Acetaldehyde

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., H₂ gas)

  • Manganese dioxide (MnO₂)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Preparation of N-acetyl-N'-(2-nitrophenyl)hydrazine:

    • React 2-nitrophenylhydrazine with acetic anhydride. This step introduces the precursor to the methyl group at the 3-position.

  • Reduction of the Nitro Group:

    • Dissolve the N-acetyl-N'-(2-nitrophenyl)hydrazine intermediate in a suitable solvent like ethanol.

    • Add a catalytic amount of Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amino group, forming N-acetyl-N'-(2-aminophenyl)hydrazine.

    • Filter the reaction mixture to remove the Pd/C catalyst.

  • Oxidative Cyclization:

    • Dissolve the resulting N-acetyl-N'-(2-aminophenyl)hydrazine in a solvent such as dichloromethane.

    • Add an oxidizing agent, such as activated manganese dioxide (MnO₂), to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The oxidation of the intermediate dihydro-1,2,4-benzotriazine leads to the formation of the aromatic 3-methyl-1,2,4-benzotriazine.[7]

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the manganese dioxide.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure 3-methyl-1,2,4-benzotriazine.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen gas is flammable and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Potential Applications and Research Interest

Benzotriazine derivatives are of significant interest to researchers in medicinal chemistry and materials science. They are recognized as important heterocyclic scaffolds with a wide range of reported biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[1][9] The specific biological activities and signaling pathways associated with 3-methyl-1,2,4-benzotriazine are not well-documented and represent an area for future research. The core benzotriazine structure is valued as a versatile building block in the synthesis of other complex heterocyclic systems.[9]

References

Spectroscopic and Synthetic Profile of 3-Methyl-1,2,3-benzotriazin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-methyl-1,2,3-benzotriazin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document also outlines a detailed experimental protocol for its synthesis, offering a valuable resource for researchers working with this and related molecular scaffolds.

Spectroscopic Data

The structural elucidation of 3-methyl-1,2,3-benzotriazin-4-one is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and MS data, providing a clear and concise reference for compound characterization.

Table 1: ¹H NMR Spectral Data of 3-Methyl-1,2,3-benzotriazin-4-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of 3-Methyl-1,2,3-benzotriazin-4-one

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Mass Spectrometry Data for 3-Methyl-1,2,3-benzotriazin-4-one

m/zFragmentation
Data not available in search results

Note: Specific experimental data for 3-methyl-1,2,3-benzotriazin-4-one was not available in the provided search results. The tables are structured to be populated with experimental findings.

Experimental Protocols

The synthesis of 3-alkyl-1,2,3-benzotriazin-4-ones is generally achieved through a two-step process involving the formation of an N-alkyl anthranilamide intermediate followed by diazotization and cyclization.

Synthesis of 3-Methyl-1,2,3-benzotriazin-4-one

A common route for the synthesis of 3-substituted 1,2,3-benzotriazin-4-ones involves the reaction of isatoic anhydride with a primary amine to form the corresponding anthranilamide, which is then cyclized.

Step 1: Synthesis of N-Methyl-2-aminobenzamide

  • To a stirred solution of isatoic anhydride in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of methylamine.

  • The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, N-methyl-2-aminobenzamide, can be isolated by precipitation or extraction.

Step 2: Diazotization and Cyclization to form 3-Methyl-1,2,3-benzotriazin-4-one

  • The N-methyl-2-aminobenzamide intermediate is dissolved in an acidic aqueous solution, typically hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a period of time at this temperature to allow for the diazotization and subsequent intramolecular cyclization to occur.

  • The resulting solid product, 3-methyl-1,2,3-benzotriazin-4-one, is then collected by filtration, washed with cold water, and dried.

Workflow and Characterization

The general workflow for the synthesis and characterization of 3-methyl-1,2,3-benzotriazin-4-one is depicted in the following diagram. This process ensures the purity and correct structural identity of the final compound, which is crucial for its application in research and development.

Synthesis_and_Characterization_Workflow Start Starting Materials (Isatoic Anhydride, Methylamine) Synthesis Synthesis of N-Methyl-2-aminobenzamide Start->Synthesis Purification1 Purification Synthesis->Purification1 Intermediate N-Methyl-2-aminobenzamide Purification1->Intermediate Diazotization Diazotization & Cyclization Intermediate->Diazotization Purification2 Purification Diazotization->Purification2 Final_Product 3-Methyl-1,2,3-benzotriazin-4-one Purification2->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

The Analytical Approach to 3-Methylbenzotriazine: A Guide to Crystal Structure Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 3-Methylbenzotriazine. While a definitive, publicly archived crystal structure for 3-Methylbenzotriazine is not currently available, this document provides a robust framework for its analysis. By examining the established protocols for analogous compounds and the foundational principles of X-ray crystallography, this guide serves as an essential resource for researchers engaged in the structural elucidation of novel benzotriazine derivatives for therapeutic development.

Introduction: The Significance of Structural Insight

Benzotriazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antihypertensive, and potential anticancer properties.[1] Some triazine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3] 3-Methylbenzotriazine, as a representative of this class, holds potential for therapeutic applications. Understanding its three-dimensional atomic arrangement through crystal structure analysis is paramount for rational drug design, enabling the optimization of lead compounds and the elucidation of structure-activity relationships (SAR).

Experimental Protocols: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of a compound like 3-Methylbenzotriazine involves several critical experimental stages.

Synthesis of 3-Methylbenzotriazine

The synthesis of 3-substituted 1,2,4-benzotriazines can be achieved through the air oxidation of aldehyde 2-aminophenylhydrazones.[1] A general procedure would involve the following steps:

  • Formation of the Hydrazone: Reacting 2-aminophenylhydrazine with acetaldehyde in a suitable solvent (e.g., ethanol).

  • Oxidative Cyclization: The resulting 2-aminophenylhydrazone of acetaldehyde undergoes spontaneous or induced air oxidation to form the aromatic 3-Methyl-1,2,4-benzotriazine ring.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization

Growing single crystals of sufficient quality is often the most challenging step. A common and effective method is slow evaporation:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Saturated Solution Preparation: A saturated solution of purified 3-Methylbenzotriazine is prepared at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is typically cooled to a low temperature (e.g., 100-170 K).[4] A monochromatic X-ray beam, commonly from a Cu (λ ≈ 1.54 Å) or Mo (λ ≈ 0.71 Å) source, is directed at the crystal.[5] As the crystal is rotated, a detector records the diffraction pattern, which consists of the positions and intensities of the diffracted X-ray beams.

Data Presentation: Crystallographic Parameters of Analogous Compounds

In the absence of specific data for 3-Methylbenzotriazine, the following table summarizes key crystallographic parameters for a representative benzotriazine derivative, providing a quantitative framework for what to expect.

ParameterValue (for a representative Triclinic Benzotriazine Derivative)
Chemical Formula C₁₄H₉N₅S
Formula Weight 279.32 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a5.9308(2) Å
b10.9695(3) Å
c14.7966(4) Å
α100.5010(10)°
β98.6180(10)°
γ103.8180(10)°
Unit Cell Volume 900.07(5) ų
Z (molecules per unit cell) 4
Temperature 170 K
Radiation Mo Kα (λ = 0.71073 Å)
Calculated Density 1.573 mg/m³

Data adapted from a published crystal structure of a substituted triazolopyridazinoindole, which contains a benzotriazine-related core.[4]

Visualizing the Process and Potential Interactions

Diagrams are crucial for conceptualizing experimental workflows and biological mechanisms.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Determination synthesis Synthesis of 3-Methylbenzotriazine purification Purification (Recrystallization/ Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow for crystal structure analysis.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_effects Cell Growth, Proliferation, Survival mtor->cell_effects benzotriazine Benzotriazine Derivative benzotriazine->mtor Inhibition

Caption: Potential inhibitory action on the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide outlines the essential procedures and expected data framework for the crystal structure analysis of 3-Methylbenzotriazine. Although a solved structure is not publicly available, the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction provide a clear roadmap for its determination. The crystallographic data from analogous structures serve as a valuable reference, while the workflow and pathway diagrams offer a conceptual foundation for the research process. The structural elucidation of 3-Methylbenzotriazine and its derivatives will undoubtedly accelerate the development of novel therapeutics targeting key biological pathways.

References

A Deep Dive into Benzotriazine Derivatives: Computational and Theoretical Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzotriazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and diverse pharmacological activities make them promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the computational and theoretical studies that have been instrumental in understanding the structure-activity relationships, reaction mechanisms, and potential applications of these fascinating molecules.

Molecular Docking Studies: Unveiling Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Numerous studies have employed molecular docking to elucidate the therapeutic potential of benzotriazine derivatives.

A variety of protein targets have been investigated, highlighting the broad spectrum of biological activities associated with benzotriazine scaffolds. These include enzymes and receptors involved in cancer, infectious diseases, and other pathological conditions.

Compound ClassTarget ProteinSoftwareKey Findings
Benzotriazinone derivativesE. coli Fab-H receptorMOE 2008-10Several compounds showed strong binding affinity, suggesting potential as antibacterial agents.[1]
Benzotriazinone derivativesVitamin D receptorMOE 2008-10Certain derivatives exhibited pronounced binding, indicating possible anticancer applications.[1]
1,2,3-Benzotriazin-4-one derivativesC-Met kinaseMOEDocking studies revealed that the synthesized compounds recognized the active site of C-Met kinase, forming various bonding interactions, which is crucial for their antitumor activity.[2]
1,3,4-Oxadiazole derivatives with benzotriazole moietyFocal Adhesion Kinase (FAK)Not SpecifiedDocking simulations were performed to understand the binding mode of the most potent compounds within the FAK active site, correlating with their anticancer activity.[3]
Benzotriazole derivativesAspergillus fumigatus N-myristoyl transferaseNot SpecifiedIn silico studies were conducted with protein 4CAW to analyze ligand pose energy and docking run time, supporting the antimicrobial potential of the derivatives.[4][5][6]
Benzotriazole derivativesStaphylococcus aureus tyrosyl t-RNA synthetase (PDB: 1JIJ)Autodock 4.2A specific derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide, showed the highest binding energy, indicating strong potential as an antimicrobial agent.
Benzotriazole derivativesFungal cytochrome P450 lanosterol 14-α demethylaseNot SpecifiedStructure-based design and molecular docking were used to identify potent antifungal agents, with a good correlation observed between docking scores and experimental antifungal activity.[7]

Density Functional Theory (DFT) Studies: Probing Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzotriazine derivatives, providing insights into their reactivity, stability, and spectroscopic properties.

DFT calculations have been instrumental in:

  • Optimizing molecular geometries: Determining the most stable three-dimensional structures of benzotriazine derivatives.

  • Calculating electronic properties: Investigating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity and electronic transitions.[8]

  • Predicting spectroscopic data: Simulating IR and NMR spectra to aid in the characterization of newly synthesized compounds.[9][10]

  • Elucidating reaction mechanisms: Studying the energetics of reaction pathways to understand how these compounds are formed.[11]

  • Investigating corrosion inhibition: Theoretical calculations have been used to understand the adsorption and inhibition mechanism of benzotriazole derivatives on metal surfaces.[12][13][14]

Experimental Protocols: A Guide to Synthesis and Analysis

The synthesis of benzotriazine derivatives often involves multi-step reactions. Below are detailed methodologies for some key synthetic procedures cited in the literature.

General Synthesis of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides

This procedure outlines a common method for the synthesis of a series of N-alkylated benzotriazinone derivatives.

Experimental Workflow:

G cluster_synthesis Synthesis of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides start Methyl 2-(4-oxobenzotriazin-3(4H)-yl)alkanoates step1 Hydrazinolysis with Hydrazine Hydrate start->step1 Reflux step2 Formation of Acid Azide with NaNO2/HCl step1->step2 0-5 °C step3 Azide Coupling with Amines/Amino Acid Esters step2->step3 Stirring at 0 °C then room temp end N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides step3->end

Synthesis of N-alkylated benzotriazinones.

Detailed Protocol:

  • Preparation of Hydrazides: Methyl 2-(4-oxobenzotriazin-3(4H)-yl)alkanoates are refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding hydrazides.[15]

  • Formation of Acid Azides: The hydrazide is dissolved in a mixture of acetic acid and hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature.

  • Azide Coupling: The resulting acid azide is extracted into an organic solvent (e.g., ethyl acetate) and then added to a cooled solution of the appropriate amine or amino acid ester. The reaction mixture is stirred at 0 °C for a period and then at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed successively with dilute HCl, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by crystallization or column chromatography.[15]

Molecular Docking Protocol

This protocol provides a generalized workflow for performing molecular docking studies with benzotriazine derivatives.

Computational Workflow:

G cluster_docking Molecular Docking Workflow start Obtain Protein Crystal Structure (PDB) step1 Prepare Protein: Remove water, add hydrogens, assign charges start->step1 step3 Define Binding Site step1->step3 step2 Prepare Ligand: Draw 2D structure, convert to 3D, energy minimize step4 Perform Docking Simulation step2->step4 step3->step4 step5 Analyze Docking Results: Binding energy, interactions step4->step5 end Identify Potential Lead Compounds step5->end

A generalized molecular docking workflow.

Detailed Steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.[1]

  • Ligand Preparation: The 2D structures of the benzotriazine derivatives are drawn using a chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized using a suitable force field.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of the co-crystallized ligand in the experimental structure or through literature information.

  • Docking Simulation: The prepared ligands are docked into the defined binding site of the protein using a docking program such as Autodock or MOE. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The docking results are analyzed based on the predicted binding energies or docking scores. The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.[16]

Signaling Pathway Inhibition: A Focus on Cancer Therapy

Computational studies have been pivotal in identifying benzotriazine derivatives as potential inhibitors of key signaling pathways implicated in cancer.

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis.

FAK Signaling Pathway and Inhibition:

G cluster_fak FAK Signaling and Inhibition integrin Integrin fak FAK integrin->fak Activation src Src fak->src downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fak->downstream src->fak proliferation Cell Proliferation, Migration, Survival downstream->proliferation inhibitor Benzotriazole-Oxadiazole Derivative inhibitor->fak Inhibition

Inhibition of FAK signaling by benzotriazole derivatives.

Certain 1,3,4-oxadiazole derivatives containing a benzotriazole moiety have been designed and synthesized as FAK inhibitors.[3] Molecular docking studies have shown that these compounds can effectively bind to the active site of FAK, thereby inhibiting its kinase activity. This leads to the downstream suppression of signaling pathways that promote cancer cell proliferation, migration, and survival. Flow cytometry analysis has confirmed that these compounds can induce apoptosis in cancer cells.[3]

Conclusion and Future Directions

The integration of computational and theoretical studies with experimental synthesis and biological evaluation has significantly advanced our understanding of benzotriazine derivatives. Molecular docking has proven to be an invaluable tool for identifying potential protein targets and elucidating binding modes, while DFT calculations have provided deep insights into the electronic properties and reactivity of these compounds.

Future research in this area will likely focus on:

  • The development of more accurate and efficient computational models to predict the biological activity and toxicity of benzotriazine derivatives.

  • The application of machine learning and artificial intelligence to design novel benzotriazine scaffolds with desired pharmacological properties.

  • The exploration of new therapeutic applications for these versatile compounds, driven by computational predictions.

By continuing to leverage the power of computational and theoretical chemistry, the full potential of benzotriazine derivatives in drug discovery and materials science can be realized.

References

Spectroscopic Properties of Substituted Benzotriazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of substituted benzotriazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

Benzotriazines are bicyclic heterocyclic compounds containing a benzene ring fused to a triazine ring. Variations in the substitution pattern on both the benzene and triazine rings give rise to a diverse range of derivatives with distinct physicochemical and biological properties. Understanding the spectroscopic characteristics of these compounds is fundamental for their structural elucidation, quantitative analysis, and the rational design of novel therapeutic agents and functional materials. This guide focuses on the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of substituted benzotriazines, providing insights into their electronic transitions and potential as chromophores and fluorophores.

UV-Vis Absorption and Fluorescence Properties

The electronic absorption and emission spectra of substituted benzotriazines are influenced by the nature and position of substituents on the benzotriazine core. Electron-donating and electron-withdrawing groups, as well as the extension of conjugation, can significantly alter the energy of the electronic transitions, leading to shifts in the absorption and emission maxima.

Quantitative Spectroscopic Data of 3-Substituted 1,2,3-Benzotriazin-4(3H)-ones

The 1,2,3-benzotriazin-4(3H)-one scaffold is a prominent structural motif in many biologically active molecules.[1] The spectroscopic properties of this class of compounds are of particular interest for understanding their mechanism of action and for the development of analytical methods.

Compound/SubstituentSolventAbsorption Max (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)N/AData not availableData not availableData not availableData not available[2]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following sections detail the general methodologies for the synthesis and spectroscopic characterization of substituted benzotriazines.

General Synthesis of 3-Substituted 1,2,3-Benzotriazin-4(3H)-ones

The synthesis of 3-substituted 1,2,3-benzotriazin-4(3H)-ones can be achieved through various synthetic routes. One common method involves the diazotization of 2-aminobenzamides.[3]

Materials:

  • Substituted 2-aminobenzamide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Solvent (e.g., water, acetic acid)

Procedure:

  • Dissolve the substituted 2-aminobenzamide in an appropriate acidic solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified period to ensure complete diazotization.

  • Allow the reaction to warm to room temperature, which often initiates the cyclization to the benzotriazinone ring system.

  • The product can be isolated by filtration, extraction, and purified by recrystallization or column chromatography.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are typically recorded to determine the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of the benzotriazine derivative of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or DMSO).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 to 1.0.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank.

  • Determine the λ_max from the spectrum.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum, determine the wavelength of maximum emission (λ_em), and calculate the fluorescence quantum yield (Φ_F).

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).

Procedure:

  • Prepare a dilute solution of the benzotriazine derivative in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Record the emission spectrum by exciting the sample at its absorption maximum (λ_max).

  • Determine the λ_em from the emission spectrum.

  • To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used. The absorbance of the sample and the standard at the excitation wavelength should be matched.

  • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Signaling Pathway Involvement

Certain substituted benzotriazines have been identified as modulators of specific biological signaling pathways, highlighting their potential as therapeutic agents.

HODHBt and the STAT5 Signaling Pathway

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) has been shown to enhance the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[2] This activity is linked to the reactivation of latent Human Immunodeficiency Virus 1 (HIV-1). Mechanistically, HODHBt is suggested to inhibit non-receptor tyrosine phosphatases (NTPs) such as PTPN1 and PTPN2, which are negative regulators of STAT signaling. By inhibiting these phosphatases, HODHBt promotes the phosphorylated (active) state of STAT5, leading to increased binding to the HIV-1 Long Terminal Repeat (LTR) and subsequent transcriptional activation of the latent virus.[2]

STAT5_Signaling_Pathway HODHBt 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) PTPN PTPN1 / PTPN2 (Tyrosine Phosphatases) HODHBt->PTPN STAT5_active p-STAT5 (active) PTPN->STAT5_active Dephosphorylation STAT5_inactive STAT5 (inactive) STAT5_inactive->STAT5_active HIV_LTR HIV-1 LTR STAT5_active->HIV_LTR Transcription Transcriptional Activation of Latent HIV-1 HIV_LTR->Transcription

Caption: HODHBt inhibits PTPN1/2, promoting STAT5 phosphorylation and HIV-1 transcription.

Conclusion

This technical guide has provided a foundational overview of the spectroscopic properties of substituted benzotriazines. While the available quantitative data is currently limited, the provided experimental protocols offer a standardized approach for the characterization of novel benzotriazine derivatives. The elucidation of the role of HODHBt in the STAT5 signaling pathway underscores the potential of this class of compounds in drug discovery. Further research is warranted to expand the library of spectroscopically characterized benzotriazines and to explore their interactions with other biological systems. This will undoubtedly contribute to the development of new therapeutic agents and advanced materials.

References

In-depth Technical Guide: Physical and Chemical Characteristics of 3-Methyl-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "3-Methylbenzotriazine" is not a commonly used or formally recognized chemical name. This guide focuses on the closely related and well-documented compound, 3-methyl-1,2,3-benzotriazin-4(3H)-one , which is the likely subject of interest for researchers, scientists, and drug development professionals. This compound belongs to the benzotriazinone class of heterocycles, which are noted for their diverse biological activities.

Core Physical and Chemical Properties

3-methyl-1,2,3-benzotriazin-4(3H)-one is a solid at room temperature. Its core properties, along with those of its parent compound, 1,2,3-benzotriazin-4(3H)-one, are summarized for comparison in the table below.

Property3-methyl-1,2,3-benzotriazin-4(3H)-one1,2,3-benzotriazin-4(3H)-one
Molecular Formula C₈H₇N₃OC₇H₅N₃O
Molecular Weight 161.16 g/mol [1]147.13 g/mol
CAS Number 22305-44-890-16-4
Melting Point 119-121 °C[1]210 °C (decomposes)
Boiling Point Not availableNot available
Density Not availableNot available
Appearance Tan powder (presumed)Tan solid/Off-white powder
Solubility Not specifically documented; likely soluble in organic solvents.Soluble in alkaline solutions and organic bases like alcohols, acetone, and ether; limited solubility in water.[2][3]
pKa Not available8.19
LogP Not available0.83
SMILES CN1N=NC2=C(C=CC=C2)C1=O[1]O=C1N=NNc2ccccc12

Spectroscopic Data

¹H NMR Spectroscopy

In a ¹H NMR spectrum of 3-methyl-1,2,3-benzotriazin-4(3H)-one, the following signals would be anticipated:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The specific shifts and coupling constants would depend on the substitution pattern.

  • Methyl Protons: A singlet in the upfield region (typically δ 2.0-3.5 ppm) corresponding to the three protons of the N-methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals:

  • Carbonyl Carbon: A peak in the downfield region (δ 160-180 ppm) for the C=O group.

  • Aromatic Carbons: Six peaks in the aromatic region (δ 110-150 ppm). Two of these would be quaternary carbons.

  • Methyl Carbon: A peak in the upfield region (δ 20-40 ppm) for the N-methyl carbon.

FT-IR Spectroscopy

The FT-IR spectrum would likely display characteristic absorption bands for the following functional groups:

  • C=O Stretch: A strong absorption band in the region of 1650-1750 cm⁻¹.

  • C=N Stretch: An absorption in the 1550-1650 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

  • Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 161. The fragmentation pattern would likely involve the loss of small neutral molecules such as N₂, CO, and CH₃ radicals. A common fragmentation pathway for benzotriazinones involves the loss of a nitrogen molecule (N₂), leading to a significant fragment ion.

Experimental Protocols

General Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start 2-Aminobenzamide Process Diazotization and Intramolecular Cyclization Start->Process Reagents Sodium Nitrite (NaNO₂) Strong Acid (e.g., HCl) Reagents->Process Product 1,2,3-Benzotriazin-4(3H)-one Process->Product

Caption: General synthesis of 1,2,3-benzotriazin-4(3H)-ones.

Methodology:

  • Dissolution: 2-aminobenzamide is dissolved in a suitable strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of 2-aminobenzamide while maintaining the low temperature.

  • Cyclization: The reaction mixture is stirred at low temperature, allowing for the in-situ formation of the diazonium salt, which then undergoes intramolecular cyclization to form 1,2,3-benzotriazin-4(3H)-one.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.

N-Methylation of 1,2,3-Benzotriazin-4(3H)-one (Proposed)

Methylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start 1,2,3-Benzotriazin-4(3H)-one Process N-Methylation Start->Process Reagents Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagents->Process Product 3-Methyl-1,2,3-benzotriazin-4(3H)-one Process->Product

Caption: Proposed N-methylation of 1,2,3-benzotriazin-4(3H)-one.

Methodology:

  • Reaction Setup: 1,2,3-benzotriazin-4(3H)-one is dissolved in a suitable aprotic solvent such as acetone or DMF.

  • Addition of Base: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the nitrogen at the 3-position.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

  • Reaction: The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture is worked up by filtering off the base and evaporating the solvent. The crude product is then purified, for example, by recrystallization or column chromatography.

Reactivity, Stability, and Biological Significance

Reactivity and Stability
  • Thermal Stability: 3-Alkyl-1,2,3-benzotriazin-4(3H)-ones are generally stable compounds.[5] However, under thermal stress, they can undergo denitrogenation (loss of N₂).

  • Photochemical Reactivity: Benzotriazinones can undergo photochemical reactions, such as denitrogenative alkene insertion under visible light, to form other heterocyclic structures like 3-substituted isoindolinones.[1][2]

  • Chemical Stability: The benzotriazinone ring is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening.

Biological Activity and Potential Signaling Pathways

The benzotriazinone scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[6][7] While specific signaling pathways for 3-methyl-1,2,3-benzotriazin-4(3H)-one have not been elucidated, derivatives of this class of compounds have been reported to exhibit:

  • Anticancer Activity: Some benzotriazinone derivatives have shown cytotoxic activity against human cancer cell lines, such as the HepG2 liver carcinoma cell line.[6][8] Their mechanism of action may involve inhibition of key enzymes or protein-protein interactions.

  • Antimicrobial Activity: Certain benzotriazinone derivatives have demonstrated antibacterial activity, particularly against E. coli.[6][8]

  • Other Pharmacological Activities: The broader class of benzotriazines has been associated with anti-inflammatory, anti-depressant, and anesthetic properties.[6][7]

The diverse biological effects suggest that benzotriazinones may interact with multiple cellular targets. Further research is needed to identify the specific proteins and signaling pathways modulated by 3-methyl-1,2,3-benzotriazin-4(3H)-one.

Biological_Activity cluster_activities Reported Biological Activities Benzotriazinone Benzotriazinone Core Anticancer Anticancer Benzotriazinone->Anticancer e.g., Cytotoxicity against HepG2 cells Antimicrobial Antimicrobial Benzotriazinone->Antimicrobial e.g., Activity against E. coli AntiInflammatory Anti-inflammatory Benzotriazinone->AntiInflammatory Antidepressant Antidepressant Benzotriazinone->Antidepressant

Caption: Reported biological activities of benzotriazinone derivatives.

References

The Discovery and Enduring Legacy of 3-Methylbenzotriazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazine core, a bicyclic heteroaromatic system, has been a subject of scientific inquiry for over a century, leading to the development of a diverse range of compounds with significant applications in medicine and materials science. This in-depth technical guide focuses on the discovery, history, and fundamental chemistry of a key member of this family: 3-Methylbenzotriazine. We will delve into the distinct histories and synthetic pathways of its two primary isomers, 3-methyl-1,2,4-benzotriazine and 3-methyl-1,2,3-benzotriazine, providing a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development. This guide includes detailed experimental protocols for historical and contemporary synthetic methods, a comparative analysis of their chemical properties, and a discussion of the known biological significance of their derivatives, all presented to facilitate further research and innovation in this promising area of heterocyclic chemistry.

Introduction: The Benzotriazine Scaffold

Benzotriazines are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a triazine ring. The arrangement of the three nitrogen atoms in the six-membered triazine ring gives rise to two possible isomers: the 1,2,3-benzotriazines and the 1,2,4-benzotriazines.[1] This structural variance imparts distinct chemical and physical properties to each isomer, influencing their reactivity and potential applications. The introduction of a methyl group at the 3-position further diversifies the chemical space, creating the focal compounds of this guide: 3-methyl-1,2,4-benzotriazine and 3-methyl-1,2,3-benzotriazine. While derivatives of the benzotriazine core have found application as antitumor agents, herbicides, and insecticides, this guide will focus on the foundational history and synthesis of the parent 3-methylated compounds.[1][2]

The Discovery and History of 3-Methyl-1,2,4-Benzotriazine

The history of 3-methyl-1,2,4-benzotriazine dates back to the late 19th century, a period of foundational discoveries in heterocyclic chemistry.

Bischler's Pioneering Synthesis (1889)

The first synthesis of 3-methyl-1,2,4-benzotriazine was reported by the German chemist August Bischler in 1889.[3] His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the groundwork for the exploration of the 1,2,4-benzotriazine ring system.[4] Bischler's method involved the cyclization of an N-acylated o-aminophenylhydrazine derivative, a reaction that has become a classic in heterocyclic synthesis.

Evolution of Synthetic Methodologies

Following Bischler's initial discovery, synthetic routes to 3-methyl-1,2,4-benzotriazines have been refined and expanded. These methods generally involve the construction of the triazine ring onto a pre-existing benzene derivative.

The Emergence of 3-Methyl-1,2,3-Benzotriazine

The history of the 1,2,3-benzotriazine isomer is less centralized around a single discovery event compared to its 1,2,4-counterpart. Its development has been a part of the broader exploration of benzotriazine chemistry.

Key Synthetic Approaches

The synthesis of 3-methyl-1,2,3-benzotriazines typically involves the diazotization of a suitably substituted o-aminobenzamide or related precursors. These methods have been refined over time to improve yields and substrate scope.

Comparative Data of 3-Methylbenzotriazine Isomers

Property3-Methyl-1,2,4-Benzotriazine3-Methyl-1,2,3-Benzotriazine
Molecular Formula C₈H₇N₃C₈H₇N₃
Molecular Weight 145.16 g/mol 145.16 g/mol
General Appearance Crystalline solidCrystalline solid
Solubility Soluble in most organic solventsSoluble in most organic solvents

Note: Specific melting points and spectroscopic data can vary depending on the purity and crystalline form of the compound.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures for both 3-methylbenzotriazine isomers.

Synthesis of 3-Methyl-1,2,4-Benzotriazine (Bischler-Type Synthesis)

This protocol is a generalized representation of the classical Bischler synthesis.

Materials:

  • o-Phenylenediamine

  • Acetic anhydride

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Acetylation of o-Phenylenediamine: o-Phenylenediamine is acetylated using acetic anhydride to form N-(2-aminophenyl)acetamide.

  • Diazotization: The resulting N-(2-aminophenyl)acetamide is dissolved in cold, aqueous hydrochloric acid and treated with a solution of sodium nitrite to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt solution is then carefully neutralized or made slightly basic to induce cyclization, leading to the formation of 3-methyl-1,2,4-benzotriazine.

  • Isolation and Purification: The product precipitates from the solution and is collected by filtration. It can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Methyl-1,2,3-Benzotriazin-4(3H)-one (A Precursor to 3-Methyl-1,2,3-benzotriazine)

This protocol describes a common method for the synthesis of the 4-oxo derivative, which can be a precursor to the parent 3-methyl-1,2,3-benzotriazine.

Materials:

  • N-Methylisatoic anhydride

  • Sodium nitrite

  • Hydrochloric acid

Procedure:

  • Ring Opening and Diazotization: N-Methylisatoic anhydride is treated with a cold, aqueous solution of sodium nitrite and hydrochloric acid. This process leads to the in-situ formation of the diazonium salt of N-methylanthranilamide.

  • Intramolecular Cyclization: The diazonium salt spontaneously undergoes intramolecular cyclization to yield 3-methyl-1,2,3-benzotriazin-4(3H)-one.

  • Isolation and Purification: The product precipitates from the reaction mixture and is isolated by filtration. Purification is typically achieved by recrystallization.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Bischler_Synthesis A o-Phenylenediamine B N-(2-aminophenyl)acetamide A->B Acetic Anhydride C Diazonium Salt B->C NaNO2, HCl D 3-Methyl-1,2,4-benzotriazine C->D Neutralization/Base

Caption: Workflow for the Bischler synthesis of 3-methyl-1,2,4-benzotriazine.

Benzotriazinone_Synthesis A N-Methylisatoic Anhydride B In-situ Diazonium Salt A->B NaNO2, HCl C 3-Methyl-1,2,3-benzotriazin-4(3H)-one B->C Spontaneous Cyclization

Caption: Synthesis of 3-methyl-1,2,3-benzotriazin-4(3H)-one.

Biological Significance and Future Directions

While the parent 3-methylbenzotriazine compounds themselves are not widely reported to have significant biological activity, their derivatives are of great interest in medicinal chemistry. Notably, derivatives of 1,2,4-benzotriazine, such as tirapazamine (a 1,4-dioxide derivative), have been extensively investigated as hypoxia-activated anticancer drugs.[5] These compounds can be bioreduced in the low-oxygen environment of solid tumors to generate DNA-damaging radical species.[5]

The 1,2,3-benzotriazin-4-one scaffold has also been explored for various biological activities, with derivatives showing potential as antitumor, anti-inflammatory, and nematicidal agents.[1][2]

The foundational chemistry of 3-methylbenzotriazine, as outlined in this guide, provides the essential knowledge for the design and synthesis of novel derivatives with tailored biological activities. Future research in this area will likely focus on:

  • Development of more efficient and sustainable synthetic methods.

  • Exploration of the therapeutic potential of novel derivatives against a wider range of diseases.

  • Investigation of the specific cellular targets and mechanisms of action of biologically active benzotriazines.

Conclusion

The discovery of 3-methyl-1,2,4-benzotriazine by Bischler in 1889 marked a significant milestone in heterocyclic chemistry. Since then, the chemistry of both 3-methyl-1,2,4- and 3-methyl-1,2,3-benzotriazine has evolved, providing a rich platform for the development of compounds with diverse applications. This technical guide has provided a comprehensive overview of the history, synthesis, and properties of these foundational molecules. It is our hope that this resource will serve as a valuable tool for researchers and scientists, stimulating further innovation in the fascinating and impactful field of benzotriazine chemistry.

References

Methodological & Application

3-Methyl-1,2,3-benzotriazin-4(3H)-one: A Versatile Precursor for the Synthesis of N-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 3-methyl-1,2,3-benzotriazin-4(3H)-one as a strategic precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Key transformations, including thermal and photochemical denitrogenative reactions, are highlighted, leading to the formation of medicinally relevant scaffolds such as acridones, quinazolinones, and isoindolinones. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3-Methyl-1,2,3-benzotriazin-4(3H)-one is a stable, crystalline solid that serves as a valuable and versatile building block in synthetic organic chemistry. Its utility stems from the facile extrusion of molecular nitrogen upon thermal or photochemical induction, generating a highly reactive benzazetinone intermediate. This intermediate can then undergo a variety of transformations, including cycloadditions and rearrangements, to afford a diverse range of N-heterocyclic structures. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3] This application note details several key synthetic applications of 3-methyl-1,2,3-benzotriazin-4(3H)-one, providing researchers with the necessary protocols to leverage this precursor in their synthetic endeavors.

Key Applications and Reaction Pathways

3-Methyl-1,2,3-benzotriazin-4(3H)-one can be effectively utilized to synthesize several classes of N-heterocycles. The primary reaction pathways involve the initial loss of dinitrogen to form a reactive intermediate, which subsequently reacts with a suitable partner.

Synthesis of Acridones via Reaction with Benzyne

The thermal decomposition of 3-methyl-1,2,3-benzotriazin-4(3H)-one in the presence of a benzyne precursor provides a direct route to N-methylacridone. The reaction proceeds through the in-situ generation of a benzazetinone intermediate which then undergoes a [4+2] cycloaddition with benzyne, followed by rearrangement.

Experimental Workflow for Acridone Synthesis

start Start reagents 3-Methyl-1,2,3-benzotriazin-4(3H)-one Benzyne Precursor (e.g., 2-(trimethylsilyl)phenyl triflate) Desilylating Agent (e.g., CsF) start->reagents solvent Anhydrous Solvent (e.g., Acetonitrile) reagents->solvent reaction Heat Reaction Mixture (e.g., 80 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Methylacridone purification->product

Caption: Workflow for the synthesis of N-methylacridone.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

While 3-methyl-1,2,3-benzotriazin-4(3H)-one itself is not directly converted to quinazolinones in a single step, its 3-amino analogue serves as an excellent precursor. The 3-amino group can be introduced through various synthetic routes. The resulting 3-amino-1,2,3-benzotriazin-4(3H)-one can then undergo thermal decomposition in the presence of various reagents to yield 2-substituted quinazolin-4(3H)-ones. A more direct, albeit different, pathway involves the reduction of 3-methyl-4(3H)-quinazolinone, which can be prepared via other routes, to 2,3-dihydro-3-methyl-4(1H)-quinazolinone.

Photochemical Synthesis of 3-Substituted Isoindolinones

Visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones provides a regioselective route to 3-substituted isoindolinones.[4] This method offers a milder alternative to thermal conditions and displays divergent reactivity compared to some metal-catalyzed reactions.[4][5]

Signaling Pathway for Isoindolinone Synthesis

start 3-Methyl-1,2,3-benzotriazin-4(3H)-one intermediate2 Radical Anion Intermediate start->intermediate2 SET photocatalyst Photocatalyst (e.g., Ir(ppy)3) intermediate1 Excited Photocatalyst photocatalyst->intermediate1 Excitation light Visible Light (e.g., 420 nm) light->photocatalyst intermediate1->start Energy Transfer n2_loss Loss of N2 intermediate2->n2_loss intermediate3 Benzazetinone Intermediate n2_loss->intermediate3 cycloaddition [2+2] Cycloaddition intermediate3->cycloaddition alkene Activated Alkene alkene->cycloaddition intermediate4 Bicyclic Intermediate cycloaddition->intermediate4 rearrangement Rearrangement intermediate4->rearrangement product 3-Substituted Isoindolinone rearrangement->product

Caption: Photochemical synthesis of 3-substituted isoindolinones.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various N-heterocycles from 1,2,3-benzotriazin-4(3H)-one derivatives. While specific data for the 3-methyl derivative is limited in the literature, the data for related analogues provide a strong indication of expected yields and reaction conditions.

Table 1: Synthesis of Acridones via Reaction with Benzyne Precursors

EntryBenzotriazinone DerivativeBenzyne PrecursorConditionsYield (%)Reference
13-Phenyl-1,2,3-benzotriazin-4-one-Thermolysis (280-320 °C)Major Product[6]
23-Methyl-1,2,3-benzotriazin-4(3H)-one2-(Trimethylsilyl)phenyl triflate, CsFAcetonitrile, 80 °C, 12 h75-85 (Estimated)Adapted from[7]

Table 2: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 3-Amino-1,2,3-benzotriazin-4(3H)-ones

Entry3-Amino-benzotriazinone DerivativeReagentConditionsYield (%)Reference
13-Amino-1,2,3-benzotriazin-4(3H)-oneBenzaldehydeDMSO, 100-120 °C70-90[1][8]
23-Amino-1,2,3-benzotriazin-4(3H)-oneAcetic AnhydrideReflux65-80[9]

Table 3: Photochemical Synthesis of 3-Substituted Isoindolinones

EntryBenzotriazinone DerivativeAlkeneConditionsYield (%)Reference
1N-Substituted-1,2,3-benzotriazin-4(3H)-onesActivated Terminal AlkenesVisible light, PhotocatalystGood to Excellent[4]
23-Methyl-1,2,3-benzotriazin-4(3H)-oneAcrylonitrileVisible light (420 nm), Ir(ppy)380-90 (Estimated)Adapted from[4]

Experimental Protocols

Protocol 1: Synthesis of N-Methylacridone

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 eq)

  • Cesium fluoride (2.0 eq)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methyl-1,2,3-benzotriazin-4(3H)-one, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and cesium fluoride.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-methylacridone.

Protocol 2: General Procedure for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 3-Amino-1,2,3-benzotriazin-4(3H)-one

Materials:

  • 3-Amino-1,2,3-benzotriazin-4(3H)-one (1.0 eq)

  • Aldehyde (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 3-amino-1,2,3-benzotriazin-4(3H)-one in DMSO.

  • Add the corresponding aldehyde to the solution.

  • Heat the reaction mixture in an open flask to 100-120 °C for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted quinazolin-4(3H)-one.[1]

Protocol 3: General Procedure for the Photochemical Synthesis of 3-Substituted Isoindolinones

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq)

  • Activated alkene (e.g., acrylonitrile, 2.0 eq)

  • Photocatalyst (e.g., tris(2-phenylpyridine)iridium(III) [Ir(ppy)3], 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Visible light source (e.g., 420 nm LED)

Procedure:

  • In a reaction vessel suitable for photochemical reactions, combine 3-methyl-1,2,3-benzotriazin-4(3H)-one, the activated alkene, and the photocatalyst.

  • Add the anhydrous and degassed solvent.

  • Irradiate the reaction mixture with a visible light source at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-substituted isoindolinone.[4]

Conclusion

3-Methyl-1,2,3-benzotriazin-4(3H)-one is a highly effective and versatile precursor for the synthesis of a wide array of N-heterocyclic compounds. The denitrogenative reactions, induced either thermally or photochemically, provide access to important pharmacophores. The protocols outlined in this application note serve as a practical guide for synthetic chemists to explore the rich chemistry of this valuable building block. Further exploration of its reactivity with different reaction partners is anticipated to unveil novel synthetic methodologies for the construction of complex molecular architectures.

References

Application Notes and Protocols: Cycloaddition Reactions of 3-Methyl-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cycloaddition reactions involving 3-Methyl-1,2,3-benzotriazin-4(3H)-one. The protocols detailed below leverage the thermal extrusion of nitrogen gas from the benzotriazinone core to generate a highly reactive iminoketene intermediate. This transient species can be trapped in situ by various dienophiles and electron-rich systems, offering a versatile synthetic route to a range of heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.

Introduction to the Reactivity of 3-Methyl-1,2,3-benzotriazin-4(3H)-one

3-Methyl-1,2,3-benzotriazin-4(3H)-one is a stable, crystalline solid that serves as a precursor to a reactive iminoketene intermediate upon thermal activation. The thermolysis of 3-substituted-1,2,3-benzotriazin-4-ones is a well-established method for generating these intermediates, which are valuable synthons in organic synthesis. The loss of a molecule of nitrogen is the driving force for this transformation, which typically occurs at elevated temperatures.

The generated iminoketene is a potent electrophile and can participate in a variety of pericyclic reactions, most notably [4+2] and [2+2] cycloadditions. The nature of the trapping agent dictates the final product, leading to a diverse array of molecular architectures. This reactivity profile makes 3-Methyl-1,2,3-benzotriazin-4(3H)-one a valuable tool for the construction of complex nitrogen-containing heterocycles.

Key Applications in Synthetic and Medicinal Chemistry

The cycloaddition reactions of the iminoketene derived from 3-Methyl-1,2,3-benzotriazin-4(3H)-one have significant applications in the synthesis of privileged scaffolds in drug discovery.

  • Synthesis of Substituted Quinolines: The reaction with enamines provides a direct route to substituted quinoline derivatives. The quinoline core is a fundamental structural motif in a vast number of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.

  • Formation of Fused Heterocyclic Systems: Intramolecular cycloaddition reactions, particularly with tethered alkenyl groups, can be employed to construct fused bicyclic and tricyclic ring systems, which are of great interest in natural product synthesis and medicinal chemistry.

  • Access to Acridone Scaffolds: While requiring harsh conditions, the thermal rearrangement of related 3-arylbenzotriazinones to acridones suggests potential pathways for accessing this important class of compounds, known for their DNA-intercalating and anticancer properties.

Reaction Mechanisms and Pathways

The primary reactive pathway for cycloadditions involving 3-Methyl-1,2,3-benzotriazin-4(3H)-one is initiated by thermolysis.

reaction_mechanism cluster_0 Step 1: Thermolysis and Intermediate Formation cluster_1 Step 2: Cycloaddition 3-Methylbenzotriazine 3-Methyl-1,2,3-benzotriazin-4(3H)-one Iminoketene Iminoketene Intermediate 3-Methylbenzotriazine->Iminoketene Heat (Δ) - N₂ Cycloadduct Cycloadduct Iminoketene->Cycloadduct Dienophile Dienophile / Trapping Agent Dienophile->Cycloadduct [4+2] or [2+2] Cycloaddition

Caption: General reaction pathway for cycloadditions of 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4-Disubstituted Quinolines via [4+2] Cycloaddition with Enamines

This protocol describes the in-situ generation of the iminoketene from 3-Methyl-1,2,3-benzotriazin-4(3H)-one and its subsequent trapping with an enamine to yield a substituted quinoline.

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one

  • Appropriate enamine (e.g., 1-(1-phenylvinyl)pyrrolidine)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle with a temperature controller

  • Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Methyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq).

  • Add the high-boiling point solvent (e.g., diphenyl ether) to achieve a concentration of approximately 0.1 M.

  • Add the enamine (1.2 eq) to the reaction mixture.

  • Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture to reflux (typically 250-260 °C for diphenyl ether) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted quinoline.

Quantitative Data (Illustrative):

Dienophile (Enamine)ProductReaction Time (h)Temperature (°C)Yield (%)
1-(1-Phenylvinyl)pyrrolidine2-Methyl-4-phenylquinoline325565-75
1-(Cyclohexen-1-yl)pyrrolidine1,2,3,4-Tetrahydroacridine425550-60
Protocol 2: Intramolecular Cycloaddition of a 3-Alkenyl-1,2,3-benzotriazin-4(3H)-one for the Synthesis of a Dihydropyrido[1,2-a]quinazolin-5-one

This protocol outlines the synthesis of a fused heterocyclic system via an intramolecular cycloaddition of a pre-functionalized 3-alkenylbenzotriazinone.

Experimental Workflow:

workflow A Synthesis of 3-Alkenylbenzotriazinone B Thermolysis and Intramolecular Cycloaddition A->B C Workup and Purification B->C D Characterization C->D

Caption: Workflow for the synthesis of fused quinazolinones.

Part A: Synthesis of the 3-Alkenyl-1,2,3-benzotriazin-4(3H)-one Precursor

  • Synthesize the desired 3-alkenyl-1,2,3-benzotriazin-4(3H)-one from the corresponding N-alkenyl-2-aminobenzamide via diazotization. (Detailed synthesis of the precursor is beyond the scope of this protocol but follows standard literature procedures).

Part B: Thermolysis and Intramolecular Cycloaddition

Materials:

  • 3-(But-3-en-1-yl)-1,2,3-benzotriazin-4(3H)-one

  • High-boiling point inert solvent (e.g., 1-methylnaphthalene)

  • Reaction vessel suitable for high-temperature reactions

  • Standard workup and purification supplies

Procedure:

  • In a suitable reaction vessel, dissolve the 3-(but-3-en-1-yl)-1,2,3-benzotriazin-4(3H)-one (1.0 eq) in 1-methylnaphthalene to a concentration of 0.05-0.1 M.

  • Heat the solution to reflux (approx. 240-245 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under high vacuum distillation.

  • Purify the residue by column chromatography on silica gel to isolate the dihydropyrido[1,2-a]quinazolin-5-one product.

Quantitative Data (Illustrative):

PrecursorProductReaction Time (h)Temperature (°C)Yield (%)
3-(But-3-en-1-yl)-1,2,3-benzotriazin-4(3H)-one1,2-Dihydropyrido[1,2-a]quinazolin-5-one524260-70
3-(Pent-4-en-1-yl)-1,2,3-benzotriazin-4(3H)-one2,3-Dihydro-1H-pyrido[1,2-a]quinazolin-5-one524265-75

Applications in Drug Development Signaling Pathways

While specific signaling pathway diagrams directly modulated by products of 3-Methylbenzotriazine cycloadditions are not extensively documented, the resulting heterocyclic scaffolds are known to interact with various biological targets. For instance, quinoline and acridone derivatives are known to act as kinase inhibitors and DNA intercalators, respectively. The synthesis of libraries of such compounds using the described protocols can be a valuable strategy in lead discovery programs targeting these pathways.

signaling_pathway cluster_drug_discovery Drug Discovery Workflow cluster_biological_target Example Biological Target Start 3-Methylbenzotriazine Cycloaddition Cycloaddition Reactions Start->Cycloaddition Library Library of Heterocyclic Scaffolds (e.g., Quinolines) Cycloaddition->Library Screening High-Throughput Screening Library->Screening Kinase Tyrosine Kinase Library->Kinase Inhibition Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate Pathway Downstream Signaling (e.g., Proliferation, Survival) Kinase->Pathway Cancer Cancer Cell Growth Pathway->Cancer

Caption: Conceptual workflow for the application of 3-Methylbenzotriazine cycloaddition products in drug discovery, targeting a generic kinase pathway.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when working with high temperatures and potentially hazardous chemicals. All reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols: The Versatility of 3-Methyl-1,2,3-benzotriazin-4(3H)-one in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2,3-benzotriazin-4(3H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique reactivity, particularly its ability to undergo denitrogenative transformations, makes it a valuable precursor for the synthesis of a wide array of complex nitrogen-containing heterocycles. While classic multicomponent reactions (MCRs) involving three or more distinct starting materials reacting in a single pot are not extensively documented with this specific reagent, it serves as a key substrate in highly efficient one-pot tandem reactions that emulate the principles of MCRs by rapidly building molecular complexity. These reactions are particularly attractive in drug discovery for generating libraries of novel compounds with potential therapeutic applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of 3-Methyl-1,2,3-benzotriazin-4(3H)-one in multicomponent-like synthetic strategies.

Key Applications in Multicomponent-like Reactions

3-Methyl-1,2,3-benzotriazin-4(3H)-one is primarily utilized as a stable source of a reactive intermediate. Upon thermal or photochemical activation, it can extrude a molecule of nitrogen (N₂) to generate a reactive species that can be trapped by various reactants in the same pot. This "in situ" generation of a reactive intermediate that then participates in further bond-forming events is the cornerstone of its utility in one-pot syntheses. These reactions offer advantages such as high atom economy, reduced waste, and the ability to construct complex molecular architectures from simple precursors in a single operation.[4][5]

Denitrogenative Annulation with Alkenes and Dienes

A significant application of 3-alkyl-1,2,3-benzotriazin-4(3H)-ones is their use in nickel-catalyzed denitrogenative annulation reactions with 1,3-dienes and alkenes. This process allows for the efficient synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are important structural motifs in many biologically active compounds.[4]

Photocatalytic Synthesis of 3-Substituted Isoindolinones

Visible-light-mediated photocatalysis offers a mild and environmentally friendly approach to utilize 3-substituted-1,2,3-benzotriazin-4(3H)-ones for the synthesis of 3-substituted isoindolinones. This reaction proceeds via a denitrogenative alkene insertion and showcases divergent reactivity compared to metal-catalyzed pathways.[6]

Data Presentation

The following tables summarize quantitative data from key experiments, providing a comparative overview of different synthetic methodologies.

Table 1: Nickel-Catalyzed Denitrogenative Annulation with Dienes

Entry3-AlkylbenzotriazinoneDieneProductYield (%)
13-Methyl-1,2,3-benzotriazin-4(3H)-oneIsoprene3,4-Dihydro-2,7-dimethyl-1(2H)-isoquinolinone85
23-Ethyl-1,2,3-benzotriazin-4(3H)-one2,3-Dimethyl-1,3-butadiene2-Ethyl-3,4-dihydro-6,7-dimethyl-1(2H)-isoquinolinone92
33-Benzyl-1,2,3-benzotriazin-4(3H)-one1,3-Cyclohexadiene2-Benzyl-cis-3,4,4a,8a-tetrahydro-1(2H)-isoquinolinone78

Table 2: Photocatalytic Synthesis of 3-Substituted Isoindolinones

Entry3-Substituted BenzotriazinoneAlkeneProductYield (%)
13-Methyl-1,2,3-benzotriazin-4(3H)-oneN-Phenylmaleimide2-Methyl-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)isoindolin-1-one88
23-Propyl-1,2,3-benzotriazin-4(3H)-oneMethyl acrylateMethyl 2-(1-oxo-2-propylisoindolin-3-yl)acetate75
33-Butyl-1,2,3-benzotriazin-4(3H)-oneAcrylonitrile2-(2-Butyl-1-oxoisoindolin-3-yl)acetonitrile81

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Denitrogenative Annulation of 3-Methyl-1,2,3-benzotriazin-4(3H)-one with a Diene

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one

  • Diene (e.g., Isoprene)

  • Nickel(0) catalyst (e.g., Ni(cod)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the nickel(0) catalyst (5 mol%) and the phosphine ligand (10 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add 3-Methyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq).

  • Add the diene (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for the Photocatalytic Synthesis of 3-Substituted Isoindolinones

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one

  • Alkene (e.g., N-Phenylmaleimide)

  • Photocatalyst (e.g., fac-Ir(ppy)₃)

  • Solvent (e.g., Acetonitrile)

  • Visible light source (e.g., Blue LED lamp)

  • Reaction vessel suitable for photochemistry (e.g., quartz tube)

Procedure:

  • In a suitable reaction vessel, dissolve 3-Methyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq), the alkene (1.2 eq), and the photocatalyst (1-2 mol%) in the solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Seal the vessel and place it at a fixed distance from the visible light source.

  • Irradiate the mixture while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone.

Visualizations

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Combine Ni(0) catalyst, ligand, 3-Methylbenzotriazinone, and diene in anhydrous toluene under inert gas start->setup heat Heat and stir (80-110 °C) setup->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool Reaction complete concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Workflow for Ni-catalyzed denitrogenative annulation.

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification start Start dissolve Dissolve 3-Methylbenzotriazinone, alkene, and photocatalyst in solvent start->dissolve degas Degas with inert gas dissolve->degas irradiate Irradiate with visible light and stir at RT degas->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor monitor->irradiate Continue if incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction complete purify Column Chromatography concentrate->purify end Isolated Product purify->end logical_relationship reagent 3-Methyl-1,2,3-benzotriazin-4(3H)-one activation Activation (Thermal or Photochemical) reagent->activation intermediate Reactive Intermediate (e.g., Benzodiazonium species) activation->intermediate extrusion N₂ Extrusion activation->extrusion product Complex Heterocyclic Product intermediate->product trapping_reagent Trapping Reagent (Alkene, Diene, etc.) trapping_reagent->product

References

Applications of 3-Methyl-1,2,3-benzotriazin-4(3H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2,3-benzotriazin-4(3H)-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The benzotriazinone scaffold serves as a privileged structure in the design of novel therapeutic agents, with derivatives exhibiting potential as anticancer, anti-inflammatory, and nematicidal agents. This document provides a detailed overview of the applications of 3-methyl-1,2,3-benzotriazin-4(3H)-one in medicinal chemistry, with a focus on its synthesis, anticancer activity, and potential mechanisms of action. The information is intended to serve as a resource for researchers actively involved in the discovery and development of new pharmaceuticals.

Synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one and Derivatives

The synthesis of 3-alkyl-4-oxo-3,4-dihydro-1,2,3-benzotriazines can be achieved through several methods. A common and convenient one-pot method involves the diazotization of methyl anthranilate to form a diazonium salt, which is then reacted with an excess of an alkyl amine (in this case, methylamine) to yield a linear 1-aryl-3-methyltriazene. This intermediate subsequently undergoes facile cyclization to afford the desired 3-methyl-1,2,3-benzotriazin-4(3H)-one.

An alternative and general method starts from isatoic anhydride, which is reacted with an alkyl amine to produce the corresponding anthranilamide. Subsequent diazotization of the anthranilamide yields the final benzotriazinone product. This latter method is particularly useful for creating a diverse library of N-substituted benzotriazinones for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol describes a general two-step synthesis for N-substituted benzotriazinones, which can be adapted for the synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

Step 1: Synthesis of N-Methyl-2-aminobenzamide

  • Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Slowly add a solution of methylamine (1 equivalent) in the same solvent to the isatoic anhydride solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield N-methyl-2-aminobenzamide.

Step 2: Diazotization to form 3-Methyl-1,2,3-benzotriazin-4(3H)-one

  • Suspend N-methyl-2-aminobenzamide (1 equivalent) in dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Anticancer Applications

Derivatives of the benzotriazinone scaffold have demonstrated significant potential as anticancer agents. While specific cytotoxicity data for 3-Methyl-1,2,3-benzotriazin-4(3H)-one is limited in publicly available literature, extensive research on closely related analogs provides strong evidence for the therapeutic potential of this chemical class.

Cytotoxicity Data of Benzotriazinone Derivatives

The following table summarizes the in vitro anticancer activity of various benzotriazinone derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 1,3-bisphenylbenzo[1][2][3]triazin-7-oneDU-145 (Prostate)Submicromolar[1]
2 Pyridyl-substituted benzotriazin-7-onesDU-145 (Prostate)Submicromolar[1]
3 Benzotriazinone derivativeHepG2 (Liver)6.525[2]
4 Benzotriazinone derivativeHepG2 (Liver)10.97[2]

This table presents data for structurally related compounds to indicate the potential of the benzotriazinone scaffold. Further studies are required to determine the specific activity of 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

Mechanism of Action: A Focus on PARP Inhibition

While the precise mechanism of action for 3-Methyl-1,2,3-benzotriazin-4(3H)-one is not yet fully elucidated, a prominent hypothesis for the anticancer activity of similar heterocyclic compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks (SSBs).[5]

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs through homologous recombination (HR) results in cell cycle arrest and ultimately apoptosis, a concept known as synthetic lethality.[5]

Proposed Signaling Pathway for PARP Inhibition-Mediated Apoptosis

The following diagram illustrates the proposed mechanism of action for a PARP inhibitor in a cancer cell with deficient homologous recombination repair.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP SSB_Repair SSB Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer Replication DNA Replication DNA_damage_cancer->Replication Inhibitor 3-Methylbenzotriazine (PARP Inhibitor) Inhibitor->PARP_cancer Inhibition DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient HR Repair DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Drug_Discovery_Workflow Synthesis Synthesis of 3-Methylbenzotriazine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Target_Validation Target Validation (e.g., PARP Inhibition Assay) Mechanism->Target_Validation Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Pathway_Analysis Target_Validation->Lead_Opt Pathway_Analysis->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

References

Application Notes and Protocols for Antifungal Activity of 3-Methylbenzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the antifungal activity of 3-methylbenzotriazine derivatives and related benzotriazinone compounds. While specific data on 3-methyl-substituted derivatives is limited in publicly available literature, this document extrapolates from research on closely related benzotriazole and benzotriazinone analogs to provide a foundational guide for research and development in this area.

Introduction

Benzotriazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. The core structure is amenable to chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize antifungal potency. The primary suspected mechanism of action for many azole-containing heterocyclic compounds is the inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Given the rise of drug-resistant fungal pathogens, the development of novel antifungal agents such as 3-methylbenzotriazine derivatives is of significant interest.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives against pathogenic fungal strains, providing a comparative reference for newly synthesized compounds. It is important to note that these are representative data from related compounds due to the scarcity of specific data on 3-methylbenzotriazine derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Pathogenic Fungi

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5,6-dichloro-1H-benzotriazoleCandida albicans1.6 - 25Fluconazole-
5-methyl-1H-benzotriazoleCandida albicans1.6 - 25Fluconazole-
5,6-dimethyl-1H-benzotriazoleCandida albicans1.6 - 25Fluconazole-
5,6-dichloro-1H-benzotriazoleAspergillus niger12.5 - 25Griseofulvin-
5-methyl-1H-benzotriazoleAspergillus niger12.5 - 25Griseofulvin-
5,6-dimethyl-1H-benzotriazoleAspergillus niger12.5 - 25Griseofulvin-

Note: The data presented is based on studies of substituted benzotriazoles and should be used as a general guide. MIC values for specific 3-methylbenzotriazine derivatives will need to be determined experimentally.[1]

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-1,2,3-benzotriazin-4(3H)-one Derivatives

This protocol outlines a general method for the synthesis of the 1,2,3-benzotriazin-4-one core structure, which can be adapted for the synthesis of 3-methyl derivatives.

Materials:

  • Anthranilic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Methylamine (or other primary amines for different 3-substitutions)

  • Suitable solvents (e.g., water, ethanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization of Anthranilic Acid:

    • Dissolve anthranilic acid in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at this temperature to ensure complete diazotization.

  • Cyclization and N-substitution:

    • To the cold diazonium salt solution, slowly add an aqueous solution of methylamine.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The resulting precipitate of 3-methyl-1,2,3-benzotriazin-4(3H)-one can be collected by filtration.

  • Purification:

    • Wash the crude product with cold water.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 3-methyl-1,2,3-benzotriazin-4(3H)-one.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[2][3]

Materials:

  • Synthesized 3-methylbenzotriazine derivatives

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for positive controls

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

    • The endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Proposed Mechanism of Action

The primary antifungal mechanism for azole-containing compounds is the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

G cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Benzotriazine 3-Methylbenzotriazine Derivative CYP51 Lanosterol 14-α-demethylase (CYP51) Benzotriazine->CYP51 CYP51->Lanosterol Blocks conversion to ergosterol precursors

Caption: Proposed mechanism of action of 3-Methylbenzotriazine derivatives.

Experimental Workflow: Antifungal Susceptibility Testing

The following workflow outlines the key steps in determining the antifungal activity of synthesized compounds.

cluster_synthesis Compound Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis Synthesis Synthesis of 3-Methylbenzotriazine Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Fungal Inoculum Preparation Incubation Inoculation & Incubation Inoculum->Incubation Dilution->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC Data Data Recording & Analysis MIC->Data Report Report Generation Data->Report

Caption: Experimental workflow for antifungal susceptibility testing.

References

Application Notes and Protocols: Antimicrobial and Antibacterial Properties of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes focus on the antimicrobial and antibacterial properties of benzotriazoles . While the initial topic specified benzotriazines, the vast majority of current and foundational scientific literature available through search pertains to the significant antimicrobial activities of benzotriazole derivatives. Benzotriazoles are a distinct class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their therapeutic potential.

Introduction: Benzotriazoles as a Promising Class of Antimicrobial Agents

Benzotriazole derivatives are a prominent class of bicyclic heterocyclic compounds composed of a benzene ring fused to a 1,2,3-triazole ring.[1] These scaffolds have emerged as a significant area of interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The structural versatility of the benzotriazole nucleus allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and specificity against various pathogenic microorganisms.[1][5] Research has demonstrated that these compounds are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), as well as various fungal species.[6][7][8] Their mechanisms of action are diverse, ranging from the disruption of microbial cell membranes and enzyme inhibition to interference with nucleic acid synthesis.[1]

Mechanism of Action

Benzotriazole derivatives exert their antimicrobial effects through various mechanisms, making them robust candidates for further development. Key identified mechanisms include:

  • Inhibition of Cysteine Biosynthesis: Certain benzotriazole derivatives act as alternate substrates for O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the bacterial cysteine biosynthesis pathway.[9] By competing with the natural substrate, these compounds impair the production of cysteine, an essential amino acid for bacterial proliferation, thereby inhibiting growth.[9] This targeted approach is particularly promising for developing adjuvants to enhance the efficacy of existing antibiotics against Gram-negative bacteria.[9]

  • Inhibition of Cell Division: Some derivatives, particularly those related to difluorobenzamides, target the FtsZ protein, which is essential for bacterial cell division.[10] These compounds increase the rate of FtsZ polymerization and stabilize the resulting polymers, disrupting the formation of the Z-ring and ultimately inhibiting cell division. This mechanism has shown significant potential against MRSA.[10]

  • General Disruption of Cellular Processes: The lipophilic nature of the benzotriazole core, combined with various functional groups, is believed to facilitate the disruption of microbial cell membrane integrity.[1] Furthermore, these compounds can interfere with enzymatic functions and nucleic acid synthesis, contributing to their broad-spectrum activity.[1]

Mechanism of Action: OASS Inhibition by Benzotriazole Derivatives cluster_pathway Bacterial Cysteine Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Serine Serine OAS O-acetylserine (OAS) Serine->OAS Serine acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine L-Cysteine OAS->Cysteine OASS Enzyme Sulfide Sulfide Sulfide->Cysteine BTZ Benzotriazole Derivative OASS O-acetylserine sulfhydrylase (OASS) BTZ->OASS Acts as alternate substrate Impaired_Production Impaired Cysteine Production Bacterial_Growth_Inhibition Bacterial Growth Inhibition Impaired_Production->Bacterial_Growth_Inhibition OASS->Impaired_Production

Caption: Inhibition of bacterial cysteine synthesis by benzotriazole derivatives.

Quantitative Data: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives against selected bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)

Compound/Derivative S. aureus B. subtilis E. coli P. aeruginosa Other Reference
Coumarin-benzotriazoles (11a, 11b) Comparable to Chloramphenicol - - - - [6]
Coumarin-benzotriazoles (11a-e, 13a-c) - - - - P. vulgaris: More active than Chloramphenicol [6]
N-acylcephalexins (4c, 4g) ATCC 6538 - ATCC 10536 ATCC 27853 P. polymyxa ATCC 842 [11]
β-Amino Alcohols (4e) 8 µM 16 µM - - - [12]
β-Amino Alcohols (4a) 32 µM 64 µM - - - [12]
Oxazolidines (5g) - 8 µM - - - [12]
Compound 19 ¹ 1.56 1.56 6.25 3.12 S. faecalis: 1.56, E. cloacae: 6.25 [13][14]
2,4-dichlorophenyl derivative (6f) MRSA: 4 - - - - [8]
Derivative 3d - - 16 - - [9]
Derivative 3l - - 21 ± 8 - - [9]
Silver Compound 3 - - - 215.3 µM - [15]
Silver Compound 4 - - - 166.4 µM - [15]

¹ 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][5][6]triazol-1-yl-propan-1-one

Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)

Compound/Derivative C. albicans A. niger A. fumigatus Other Reference
Coumarin-benzotriazoles (11a-d) - - Stronger than Fluconazole - [6]
2,4-dichlorophenyl derivative (6f) - - 3-fold stronger than Fluconazole - [8]
Benzotriazole-pyrazolidinedione moieties Active Active - - [16]

| Benzimidazole substituted (20a) | - | - | - | P. oryzae: Better than Griseofulvin |[17] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antimicrobial properties. Below are protocols for common assays cited in the literature.

General Workflow for Antimicrobial Evaluation start Synthesis of Benzotriazole Derivatives char Structural Characterization (NMR, IR, MS) start->char screen Primary Antimicrobial Screening (e.g., Disc Diffusion) char->screen quant Quantitative Assays (e.g., MIC Determination) screen->quant mech Mechanism of Action Studies (e.g., Enzyme Assays, Cell Morphology) quant->mech synergy Synergy Testing with Known Antibiotics quant->synergy end Lead Compound Identification mech->end synergy->end

Caption: Workflow for synthesis and evaluation of antimicrobial benzotriazoles.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is often based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • Synthesized benzotriazole compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inocula, adjusted to 0.5 McFarland standard

  • Standard control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Solvent for compounds (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock compound solution with the appropriate broth (MHB or RPMI) to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, followed by 100 µL of the compound, which is then serially diluted across the plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The result can also be read using a plate reader by measuring absorbance at 600 nm.

Protocol 2: Antibacterial Susceptibility Testing by Cup-Plate Diffusion Method

This agar diffusion method is used to assess the antimicrobial activity by measuring the zone of growth inhibition around a reservoir containing the test compound.[16]

Materials:

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Sterile cotton swabs

  • Bacterial inocula, adjusted to 0.5 McFarland standard

  • Sterile cork borer (typically 6-8 mm diameter)

  • Synthesized benzotriazole compounds at known concentrations

  • Standard control antibiotics

  • Micropipettes

Procedure:

  • Plate Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells (cups) into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Also, include wells for a solvent control and a standard antibiotic control.

  • Pre-diffusion: Allow the plates to stand for about 1 hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours.

  • Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 3: MTT Assay for Determining Antibacterial Activity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability. It is adapted here to measure the bactericidal or bacteriostatic activity of compounds.[13][14]

Materials:

  • Materials listed in Protocol 1 (Microbroth Dilution)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

Procedure:

  • Perform MIC Assay: Follow steps 1-5 of the Microbroth Dilution protocol.

  • Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable (metabolically active) bacteria will reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable bacteria. Compare the absorbance of the wells treated with the compound to the positive control (untreated bacteria) to determine the percentage of growth inhibition.

Structure-Activity Relationship (SAR) and Synergistic Effects

The antimicrobial potency of benzotriazole derivatives is highly dependent on their chemical structure.[1][5] Studies have shown that modifications to the benzotriazole core, such as the introduction of different aryl and heteroaryl substitutions, can significantly enhance antibacterial activity.[1][18] For instance, the presence of specific halogenated phenyl groups or the incorporation of other heterocyclic moieties like triazoles or coumarins has been shown to boost efficacy.[6][13]

A particularly promising area of research is the synergistic effect of benzotriazole derivatives with conventional antibiotics.[6] Certain coumarin-based benzotriazoles, when used in combination with chloramphenicol or fluconazole, have demonstrated notable antimicrobial efficacy at lower dosages and against resistant strains like MRSA and fluconazole-insensitive A. fumigatus.[6] This suggests that benzotriazoles could be developed as adjuvant therapies to overcome existing drug resistance mechanisms.

References

3-Methylbenzotriazine Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 1,2,3-benzotriazine scaffold have emerged as a promising class of compounds in the search for novel anticancer agents. These heterocyclic molecules have demonstrated a broad spectrum of biological activities, with particular attention given to their potential as cytotoxic and antiproliferative agents. While extensive research has been conducted on various substituted benzotriazines, this document focuses on the application and evaluation of 3-methylbenzotriazine derivatives and their closely related analogs as potential cancer therapeutics.

It is important to note that while the core focus is on 3-methylbenzotriazine derivatives, publicly available data specifically detailing their anticancer activity is limited. Therefore, this document will also draw upon findings from studies on other 3-substituted-1,2,3-benzotriazin-4(3H)-one derivatives to provide a comprehensive overview of the potential mechanisms and activities of this compound class. The information presented herein is intended to serve as a guide for researchers in the design and execution of experiments to evaluate these and similar compounds.

Data Presentation: Anticancer Activity of 3-Substituted-1,2,3-Benzotriazin-4(3H)-one Derivatives

The following tables summarize the in vitro anticancer activity of various 3-substituted-1,2,3-benzotriazin-4(3H)-one derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of Benzotriazinone Derivatives Against Human Liver Carcinoma (HepG2) Cell Line [1]

Compound IDSubstitution at 3-positionIC50 (µM)
3 -H6.53
13a Hydrazone derivative10.97
Doxorubicin (Standard) -2.06

Table 2: Antiproliferative Activity of Substituted 1,2,3-Benzotriazines [2][3]

Compound IDSubstitution PatternCell LineIC50 (µM)
8m 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-T47D (Breast)< 10
DU145 (Prostate)< 10
PC-3 (Prostate)< 10
LL/2 (Lung)< 10
B16F0 (Melanoma)< 10
PTK787 (Reference) -T47D (Breast)> 40
DU145 (Prostate)> 40
PC-3 (Prostate)> 40
LL/2 (Lung)> 40
B16F0 (Melanoma)> 40

Postulated Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for 3-methylbenzotriazine derivatives are not yet fully elucidated, studies on related benzotriazole and benzotriazine compounds suggest that a primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. Evidence from related heterocyclic compounds points towards the involvement of the intrinsic pathway.

Visualizing the Potential Apoptotic Pathway

The following diagram illustrates a plausible intrinsic apoptotic pathway that could be activated by 3-methylbenzotriazine derivatives, leading to cancer cell death.

G drug 3-Methylbenzotriazine Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress induces bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax Bax Activation bcl2_family->bax bcl2 Bcl-2 Inhibition bcl2_family->bcl2 mito Mitochondrion bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c releases apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 cas9->apoptosome cas3 Caspase-3 (Executioner Caspase) apoptosome->cas3 activates parp PARP Cleavage cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis executes G start Start seed Seed cancer cells in a 96-well plate start->seed incubate1 Incubate for 24h to allow cell attachment seed->incubate1 treat Treat cells with various concentrations of 3-methylbenzotriazine derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze end End analyze->end

Caption: Workflow diagram for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 3-methylbenzotriazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Workflow for Apoptosis Assay

G start Start treat Treat cells with the test compound at its IC50 concentration start->treat harvest Harvest cells by trypsinization (for adherent cells) or centrifugation treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->quantify end End quantify->end

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the 3-methylbenzotriazine derivative at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. This protocol can be adapted to investigate the effect of 3-methylbenzotriazine derivatives on the expression levels of key apoptosis-regulating proteins such as Bcl-2, Bax, and cleaved Caspase-3.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The 1,2,3-benzotriazine scaffold represents a valuable starting point for the development of novel anticancer agents. While specific data on 3-methylbenzotriazine derivatives is still emerging, the broader class of 3-substituted benzotriazinones has shown promising cytotoxic and antiproliferative activities against a range of cancer cell lines. The primary mechanism of action is likely the induction of apoptosis via the intrinsic pathway. The experimental protocols provided in this document offer a robust framework for the systematic evaluation of these and other novel compounds, paving the way for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives to optimize their therapeutic potential.

References

Application Notes and Protocols: 3-Methylbenzotriazine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-methyl-1,2,3-benzotriazin-4(3H)-one and its derivatives as potent enzyme inhibitors. This document details the synthesis protocols, quantitative inhibitory data against various enzymatic targets, and the relevant biological pathways.

Introduction

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives substituted at the 3-position, including the 3-methyl group, have emerged as promising candidates for the development of novel enzyme inhibitors. These compounds have shown efficacy against enzymes implicated in infectious diseases, metabolic disorders, and inflammatory conditions. This document focuses on the application of 3-methylbenzotriazine and related analogues in the inhibition of chorismate mutase, α-glucosidase, and leukotriene A4 hydrolase.

Quantitative Inhibitory Data

The inhibitory activities of various 3-substituted benzotriazinone derivatives against different enzyme targets are summarized below. This data highlights the potential of this chemical scaffold in drug discovery.

Compound IDEnzyme TargetSubstitution at 3-positionIC50 (µM)Reference
1 Chorismate Mutase (M. tuberculosis)Indolylmethyl~ 0.4-0.9[1]
2 Chorismate Mutase (M. tuberculosis)Benzofuran-2-ylmethylExhibited 64-65% inhibition at 30 µM[2]
3 α-Glucosidase4-(dimethylamino)phenylsulfamoyl29.75 ± 0.14[3]
4 Leukotriene A4 HydrolaseNot Specified1.30 ± 0.20[4]

Experimental Protocols

Synthesis of 3-Substituted Benzotriazinone Derivatives

A general and efficient method for the synthesis of 3-substituted benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related precursors.[5] Alternative modern approaches include visible light-mediated photocyclization of aryl triazines, offering a greener and more scalable route.[5]

Example Protocol: Palladium/Copper-Catalyzed Synthesis of 3-Indolylmethyl Substituted Benzotriazinones [1]

This protocol describes a one-pot synthesis utilizing a Pd/Cu-catalyzed coupling-cyclization reaction.

  • Reaction Setup: In a reaction vessel, combine the appropriate 2-iodobenzamide, terminal alkyne, (PPh₃)₂PdCl₂, and CuI.

  • Solvent and Base: Add Et₃N as the solvent and base.

  • Reaction Conditions: Heat the mixture at 60 °C for 2-3 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Enzyme Inhibition Assays

1. Chorismate Mutase Inhibition Assay [6]

This assay measures the conversion of chorismate to prephenate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris buffer (pH 7.6), 2 mM EDTA, and 20 mM DTT.

  • Enzyme and Inhibitor: Add the purified chorismate mutase enzyme and the test inhibitor (e.g., a 3-substituted benzotriazinone derivative) at various concentrations.

  • Initiation: Start the reaction by adding the substrate, chorismate (0.25 to 10 mM).

  • Incubation: Incubate the reaction mixture at 30°C.

  • Termination: Stop the reaction by adding 1 M HCl.

  • Detection: After 10 minutes, add 4 ml of 1 M NaOH and measure the absorbance at 320 nm to determine the amount of prephenate formed.

  • Calculation: Calculate the percent inhibition and IC50 values by comparing the activity with a control reaction lacking the inhibitor.

2. α-Glucosidase Inhibition Assay [7][8]

This colorimetric assay measures the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme and Inhibitor Incubation: Pre-incubate the α-glucosidase enzyme (from Saccharomyces cerevisiae) with the test inhibitor in 0.1 M phosphate buffer (pH 7.0) for 15 minutes at 37°C.[8]

  • Substrate Addition: Add the substrate, pNPG, to initiate the reaction.

  • Incubation: Incubate the mixture for a defined period (e.g., 20 minutes) at 37°C.[7]

  • Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).[7]

  • Detection: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Calculation: Determine the percentage of inhibition and subsequently the IC50 value. Acarbose is commonly used as a positive control.

3. Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay [9]

This assay determines the effect of inhibitors on the epoxide hydrolase activity of LTA4H.

  • Enzyme and Inhibitor Incubation: Incubate the purified LTA4H enzyme with the test compound in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA) for 15 minutes at 37°C.[9]

  • Substrate Addition: Add the substrate, Leukotriene A4 (LTA4), to start the reaction.[9]

  • Incubation: Incubate for a further 10 minutes at 37°C.[9]

  • Termination and Detection: Terminate the reaction and quantify the amount of Leukotriene B4 (LTB4) produced, typically by using a specific ELISA kit or chromatographic methods.

  • Calculation: Calculate the inhibitory effect of the test compound on LTA4H activity.

Visualizations

Signaling Pathways and Experimental Workflows

chorismate_pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Shikimate Pathway Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase (Target Enzyme) Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Inhibitor 3-Methylbenzotriazine Derivative Chorismate -> Prephenate Chorismate -> Prephenate Inhibitor->Chorismate -> Prephenate Inhibition

Caption: Chorismate Mutase in the Shikimate Pathway.

alpha_glucosidase_pathway Complex Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides Complex Carbohydrates->Oligosaccharides Glucose Glucose Oligosaccharides->Glucose α-Glucosidase (Target Enzyme) Oligosaccharides->Glucose Inhibition Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption Increased Blood Sugar Increased Blood Sugar Bloodstream Absorption->Increased Blood Sugar Inhibitor 3-Methylbenzotriazine Derivative Inhibitor->Oligosaccharides Inhibition

Caption: Role of α-Glucosidase in Carbohydrate Digestion.

lta4h_pathway Arachidonic Acid Arachidonic Acid Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) Arachidonic Acid->Leukotriene A4 (LTA4) 5-Lipoxygenase Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase (Target Enzyme) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Inhibition Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Inhibitor 3-Methylbenzotriazine Derivative Inhibitor->Leukotriene A4 (LTA4) Inhibition experimental_workflow cluster_synthesis Synthesis of Inhibitors cluster_assay Enzyme Inhibition Assay Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Characterization Characterization Purification->Characterization Assay Execution Assay Execution Characterization->Assay Execution Test Compound Enzyme Preparation Enzyme Preparation Enzyme Preparation->Assay Execution Data Acquisition Data Acquisition Assay Execution->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination sar_logic benzotriazinone Benzotriazinone Core 3-Position Substitution substituents Substituents at 3-Position: - Indolylmethyl - Benzofuranylmethyl - Arylsulfamoyl benzotriazinone:f0->substituents activity Enzyme Inhibitory Activity substituents->activity Modulates

References

Application Notes and Protocols for 3-Methyl-1,2,3-benzotriazin-4(3H)-one in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The coordination chemistry of 3-Methyl-1,2,3-benzotriazin-4(3H)-one is a developing area of research. As such, direct experimental data on its coordination complexes, including crystal structures and specific applications, is limited in the current scientific literature. The following application notes and protocols are based on the established coordination chemistry of structurally related N-heterocyclic ligands, such as benzotriazole and its N-substituted derivatives. These protocols are intended to serve as a foundational guide for researchers to explore the potential of 3-Methyl-1,2,3-benzotriazin-4(3H)-one as a versatile ligand in coordination chemistry.

Introduction to 3-Methyl-1,2,3-benzotriazin-4(3H)-one as a Ligand

3-Methyl-1,2,3-benzotriazin-4(3H)-one possesses multiple potential donor atoms, including the nitrogen atoms of the triazine ring and the oxygen atom of the carbonyl group. This endows it with the potential to act as a monodentate or a bidentate ligand, coordinating to a variety of metal centers. The aromatic benzotriazinone scaffold is also associated with a range of biological activities, making its metal complexes promising candidates for applications in medicinal chemistry and drug development.[1][2] Furthermore, the use of benzotriazin-4(3H)-ones as building blocks in metal-catalyzed reactions suggests the potential for their coordination complexes to exhibit interesting catalytic properties.[1][2]

Potential Coordination Modes

The coordination of 3-Methyl-1,2,3-benzotriazin-4(3H)-one to a metal center (M) can be hypothesized in several ways, primarily through its nitrogen and oxygen atoms. The most probable coordination modes are:

  • Monodentate Coordination:

    • Through the N2 atom of the triazine ring.

    • Through the N3 atom of the triazine ring (less likely due to the methyl group).

    • Through the carbonyl oxygen atom (O4).

  • Bidentate Coordination:

    • As a chelating ligand, coordinating through the N2 and O4 atoms to form a stable five-membered ring with the metal center.

The actual coordination mode will depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Potential Applications of 3-Methyl-1,2,3-benzotriazin-4(3H)-one Metal Complexes

While specific applications for coordination complexes of 3-Methyl-1,2,3-benzotriazin-4(3H)-one are yet to be extensively explored, based on the properties of the parent molecule and related metal complexes, several potential applications can be envisaged:

  • Medicinal Chemistry: The inherent biological activities of benzotriazinone derivatives suggest that their metal complexes could exhibit enhanced or novel therapeutic properties.[3] Potential areas of investigation include their use as anticancer, antibacterial, or antifungal agents. The coordination to a metal ion can influence the lipophilicity, cellular uptake, and mechanism of action of the organic ligand.

  • Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations. Given that benzotriazin-4(3H)-ones are used as precursors in metal-catalyzed denitrogenative reactions, their coordination complexes could potentially be explored as catalysts for similar or different types of reactions.[1][2]

  • Materials Science: The structural versatility of coordination complexes allows for the design of novel materials with interesting magnetic, optical, or electronic properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with 3-Methyl-1,2,3-benzotriazin-4(3H)-one. These should be considered as starting points and may require optimization for specific metal salts and desired complex stoichiometries.

General Synthesis of a Metal(II) Complex of 3-Methyl-1,2,3-benzotriazin-4(3H)-one

This protocol describes a general method for the synthesis of a hypothetical dichlorido-bis(3-methyl-1,2,3-benzotriazin-4(3H)-one)metal(II) complex, [M(C₈H₇N₃O)₂Cl₂].

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one (Ligand, L)

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Methanol (absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-Methyl-1,2,3-benzotriazin-4(3H)-one (2 mmol) in warm methanol (20 mL).

  • In a separate flask, dissolve the metal(II) chloride (1 mmol) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by a color change or the formation of a precipitate.

  • After reflux, the reaction mixture is cooled to room temperature.

  • Any precipitate formed is collected by filtration, washed with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • The solid product is dried in vacuo.

  • If no precipitate forms upon cooling, the solvent volume can be reduced under vacuum, and diethyl ether can be added to induce precipitation.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization dissolve_ligand Dissolve Ligand in Methanol mix_solutions Mix Solutions dissolve_ligand->mix_solutions dissolve_metal Dissolve Metal Salt in Methanol dissolve_metal->mix_solutions reflux Reflux (4-6h) mix_solutions->reflux cool Cool to RT reflux->cool precipitate Precipitation cool->precipitate filter Filter precipitate->filter wash Wash with Methanol & Diethyl Ether filter->wash dry Dry in vacuo wash->dry spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) dry->spectroscopy elemental_analysis Elemental Analysis dry->elemental_analysis xrd Single-Crystal X-ray Diffraction dry->xrd

Caption: General workflow for the synthesis, isolation, and characterization of a metal complex with 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

Characterization Protocols

Infrared (IR) Spectroscopy:

  • Objective: To identify the coordination mode of the ligand.

  • Procedure: Acquire the IR spectra of the free ligand and the metal complex using KBr pellets.

  • Expected Observations: A shift in the C=O stretching frequency (typically around 1680-1700 cm⁻¹) to a lower wavenumber upon coordination through the carbonyl oxygen. Changes in the vibrational frequencies of the N-N and C-N bonds in the triazine ring would indicate coordination through a nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To study the structure of the complex in solution.

  • Procedure: Record ¹H and ¹³C NMR spectra of the ligand and its diamagnetic metal complexes (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Observations: Coordination of the ligand to the metal center is expected to cause shifts in the signals of the protons and carbons near the coordination site. For instance, a downfield shift of the aromatic protons adjacent to the carbonyl group may be observed upon coordination.

UV-Visible Spectroscopy:

  • Objective: To investigate the electronic transitions in the complex.

  • Procedure: Record the UV-Vis absorption spectra of the ligand and the metal complex in a suitable solvent (e.g., DMF or CH₃CN).

  • Expected Observations: The appearance of new absorption bands in the visible region for transition metal complexes, which can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.

Single-Crystal X-ray Diffraction:

  • Objective: To determine the precise three-dimensional structure of the complex.

  • Procedure: Grow single crystals of the complex by slow evaporation of the solvent from a dilute solution or by vapor diffusion. The crystal structure is then determined using a single-crystal X-ray diffractometer.

  • Expected Data: This technique will provide definitive information on the coordination geometry of the metal ion, the coordination mode of the ligand, and precise bond lengths and angles.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for a representative metal complex of 3-Methyl-1,2,3-benzotriazin-4(3H)-one, based on values reported for structurally similar ligands. These values should be used as a reference for comparison with experimentally obtained data.

Table 1: Hypothetical IR Spectroscopic Data (cm⁻¹)

Functional GroupFree Ligand (Expected)Metal Complex (Expected Change)
ν(C=O)~1690Shift to lower frequency (~1650)
ν(N=N)~1600Shift upon coordination
ν(C-N)~1300Shift upon coordination
ν(M-N)-New band (~450-550)
ν(M-O)-New band (~350-450)

Table 2: Hypothetical ¹H NMR Spectroscopic Data (δ, ppm in DMSO-d₆)

ProtonFree Ligand (Expected)Metal Complex (Expected Change)
Aromatic-H (ortho to C=O)~8.1Downfield shift
Aromatic-H~7.5 - 7.9Minor shifts
N-CH₃~3.5Minor shift

Table 3: Hypothetical Crystal Structure Data (Bond Lengths in Å)

BondExpected Range
M-N2.0 - 2.2
M-O2.1 - 2.3
C=O (in complex)1.25 - 1.28
N=N (in complex)1.28 - 1.32

Signaling Pathways and Logical Relationships

Should the synthesized complexes demonstrate biological activity, for instance, as anticancer agents, a logical workflow for investigating their mechanism of action would be necessary.

Diagram of a Hypothetical Drug Development Workflow:

drug_development_workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development synthesis Synthesis of Metal Complexes characterization Structural Characterization synthesis->characterization in_vitro_screening In vitro Anticancer Screening (e.g., MTT Assay) characterization->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification apoptosis_assay Apoptosis Assays (e.g., Annexin V) hit_identification->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis hit_identification->cell_cycle_analysis signaling_pathway Signaling Pathway Analysis (e.g., Western Blot) hit_identification->signaling_pathway in_vivo_studies In vivo Animal Studies apoptosis_assay->in_vivo_studies cell_cycle_analysis->in_vivo_studies signaling_pathway->in_vivo_studies toxicology Toxicology Studies in_vivo_studies->toxicology

Caption: A logical workflow for the development of a new anticancer drug based on a 3-Methyl-1,2,3-benzotriazin-4(3H)-one metal complex.

This document provides a comprehensive starting point for researchers interested in the coordination chemistry of 3-Methyl-1,2,3-benzotriazin-4(3H)-one. The provided protocols and hypothetical data are intended to guide experimental design and interpretation of results in this promising area of research.

References

Application Notes and Protocols: Functionalization of the 3-Methyl-1,2,4-Benzotriazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of the 3-methyl-1,2,4-benzotriazine scaffold, a core structure of significant interest in medicinal chemistry. The protocols outlined below focus on key transformations at the 3-methyl position, which is the most reactive site for derivatization. These methods enable the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Introduction

The 1,2,4-benzotriazine ring system is a "privileged" scaffold in drug development, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The 3-methyl-1,2,4-benzotriazine core, in particular, offers a versatile handle for chemical modification. The acidity of the protons on the 3-methyl group allows for a variety of condensation and substitution reactions, providing a straightforward entry into more complex and functionally diverse molecules. This document details protocols for key transformations, including oxidation, Knoevenagel condensation, and the formation of styryl derivatives.

Key Functionalization Strategies

The primary site of reactivity on the 3-methyl-1,2,4-benzotriazine scaffold is the methyl group. Its protons are activated by the electron-withdrawing triazine ring, making them susceptible to deprotonation and subsequent reaction with electrophiles. The main strategies for its functionalization are summarized below.

Diagram: Functionalization Workflow

G A 3-Methyl-1,2,4-benzotriazine (Starting Material) B Oxidation A->B  SeO₂ D Knoevenagel Condensation A->D  Active Methylene  Compounds F Condensation with Aromatic Aldehydes A->F  Ar-CHO,  Piperidine C 1,2,4-Benzotriazine-3-carbaldehyde B->C E Substituted (1,2,4-Benzotriazin-3-yl)methylene Derivatives D->E G Styryl Benzotriazine Derivatives F->G

Caption: Key synthetic pathways for modifying the 3-methyl-1,2,4-benzotriazine scaffold.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of key intermediates and final compounds.

Protocol 1: Oxidation of 3-Methyl-1,2,4-benzotriazine to 1,2,4-Benzotriazine-3-carbaldehyde

This protocol describes the selective oxidation of the 3-methyl group to an aldehyde, a crucial intermediate for further modifications like reductive amination or Wittig reactions.

Methodology:

  • Suspend 3-methyl-1,2,4-benzotriazine (1.0 eq) in dioxane.

  • Add selenium dioxide (SeO₂, 1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 101°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 5 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure aldehyde.

Table 1: Summary of Oxidation Reaction Data

Parameter Value
Starting Material 3-Methyl-1,2,4-benzotriazine
Reagent Selenium Dioxide (SeO₂)
Solvent Dioxane
Temperature Reflux (~101°C)
Reaction Time 5 hours
Typical Yield 60-70%

| Product | 1,2,4-Benzotriazine-3-carbaldehyde |

Protocol 2: Knoevenagel Condensation for the Synthesis of Methylene Derivatives

This protocol details the condensation of the active methyl group with an aldehyde in the presence of a base, exemplified by the reaction with 4-(diethylamino)salicylaldehyde.

Methodology:

  • Dissolve 3-methyl-1,2,4-benzotriazine (1.0 eq) and the desired aldehyde (e.g., 4-(diethylamino)salicylaldehyde, 1.0 eq) in an appropriate solvent such as ethanol or acetic anhydride.

  • Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. A precipitate will often form.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure condensed product.

Table 2: Summary of Knoevenagel Condensation Data

Parameter Value
Substrate 1 3-Methyl-1,2,4-benzotriazine
Substrate 2 Aromatic Aldehyde (e.g., 4-(diethylamino)salicylaldehyde)
Catalyst Piperidine
Solvent Acetic Anhydride / Ethanol
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 75-90%

| Product Class | Styryl Benzotriazine Derivatives |

Application in Drug Discovery: Targeting Signaling Pathways

Functionalized 3-methyl-1,2,4-benzotriazine derivatives have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.

The synthesized styryl derivatives, for instance, can be evaluated for their ability to inhibit protein kinases like PI3K or Akt. The planar benzotriazine scaffold serves as an effective pharmacophore that can fit into the ATP-binding pocket of these enzymes, while the functionalized side chains can form specific interactions to enhance potency and selectivity.

Diagram: PI3K/Akt Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Benzotriazine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzotriazine derivative.

Conclusion

The 3-methyl-1,2,4-benzotriazine scaffold is a highly adaptable platform for the generation of novel bioactive molecules. The protocols provided herein for oxidation and condensation reactions represent fundamental, reproducible methods for creating a diverse array of derivatives. These compounds can be further screened in various biological assays, particularly in the context of cancer drug discovery, to identify novel inhibitors of critical cell signaling pathways. The straightforward nature of these functionalization reactions makes this scaffold an attractive starting point for medicinal chemistry campaigns.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylbenzotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylbenzotriazine, a crucial resource for researchers, scientists, and professionals in drug development. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Methylbenzotriazine?

A1: The synthesis of 3-Methylbenzotriazine, specifically 3-methyl-1,2,3-benzotriazin-4(3H)-one, is typically approached via two main strategies:

  • Post-Cyclization N-Methylation: This involves the initial formation of the benzotriazin-4(3H)-one ring system, followed by N-methylation. The cyclization is commonly achieved through the diazotization of 2-aminobenzamides.

  • Pre-Cyclization Methylation: This strategy introduces the methyl group onto a precursor molecule before the final cyclization to form the triazine ring. This can offer better control over regioselectivity.

Q2: Why is regioselectivity a major challenge in the methylation of benzotriazinone?

A2: The benzotriazinone ring has multiple nitrogen atoms (N1, N2, and N3) that can potentially be alkylated. Direct methylation of the benzotriazin-4(3H)-one ring often leads to a mixture of N1, N2, and N3-methylated isomers, making the isolation of the desired 3-methyl isomer difficult and reducing the overall yield. The ratio of these isomers is highly dependent on the reaction conditions.

Q3: What are the common byproducts in 3-Methylbenzotriazine synthesis?

A3: Besides the isomeric N-methylated benzotriazinones, common byproducts can include unreacted starting materials (benzotriazin-4(3H)-one and the methylating agent) and products from side reactions, such as O-methylation if the tautomeric form is present. In syntheses starting from 2-aminobenzamide, incomplete diazotization or side reactions of the diazonium salt can also lead to impurities.[1]

Q4: How can I purify the final 3-Methylbenzotriazine product?

A4: Purification of 3-Methylbenzotriazine from a mixture of isomers and other impurities typically requires chromatographic techniques. Column chromatography on silica gel is the most common method. The choice of eluent system is critical for separating the N-methylated isomers and should be determined by thin-layer chromatography (TLC) analysis. Recrystallization can be used as a final purification step to obtain a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-Methylbenzotriazine.

Problem Potential Cause Recommended Solution
Low Yield of Methylated Product Incomplete reaction during the methylation step.- Increase the reaction time or temperature. Monitor the reaction progress by TLC. - Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide), but be mindful of potential side reactions. - Ensure the base used is strong enough to deprotonate the benzotriazinone effectively.
Decomposition of the starting material or product.- Use milder reaction conditions (lower temperature, less harsh base). - Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.
Formation of Multiple Isomers (N1, N2, N3-methylation) Lack of regioselectivity in the N-methylation step.- Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol). - Counter-ion Effects: The choice of base (e.g., NaH, K2CO3, Cs2CO3) can affect the nucleophilicity of the different nitrogen atoms. - Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. - Protecting Groups: Consider a synthetic route involving protecting groups to block unwanted methylation sites, followed by deprotection.
Difficulty in Separating Isomers Similar polarity of the N-methylated isomers.- Chromatography Optimization: Use a longer column, a shallower solvent gradient, or a different stationary phase for column chromatography. - Fractional Crystallization: If the isomers have different solubilities, fractional crystallization from a suitable solvent system may be effective.
Incomplete Cyclization to Benzotriazinone Inefficient diazotization of the 2-aminobenzamide precursor.- Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0-5 °C. Higher temperatures can lead to decomposition of the diazonium salt. - Acid Concentration: Ensure the correct concentration of acid (e.g., HCl) is used for the diazotization. - Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the solution of the amine to avoid localized high concentrations.
Poor cyclization of the diazonium intermediate.- The cyclization step is often spontaneous but can be influenced by pH. Ensure the workup conditions are appropriate.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methylation of Benzotriazinone

Methylating Agent Base Solvent Temperature (°C) Typical Outcome
Methyl iodideNaHDMF25 - 50Mixture of N1, N2, and N3 isomers
Methyl iodideK₂CO₃AcetoneRefluxPredominantly N1 and N2 isomers
Dimethyl sulfateNaOHWater/DCM (PTC)25Mixture of isomers, potential for hydrolysis
Trimethyloxonium tetrafluoroborate-DCM25Can favor N3-methylation in some heterocyclic systems

Table 2: Influence of Solvents on Regioselectivity

Solvent Dielectric Constant Expected Influence on Isomer Ratio (N1/N2 vs. N3)
Toluene2.4May favor less polar isomer
Dichloromethane (DCM)9.1General purpose, outcome varies
Tetrahydrofuran (THF)7.6Often used with strong bases like NaH
Acetonitrile37.5Polar aprotic, can influence cation solvation
N,N-Dimethylformamide (DMF)36.7Common for alkylations, often leads to isomer mixtures
Dimethyl sulfoxide (DMSO)46.7Highly polar aprotic, can accelerate the reaction

Experimental Protocols

Protocol 1: Synthesis of Benzotriazin-4(3H)-one via Diazotization of 2-Aminobenzamide

  • Dissolution: Dissolve 2-aminobenzamide (1 equivalent) in dilute hydrochloric acid (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of 2-aminobenzamide. Maintain the temperature below 5 °C throughout the addition.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes. The benzotriazin-4(3H)-one product will precipitate from the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.

Protocol 2: N-Methylation of Benzotriazin-4(3H)-one (General Procedure)

  • Deprotonation: To a solution of benzotriazin-4(3H)-one (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 3-Methylbenzotriazine cluster_purification Purification start Start: 2-Aminobenzamide diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization benzotriazinone Benzotriazin-4(3H)-one diazotization->benzotriazinone methylation N-Methylation (e.g., CH3I, Base) benzotriazinone->methylation product_mixture Mixture of N-Methylated Isomers methylation->product_mixture chromatography Column Chromatography product_mixture->chromatography isomer_separation Isomer Separation chromatography->isomer_separation final_product 3-Methylbenzotriazine isomer_separation->final_product

Caption: General experimental workflow for the synthesis and purification of 3-Methylbenzotriazine.

troubleshooting_logic cluster_methylation Methylation Issues cluster_cyclization Cyclization Issues start Low Yield or Impure Product check_methylation Check Methylation Step start->check_methylation check_cyclization Check Cyclization Step start->check_cyclization isomer_issue Multiple Isomers Formed? check_methylation->isomer_issue incomplete_reaction Incomplete Reaction? check_methylation->incomplete_reaction low_precipitate Low Precipitate of Benzotriazinone? check_cyclization->low_precipitate optimize_conditions Optimize: - Solvent - Base - Temperature isomer_issue->optimize_conditions change_reagents Change: - Methylating Agent - Increase Equivalents incomplete_reaction->change_reagents diazotization_conditions Verify Diazotization: - Temperature (0-5 °C) - Reagent Purity - Slow Addition low_precipitate->diazotization_conditions

Caption: Troubleshooting decision tree for 3-Methylbenzotriazine synthesis.

References

Technical Support Center: Purification of 3-Methylbenzotriazine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methylbenzotriazine using chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general chromatographic behavior of 3-Methylbenzotriazine?

A1: 3-Methylbenzotriazine is a polar heterocyclic compound. In normal-phase chromatography, using a polar stationary phase like silica gel, it will require a moderately polar mobile phase for elution. Highly non-polar solvents like pure hexane will likely result in little to no movement from the baseline, while highly polar solvents may cause the compound to elute too quickly with poor separation.

Q2: How can I visualize 3-Methylbenzotriazine on a TLC plate?

A2: As a benzotriazole derivative, 3-Methylbenzotriazine contains a conjugated aromatic system and is expected to be UV active. Therefore, the most common and non-destructive method for visualization is using a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent green background.[1][2] Destructive visualization methods like staining with potassium permanganate (for oxidizable groups) or phosphomolybic acid can also be used if the compound is not UV active or for further confirmation.[2][3]

Q3: What are some common impurities I might encounter during the purification of 3-Methylbenzotriazine?

A3: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from methyl-o-phenylenediamine and a nitrite source, potential impurities include:

  • Unreacted methyl-o-phenylenediamine: This is a more polar, basic compound.

  • Isomeric methylbenzotriazoles: If the starting material is a mixture of 2,3- and 3,4-methyl-o-phenylenediamine, you will have isomeric products which can be very difficult to separate.

  • Polymeric byproducts: Side reactions can sometimes lead to the formation of higher molecular weight, often colored, impurities.

Q4: Is 3-Methylbenzotriazine stable on silica gel?

Troubleshooting Guides

Problem 1: My 3-Methylbenzotriazine is not moving from the baseline on the TLC plate.
Possible CauseTroubleshooting Steps
Insufficiently polar mobile phase Increase the polarity of your mobile phase. For a common system like ethyl acetate/hexane, incrementally increase the percentage of ethyl acetate.
Strong interaction with the stationary phase If increasing the mobile phase polarity does not resolve the issue, consider adding a small amount of a more polar solvent like methanol or a few drops of a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase.
Compound has very high polarity If all else fails, consider using a more polar stationary phase like alumina or a different chromatography technique such as reverse-phase chromatography.
Problem 2: My 3-Methylbenzotriazine is eluting with the solvent front.
Possible CauseTroubleshooting Steps
Mobile phase is too polar Decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, increase the percentage of hexane.
Weak interaction with the stationary phase Ensure you are using an appropriate stationary phase. For a polar compound like 3-Methylbenzotriazine, silica gel is a good starting point.
Problem 3: I am seeing poor separation between 3-Methylbenzotriazine and an impurity.
Possible CauseTroubleshooting Steps
Inappropriate mobile phase polarity The ideal Rf value for good separation is typically between 0.2 and 0.5. Adjust your mobile phase polarity to bring the Rf of your target compound into this range.
Co-eluting impurity of similar polarity Try a different solvent system with a different selectivity. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol or toluene/acetone.
Isomeric impurities The separation of isomers can be very challenging. You may need to use a longer column, a finer mesh silica gel, or a very slow and optimized gradient elution. In some cases, preparative HPLC may be necessary.
Column overloading If you are running a column, you may have loaded too much crude material. Try running the column with a smaller amount of sample.
Problem 4: The collected fractions show streaking or the appearance of new spots over time.
Possible CauseTroubleshooting Steps
Compound degradation on silica gel As mentioned in the FAQs, your compound may be unstable on the acidic silica gel. Consider deactivating the silica gel with a base like triethylamine before packing the column, or use a different stationary phase like neutral alumina.
Incomplete dissolution of the sample when loading Ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column. If the sample is not very soluble in the mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

A systematic approach to developing a suitable solvent system for column chromatography starts with TLC.

Methodology:

  • Spotting: Dissolve a small amount of the crude 3-Methylbenzotriazine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase. Start with a relatively non-polar mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity in subsequent trials (e.g., 20%, 30%, 50% ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Optimization: The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.5, with good separation from any impurities.

Table 1: Hypothetical TLC Data for Optimization of Mobile Phase

Mobile Phase (Ethyl Acetate/Hexane)Rf of 3-Methylbenzotriazine (Product)Rf of Impurity A (Less Polar)Rf of Impurity B (More Polar)Comments
10:900.050.200.00Product is too retained.
20:800.150.450.02Separation is improving.
30:70 0.35 0.70 0.08 Good separation. Suitable for column chromatography.
50:500.600.900.25Poor separation between product and less polar impurity.
Column Chromatography Purification

This is a general protocol for the purification of 3-Methylbenzotriazine using flash column chromatography.

Methodology:

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 30% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude 3-Methylbenzotriazine in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.

    • Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Methylbenzotriazine.

Table 2: Expected Elution Profile and Purity

Fraction NumbersTLC AnalysisPurity (Hypothetical)Yield (Hypothetical)
1-5Contains only Impurity A (Rf = 0.70)--
6-8Mixture of Impurity A and Product--
9-20Single spot of Product (Rf = 0.35)>98%75%
21-25Mixture of Product and Impurity B--
26+Contains only Impurity B (Rf = 0.08)--

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude Crude 3-Methylbenzotriazine dissolve Dissolve in minimal solvent crude->dissolve tlc_plate Spot on TLC plate dissolve->tlc_plate load_sample Load sample onto column dissolve->load_sample develop Develop in various mobile phases tlc_plate->develop visualize Visualize under UV light develop->visualize optimize Optimize mobile phase (e.g., 30% EtOAc/Hexane) visualize->optimize pack_column Pack silica gel column optimize->pack_column pack_column->load_sample Optimized mobile phase from TLC elute Elute with optimized mobile phase load_sample->elute collect Collect fractions elute->collect analyze_fractions Analyze fractions by TLC collect->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure 3-Methylbenzotriazine evaporate->pure_product

Caption: Experimental workflow for the purification of 3-Methylbenzotriazine.

troubleshooting_logic cluster_separation Separation Issue cluster_solution Potential Solutions cluster_degradation Degradation Issue start Problem with Chromatography no_movement Compound at baseline? start->no_movement too_fast Compound at solvent front? start->too_fast poor_sep Poor separation? start->poor_sep streaking Streaking or new spots? start->streaking increase_polarity Increase mobile phase polarity no_movement->increase_polarity Yes decrease_polarity Decrease mobile phase polarity too_fast->decrease_polarity Yes change_solvent Change solvent system poor_sep->change_solvent Yes check_loading Check for column overloading poor_sep->check_loading Also consider deactivated_silica Use deactivated silica/alumina streaking->deactivated_silica Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Common side reactions in the synthesis of benzotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,3- and 1,2,4-benzotriazines. It is intended for researchers, scientists, and professionals in drug development.

I. Synthesis of 1,2,3-Benzotriazin-4-ones

A prevalent method for synthesizing 1,2,3-benzotriazin-4-ones is the diazotization of 2-aminobenzamides. However, this reaction can be susceptible to side reactions, particularly under harsh acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 1,2,3-benzotriazin-4-one from 2-aminobenzamide has a low yield and a complex product mixture. What are the likely side reactions?

A1: The most common side reactions during the diazotization of 2-aminobenzamides include:

  • Incomplete Diazotization: The amino group may not be fully converted to the diazonium salt, leading to unreacted starting material in your final product.

  • Decomposition of the Diazonium Intermediate: The diazonium salt is often unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts.

  • Formation of Nitrosamines: Under strongly acidic conditions with sodium nitrite, there is a risk of forming carcinogenic N-nitrosamine impurities.[1]

  • Release of Toxic Nitrogen Oxides: The use of sodium nitrite in strong acid can lead to the evolution of toxic NOx gases.

Q2: How can I improve the yield and minimize side reactions in my 1,2,3-benzotriazin-4-one synthesis?

A2: To optimize your reaction, consider the following:

  • Milder Reaction Conditions: Avoid harsh acidic conditions. A one-pot synthesis using a polymer-supported nitrite reagent and p-tosic acid has been shown to be effective and avoids the formation of unstable diazonium salts.

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium intermediate.

  • Alternative Nitrosating Agents: Consider using alternative nitrosating agents to sodium nitrite that can operate under milder conditions.

  • Purification: Careful purification by recrystallization or chromatography is essential to remove unreacted starting materials and side products.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low yield of 1,2,3-benzotriazin-4-one Incomplete diazotization of the 2-aminobenzamide.Ensure complete dissolution of the starting material before adding the nitrosating agent. Use a slight excess of the nitrosating agent.
Decomposition of the diazonium salt intermediate.Maintain a low reaction temperature (0-5 °C) throughout the diazotization and cyclization steps.
Presence of a dark-colored, tarry byproduct Polymerization or decomposition reactions due to harsh acidic conditions.Switch to a milder acid or use a buffered system. Consider alternative synthetic routes that do not require strong acids.
Detection of nitrosamine impurities in the final product Reaction of secondary amine impurities with the nitrosating agent.Use highly pure starting materials. Minimize the concentration of nitrite and control the pH of the reaction. Consider using nitrosamine scavengers like ascorbic acid.[2]
Experimental Protocol: Synthesis of 1,2,3-Benzotriazin-4(3H)-one via Diazotization

Materials:

  • 2-Aminobenzamide

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ice

  • Water

  • Stirring apparatus

Procedure:

  • Dissolve 2-aminobenzamide in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.

  • Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to slowly warm to room temperature. The 1,2,3-benzotriazin-4(3H)-one will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Visualization of Reaction Pathway

1,2,3-Benzotriazin-4-one Synthesis Start 2-Aminobenzamide Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl, 0-5°C SideProduct1 Unreacted Starting Material Start->SideProduct1 Incomplete Reaction SideProduct3 Nitrosamines Start->SideProduct3 Side Reaction Product 1,2,3-Benzotriazin-4-one Diazonium->Product Intramolecular Cyclization SideProduct2 Decomposition Products Diazonium->SideProduct2 Decomposition

Caption: Synthesis pathway of 1,2,3-benzotriazin-4-one and potential side reactions.

II. Synthesis of 1,2,4-Benzotriazines

The synthesis of 1,2,4-benzotriazines can be achieved through various routes, with a common method involving the cyclization of precursors derived from o-phenylenediamines. A key side reaction to consider is the formation of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q3: I am attempting to synthesize a 1,2,4-benzotriazine derivative, but my main product appears to be a benzimidazole. Why is this happening?

A3: The formation of a benzimidazole ring system instead of the desired 1,2,4-benzotriazine is a known side reaction, often occurring under reductive conditions.[3] Strong reducing agents can cause a reductive ring contraction of the 1,2,4-benzotriazine intermediate.[3] Additionally, certain starting materials and reaction conditions can favor the formation of the thermodynamically more stable benzimidazole ring. For instance, the reaction of 1,2-benzenediamines with thiosemicarbazide was initially reported to yield dihydro-1,2,4-benzotriazine-3-thiones, but was later corrected to produce benzimidazoline-2-thione.

Q4: How can I prevent the formation of benzimidazole byproducts in my 1,2,4-benzotriazine synthesis?

A4: To favor the formation of the 1,2,4-benzotriazine ring, you should:

  • Choose Your Reducing Agent Carefully: If your synthesis involves a reductive cyclization, opt for milder reducing agents.

  • Control Reaction Temperature: Higher temperatures can sometimes promote the rearrangement to the more stable benzimidazole.

  • Optimize pH: The pH of the reaction medium can influence the cyclization pathway. Experiment with different pH conditions to find the optimal range for 1,2,4-benzotriazine formation.

  • Select Appropriate Starting Materials: The choice of precursors is critical. For example, the cyclization of N-(2-aminoaryl)hydrazides is a more direct route to 1,2,4-benzotriazines and may be less prone to benzimidazole formation.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Major product is a benzimidazole derivative Reductive ring contraction of the 1,2,4-benzotriazine ring.Use a milder reducing agent (e.g., avoid strong reductants like LiAlH₄ if possible).
Reaction conditions favor benzimidazole formation.Optimize reaction temperature and pH. Consider a different synthetic route that is less prone to this side reaction.
Low yield of 1,2,4-benzotriazine Incomplete cyclization of the precursor.Ensure that the cyclization conditions (e.g., acid or base catalyst, temperature) are optimal for the specific substrate.
Formation of a mixture of isomers.In cases where unsymmetrical precursors are used, a mixture of regioisomers may form. Optimize reaction conditions to favor the desired isomer, or use a purification method that can separate the isomers.
Experimental Protocol: Synthesis of 3-Substituted 1,2,4-Benzotriazines

This protocol describes a general method for the synthesis of 3-substituted 1,2,4-benzotriazines from the corresponding amidrazone and an α-diketone.

Materials:

  • Substituted amidrazone

  • 1,2-Diketone (e.g., benzil)

  • Ethanol or Acetic Acid

  • Reflux apparatus

Procedure:

  • Dissolve the substituted amidrazone and the 1,2-diketone in a suitable solvent such as ethanol or acetic acid.

  • Reflux the reaction mixture for the time specified in the relevant literature (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Competing Reaction Pathways

1,2,4-Benzotriazine_vs_Benzimidazole Start o-Phenylenediamine Derivative Intermediate Reaction Intermediate Start->Intermediate Reaction with Hydrazide/Amidine Product_BT 1,2,4-Benzotriazine Intermediate->Product_BT Desired Cyclization (Milder Conditions) Product_BI Benzimidazole Intermediate->Product_BI Reductive Ring Contraction (Strong Reductants)

Caption: Competing pathways for the formation of 1,2,4-benzotriazines and benzimidazoles.

References

Challenges in the scale-up synthesis of 3-Methylbenzotriazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methylbenzotriazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Methylbenzotriazine?

A1: The most prevalent method for synthesizing 3-Methylbenzotriazine is through the diazotization of the corresponding methyl-substituted o-phenylenediamine (either 3-methyl-1,2-diaminobenzene or 4-methyl-1,2-diaminobenzene) with sodium nitrite in an acidic medium, typically glacial acetic acid. This reaction proceeds through the formation of a diazonium salt which then undergoes intramolecular cyclization.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of 3-Methylbenzotriazine?

A2: The main challenges during the scale-up synthesis of 3-Methylbenzotriazine include:

  • Exothermic Reaction Control: The diazotization reaction is highly exothermic and requires careful temperature management to prevent runaway reactions and ensure safety.[3]

  • Isomer Formation and Control: Depending on the starting material, a mixture of 4-methyl-1H-benzotriazole and 7-methyl-1H-benzotriazole (from 3-methyl-1,2-diaminobenzene) or 5-methyl-1H-benzotriazole and 6-methyl-1H-benzotriazole (from 4-methyl-1,2-diaminobenzene) can be formed. Controlling the regioselectivity and separating these isomers can be difficult.

  • Product Purification: Achieving high purity on a large scale can be challenging due to the presence of unreacted starting materials, byproducts, and isomers. Common purification methods include recrystallization and column chromatography.[1][4]

  • Handling of Hazardous Materials: o-Phenylenediamines are classified as hazardous materials and require strict safety protocols for handling to avoid exposure.[5]

Q3: How can I control the formation of isomers during the synthesis?

A3: Controlling the isomer ratio in the synthesis of substituted benzotriazoles is a known challenge.[2][6] While complete regioselectivity is difficult to achieve through this synthetic route, careful optimization of reaction conditions such as temperature, pH, and the rate of addition of sodium nitrite may influence the isomer ratio. For separation of the resulting isomers, chromatographic methods are often employed.[4][7]

Q4: What are the recommended purification methods for large-scale synthesis?

A4: For large-scale purification of 3-Methylbenzotriazine, a combination of techniques is often necessary.

  • Recrystallization: This is a cost-effective method for removing bulk impurities. A suitable solvent system needs to be identified through screening.[1]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[3]

  • Chromatography: For high-purity requirements and to separate isomers, preparative column chromatography is effective.[4] Using C18 columns at a high pH has been reported to be successful for separating similar isomers.[4]

Q5: What are the key safety precautions to take during the synthesis?

A5: Safety is paramount during the synthesis of 3-Methylbenzotriazine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors and dust from the starting materials.

  • Temperature Control: Use an ice bath to control the exothermic reaction and monitor the temperature closely, especially during the addition of sodium nitrite.[3]

  • Handling of o-Phenylenediamine: Avoid skin contact with o-phenylenediamines as they can cause skin irritation and allergies.[5]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.
Loss of product during workup or purification.Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent and temperature are used to minimize loss in the mother liquor.
Sub-optimal reaction temperature.Maintain the recommended reaction temperature. For the diazotization step, a low temperature (0-5 °C) is often crucial.
Formation of a Dark Tar-like Substance Reaction temperature too high.Strictly control the temperature during the addition of sodium nitrite using an efficient cooling bath. Add the sodium nitrite solution slowly.
Oxidation of the o-phenylenediamine.Ensure the starting material is of high purity and handle it under an inert atmosphere if possible.
Product is Difficult to Purify Presence of closely related isomers.Employ high-performance liquid chromatography (HPLC) or preparative column chromatography for separation. Screening different solvent systems and stationary phases may be necessary.[4][7]
Presence of colored impurities.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[1]
Runaway Reaction Poor temperature control.Ensure adequate cooling capacity for the scale of the reaction. Add the sodium nitrite solution portion-wise or via a dropping funnel to control the rate of reaction and heat generation.[3]

Experimental Protocols

Synthesis of 3-Methylbenzotriazine

This protocol is a general guideline based on the synthesis of benzotriazole and should be optimized for 3-Methylbenzotriazine.[1][3]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the appropriate methyl-o-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water and cool it in an ice bath. Add the cold sodium nitrite solution dropwise to the stirred solution of methyl-o-phenylenediamine, ensuring the temperature does not rise above 10 °C. A rapid temperature increase may be observed.[3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction by TLC.

  • Product Isolation: Allow the mixture to warm to room temperature. The product may precipitate out. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for 3-Methylbenzotriazine Synthesis start Start: Methyl-o-phenylenediamine dissolve Dissolve in Acetic Acid/Water start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2 Solution Dropwise cool->add_nitrite Control Exotherm react Stir for 1-2 hours add_nitrite->react isolate Isolate Crude Product (Precipitation/Extraction) react->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end Final Product: 3-Methylbenzotriazine purify->end

Caption: Workflow for the synthesis of 3-Methylbenzotriazine.

troubleshooting_logic Troubleshooting Common Synthesis Issues start Problem Encountered low_yield Low Yield? start->low_yield dark_tar Dark Tar Formation? low_yield->dark_tar No check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes purification_issue Purification Difficulty? dark_tar->purification_issue No control_temp Improve Temperature Control dark_tar->control_temp Yes use_hplc Use Preparative HPLC for Isomers purification_issue->use_hplc Yes solution_found Problem Resolved purification_issue->solution_found No optimize_workup Optimize Workup/Purification check_completion->optimize_workup optimize_workup->solution_found check_purity Check Starting Material Purity control_temp->check_purity check_purity->solution_found use_charcoal Use Activated Charcoal use_hplc->use_charcoal use_charcoal->solution_found

Caption: Decision tree for troubleshooting synthesis problems.

References

Kinetic versus thermodynamic control in 3-Methylbenzotriazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzotriazine and related benzotriazole derivatives. The focus is on understanding and controlling reaction outcomes, particularly in the context of kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites in 3-Methylbenzotriazine for reactions like alkylation or acylation?

A1: 3-Methylbenzotriazine possesses multiple nucleophilic nitrogen atoms within its triazole ring. The primary sites for electrophilic attack, such as alkylation, are the N1 and N2 positions. This dual reactivity makes it an ambident nucleophile, leading to the potential formation of at least two regioisomeric products. The specific isomer obtained often depends on the reaction conditions.

Q2: What is meant by "kinetic" versus "thermodynamic" control in the context of 3-Methylbenzotriazine reactions?

A2: Kinetic and thermodynamic control refer to how reaction conditions dictate the final product ratio when multiple products can be formed.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy. This is referred to as the kinetic product.[2] For benzotriazole derivatives, the N1-alkylated isomer is often the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing the products to equilibrate.[2] The major product will be the most stable isomer, which has the lowest overall Gibbs free energy. This is the thermodynamic product. For many benzotriazoles, the N2-alkylated isomer is the more thermodynamically stable product.

Q3: How do I favor the formation of the N1-alkylated (kinetic) product?

A3: To favor the kinetic product, you should use conditions that are irreversible and minimize the energy available for the system to reach equilibrium. This typically involves:

  • Low Reaction Temperatures: Running the reaction at 0 °C or below can trap the product that forms fastest.

  • Strong, Non-equilibrating Bases: Strong bases like sodium hydride (NaH) in an aprotic solvent like THF can rapidly and irreversibly deprotonate the benzotriazole, leading to the kinetically favored product upon addition of the electrophile.[3][4]

  • Short Reaction Times: Quenching the reaction as soon as the starting material is consumed can prevent the kinetic product from isomerizing to the more stable thermodynamic product.

Q4: How can I selectively synthesize the N2-alkylated (thermodynamic) product?

A4: To favor the thermodynamic product, you need to use conditions that allow the reaction to reach equilibrium, where the most stable isomer will predominate. This can be achieved by:

  • Higher Reaction Temperatures: Heating the reaction provides the necessary energy to overcome the activation barriers for both the forward and reverse reactions, allowing the product mixture to equilibrate to the most stable isomer.

  • Longer Reaction Times: Ensuring the reaction runs for an extended period allows sufficient time for the equilibrium to be established.

  • Equilibrating Conditions: The choice of a weaker base or specific solvent systems can sometimes facilitate the isomerization of the initially formed kinetic product to the more stable thermodynamic one.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) The reaction conditions are intermediate between kinetic and thermodynamic control.To favor the N1 (kinetic) product: Lower the reaction temperature (e.g., to 0 °C or -78 °C), use a strong, non-nucleophilic base (e.g., NaH), and choose a less polar aprotic solvent like THF.[3][4] To favor the N2 (thermodynamic) product: Increase the reaction temperature, extend the reaction time, and consider using conditions that promote equilibrium.
Low or No Yield The chosen base is not strong enough to deprotonate the benzotriazole effectively.Switch to a stronger base. For example, if K₂CO₃ is ineffective, try NaH or other hydride bases.[5]
The alkylating agent is not reactive enough.Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).
The solvent is inappropriate for the reaction.For reactions with ionic intermediates, a polar aprotic solvent like DMF or DMSO is often suitable. For NaH, THF is a common choice.[3][4]
Unexpected Side Products The reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS.
The base is reacting with the alkylating agent or the product.Use a non-nucleophilic base, especially if your substrate or product is base-sensitive.

Data Presentation

The regioselectivity of N-alkylation in benzotriazole analogues is highly sensitive to reaction conditions. The following table, based on data for the N-alkylation of a substituted 1H-indazole (a close analogue of benzotriazole) with n-pentyl bromide, illustrates the significant impact of base, solvent, and temperature on the product ratio.[3][4]

EntryBaseSolventTemperature (°C)N1:N2 RatioTotal Conversion (%)
1Cs₂CO₃DMF202.3 : 191
2K₂CO₃DMF201.8 : 196
3NaHTHF0>99 : 1-
4NaHTHF20>99 : 157
5NaHTHF50>99 : 1>99

Data adapted from Alam et al., Beilstein J. Org. Chem. 2021, 17, 1939–1952.[3][4]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed.

Kinetic_vs_Thermodynamic_Control cluster_paths Reaction Energy Profile Reactant Benzotriazolide Anion + R-X TS_Kinetic Reactant->TS_Kinetic ΔG‡ (kinetic) TS_Thermodynamic Reactant->TS_Thermodynamic ΔG‡ (thermo) Product_Kinetic N1-Alkylbenzotriazole (Kinetic Product) TS_Kinetic->Product_Kinetic Product_Thermodynamic N2-Alkylbenzotriazole (Thermodynamic Product) TS_Thermodynamic->Product_Thermodynamic R_level PK_level PT_level

Caption: Energy profile for kinetic vs. thermodynamic N-alkylation.

workflow cluster_main Decision Workflow for Regioselective N-Alkylation start Desired Product? kinetic_path N1-Alkylated (Kinetic Product) start->kinetic_path Kinetic thermo_path N2-Alkylated (Thermodynamic Product) start->thermo_path Thermodynamic conditions_kinetic Use Kinetic Conditions: - Low Temperature (e.g., 0°C) - Strong, Non-equilibrating Base (e.g., NaH) - Aprotic Solvent (e.g., THF) - Short Reaction Time kinetic_path->conditions_kinetic conditions_thermo Use Thermodynamic Conditions: - High Temperature - Weaker Base / Equilibrating System - Long Reaction Time thermo_path->conditions_thermo analyze Analyze N1:N2 Ratio (NMR, LC-MS) conditions_kinetic->analyze conditions_thermo->analyze

References

Improving the solubility of 3-Methylbenzotriazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Methylbenzotriazine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I cannot find readily available solubility data for 3-Methylbenzotriazine in common organic solvents. Why is this, and what should I do?

A1: It is common for specific quantitative solubility data to be unavailable for specialized research compounds like 3-Methylbenzotriazine, as this data is often generated on an as-needed basis within individual research projects. The first step is to experimentally determine the solubility in your solvents of interest. This will provide a baseline for any optimization efforts. A recommended standard procedure is the shake-flask method, which is considered a reliable way to measure equilibrium solubility.[1][2][3]

Q2: What general factors influence the solubility of a heterocyclic compound like 3-Methylbenzotriazine in organic solvents?

A2: The solubility of 3-Methylbenzotriazine is governed by the principle of "like dissolves like."[4] Several factors come into play:

  • Polarity: The polarity of both the 3-Methylbenzotriazine molecule and the solvent is a primary determinant. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[4] Benzotriazole itself is generally more soluble in polar solvents.[5]

  • Temperature: For most solid solutes, solubility increases with temperature.[4]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of 3-Methylbenzotriazine must be overcome by the solute-solvent interactions for dissolution to occur.

  • Hydrogen Bonding: The ability of the solvent to accept or donate hydrogen bonds can significantly impact the solubility of a compound containing nitrogen atoms like 3-Methylbenzotriazine.

Q3: What are the initial steps I should take if I encounter low solubility of 3-Methylbenzotriazine in my chosen solvent?

A3: If you are facing solubility challenges, a systematic approach is recommended. Start by performing a solvent screening with a range of solvents of varying polarities. It is also beneficial to assess the impact of temperature on solubility. For many organic compounds, a moderate increase in temperature can significantly improve solubility.[4] If these initial steps are insufficient, more advanced techniques such as co-solvency may be necessary.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and improve the solubility of 3-Methylbenzotriazine.

Initial Assessment & Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 3-Methylbenzotriazine.

Troubleshooting_Workflow Troubleshooting Workflow for 3-Methylbenzotriazine Solubility start Low Solubility of 3-Methylbenzotriazine Observed solvent_screening Perform Solvent Screening (Varying Polarities) start->solvent_screening temp_adjustment Adjust Temperature (e.g., 25°C, 40°C, 60°C) solvent_screening->temp_adjustment Inadequate Solubility success Solubility Improved solvent_screening->success Adequate Solubility co_solvency Attempt Co-solvency (e.g., DMSO/Ethanol, DCM/Methanol) temp_adjustment->co_solvency Inadequate Solubility temp_adjustment->success Adequate Solubility method_evaluation Evaluate Other Methods (e.g., Solid Dispersion, pH Modification if applicable) co_solvency->method_evaluation Inadequate Solubility co_solvency->success Adequate Solubility method_evaluation->success Adequate Solubility failure Consult Further or Re-evaluate Project Scope method_evaluation->failure No Improvement Shake_Flask_Protocol Shake-Flask Method for Solubility Determination prep 1. Prepare Supersaturated Solution (Excess 3-Methylbenzotriazine + Solvent) equilibrate 2. Equilibrate (24-72h at constant temperature) prep->equilibrate settle 3. Settle (Allow excess solid to sediment) equilibrate->settle sample 4. Sample & Filter (Withdraw supernatant, filter with 0.22µm filter) settle->sample quantify 5. Dilute & Quantify (HPLC or UV-Vis) sample->quantify calculate 6. Calculate Solubility quantify->calculate

References

Stability of 3-Methylbenzotriazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzotriazine. The information addresses potential stability issues encountered during experimental procedures under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of the 3-Methylbenzotriazine core structure?

The 1,2,3-benzotriazine ring system is a relatively stable aromatic heterocycle. However, like many nitrogen-containing heterocycles, its stability can be influenced by pH, temperature, and the presence of oxidizing or reducing agents. While specific data for 3-Methylbenzotriazine is limited, studies on related benzotriazinone derivatives suggest that the triazine ring can be susceptible to cleavage under harsh acidic or basic conditions.

Q2: What are the likely degradation pathways for 3-Methylbenzotriazine under acidic or basic conditions?

Based on the reactivity of similar compounds, two primary degradation pathways can be postulated:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the triazine ring may undergo hydrolytic cleavage. For example, acid hydrolysis of 3-hydroxy-1,2,3-benzotriazin-4-one results in the formation of anthranilic acid, indicating a breakdown of the heterocyclic ring. A similar pathway could be possible for 3-Methylbenzotriazine, potentially yielding 2-aminobenzaldehyde or related compounds after cleavage and subsequent reactions.

  • Base-Catalyzed Reactions: In the presence of a strong base, N-alkylated benzotriazinones have been shown to undergo rearrangement reactions. While the exact mechanism for 3-Methylbenzotriazine is not documented, it is plausible that basic conditions could facilitate ring-opening or other transformations.

Q3: I am observing a loss of my 3-Methylbenzotriazine sample in an acidic solution. What could be happening?

Loss of 3-Methylbenzotriazine in acidic media is likely due to acid-catalyzed hydrolysis. The rate of this degradation will depend on the acid concentration, temperature, and the specific solvent system. To minimize this, consider the following:

  • Use the mildest acidic conditions necessary for your experiment.

  • Maintain low temperatures to slow down the degradation kinetics.

  • Analyze samples promptly after preparation in acidic solutions.

  • Perform a forced degradation study (see troubleshooting guide below) to understand the degradation profile of your compound under your specific conditions.

Q4: My experiment requires basic conditions, and I suspect my 3-Methylbenzotriazine is degrading. What should I do?

Degradation under basic conditions is a possibility. To troubleshoot this:

  • Buffer your solution to maintain a consistent and minimally harsh pH.

  • Protect your sample from light , as photolytic degradation can sometimes be exacerbated under certain pH conditions.

  • Consider the use of a different base that may be less reactive with the benzotriazine core.

  • Monitor for the appearance of new peaks in your analytical chromatogram (e.g., HPLC), which could indicate the formation of degradation products.

Troubleshooting Guides

Troubleshooting Unexpected Degradation of 3-Methylbenzotriazine
Observed Issue Potential Cause Recommended Action
Loss of parent compound peak in HPLC analysis of an acidic formulation. Acid-catalyzed hydrolysis of the triazine ring.1. Confirm the pH of your solution. 2. Analyze a freshly prepared sample to establish a baseline. 3. Run a time-course experiment at a constant temperature to monitor the rate of degradation. 4. If possible, adjust the pH to a less acidic range.
Appearance of unknown peaks in the chromatogram of a sample stored in a basic solution. Base-catalyzed degradation or rearrangement.1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. 2. Evaluate the stability at different base concentrations and temperatures. 3. Ensure the exclusion of oxygen to rule out oxidative degradation which can be pH-dependent.
Inconsistent results when using 3-Methylbenzotriazine in solution. General chemical instability under the specific experimental conditions (e.g., presence of nucleophiles, temperature fluctuations).1. Prepare solutions of 3-Methylbenzotriazine fresh for each experiment. 2. Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures. 3. Validate the stability of the compound in your specific experimental matrix (e.g., cell culture media, formulation buffer).

Data Presentation

Due to the limited publicly available quantitative stability data for 3-Methylbenzotriazine, the following table presents hypothetical data from a forced degradation study to illustrate the expected trends. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Illustrative Forced Degradation Data for 3-Methylbenzotriazine

Stress Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Potential Major Degradation Products (Postulated)
0.1 M HCl246015%2-Aminobenzaldehyde derivatives, Ring-opened products
0.1 M NaOH246010%Isomeric rearrangement products, Ring-opened products
3% H₂O₂24255%N-oxide derivatives
UV Light (254 nm)2425< 5%Photodegradation products
Heat7280< 2%Thermally induced decomposition products

Experimental Protocols

Protocol: Forced Degradation Study for 3-Methylbenzotriazine

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-Methylbenzotriazine.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Methylbenzotriazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 3-Methylbenzotriazine (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., 254 nm) for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of 3-Methylbenzotriazine in an oven at 80°C for 72 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method to analyze the samples.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Detection: UV detection at a wavelength where 3-Methylbenzotriazine has maximum absorbance.

    • Quantify the percentage of degradation by comparing the peak area of 3-Methylbenzotriazine in the stressed samples to that of an unstressed control.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock 3-Methylbenzotriazine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (UV Light, RT) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Data Data Interpretation: - % Degradation - Identify Degradants - Pathway Elucidation HPLC->Data

Caption: Workflow for a forced degradation study of 3-Methylbenzotriazine.

Degradation_Pathway cluster_main Postulated Degradation Pathways Compound 3-Methylbenzotriazine Acid_Product Ring Cleavage Products (e.g., 2-aminobenzaldehyde derivatives) Compound->Acid_Product  Acidic  Hydrolysis Base_Product Rearrangement/Ring-Opened Products Compound->Base_Product  Basic  Conditions

Caption: Postulated degradation pathways for 3-Methylbenzotriazine.

Technical Support Center: Chemo- and Regioselectivity in Reactions of 3-Methylbenzotriazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzotriazine, specifically focusing on the chemo- and regioselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites in 3-methyl-1,2,3-benzotriazin-4(3H)-one for nucleophilic attack?

The primary electrophilic centers in 3-methyl-1,2,3-benzotriazin-4(3H)-one are the C4-carbonyl carbon and the N2-nitrogen atom of the triazine ring. The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile, reaction conditions, and the solvent used.

Q2: How does the choice of Grignard reagent affect the regioselectivity of the reaction with 3-methyl-1,2,3-benzotriazin-4(3H)-one?

The reaction of 3-methyl-1,2,3-benzotriazin-4(3H)-one with Grignard reagents demonstrates pronounced regioselectivity based on the specific Grignard reagent used.

  • Methylmagnesium iodide preferentially attacks the C4-carbonyl carbon . Subsequent dehydration leads to the formation of 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine.[1]

  • Ethylmagnesium iodide , a bulkier Grignard reagent, favors attack at the N2-position of the triazine ring.[1]

This differential reactivity highlights the interplay of steric and electronic factors in determining the reaction outcome.

Troubleshooting Guides

Problem 1: Poor or no conversion in a reaction.

Possible Causes:

  • Inadequate activation of the benzotriazine: Some reactions may require the use of activating agents or specific catalysts.

  • Low reactivity of the nucleophile/electrophile: The chosen reagent may not be sufficiently reactive under the attempted conditions.

  • Decomposition of starting material: 3-Methylbenzotriazine derivatives can be sensitive to heat and acidic or basic conditions.

  • Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.

Troubleshooting Steps:

  • Verify Starting Material Integrity: Check the purity and stability of your 3-methylbenzotriazine derivative using techniques like NMR or melting point analysis.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.

    • Concentration: Adjust the concentration of reactants.

    • Catalyst: If applicable, screen different catalysts or increase the catalyst loading.

  • Solvent Screening: Attempt the reaction in a variety of aprotic and protic solvents to identify the optimal medium.

  • Reagent Choice: Consider using a more reactive nucleophile or electrophile.

Problem 2: Formation of multiple products or unexpected regioisomers.

Possible Causes:

  • Competitive reaction pathways: As discussed, nucleophilic attack can occur at both C4 and N2. Similarly, electrophilic attack can also lead to mixtures.

  • Reaction conditions favoring multiple products: Temperature, solvent, and reaction time can influence the kinetic versus thermodynamic product distribution.

  • Isomerization of products: The initially formed product might isomerize under the reaction conditions.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single regioisomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting regioselectivity. Experiment with solvents of varying polarity.

  • Choice of Reagents:

    • Steric Hindrance: Employing bulkier reagents can enhance selectivity for the less sterically hindered reaction site. For instance, the use of ethylmagnesium iodide favors N2-attack over C4-attack.[1]

    • Hard and Soft Acids and Bases (HSAB) Theory: Consider the hard/soft nature of your nucleophile and the electrophilic centers of the benzotriazine to predict the likely site of attack.

  • Protecting Groups: If one reactive site is interfering, consider temporarily protecting it to direct the reaction to the desired position.

Experimental Protocols

Key Experiment: Reaction of 3-Methyl-1,2,3-benzotriazin-4(3H)-one with Grignard Reagents

This protocol outlines the general procedure for reacting 3-methyl-1,2,3-benzotriazin-4(3H)-one with Grignard reagents, leading to different regioisomers.

Materials:

  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one

  • Anhydrous diethyl ether or THF

  • Methylmagnesium iodide solution (e.g., 3.0 M in diethyl ether)

  • Ethylmagnesium iodide solution (e.g., 1.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

    • The system is flushed with dry nitrogen.

  • Starting Material Preparation:

    • Dissolve 3-methyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

  • Grignard Reagent Addition:

    • The Grignard reagent (methylmagnesium iodide or ethylmagnesium iodide, 1.1 - 1.5 eq) is added dropwise to the stirred solution of the benzotriazinone at 0 °C (ice bath).

  • Reaction:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC.

  • Work-up:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Expected Products:

  • With Methylmagnesium Iodide: 3,4-Dihydro-4-methylene-3-methyl-1,2,3-benzotriazine.

  • With Ethylmagnesium Iodide: Product of N2-addition.

Quantitative Data

ReagentReaction SiteProductYield (%)Reference
Methylmagnesium IodideC43,4-Dihydro-4-methylene-3-methyl-1,2,3-benzotriazineData not available[1]
Ethylmagnesium IodideN2N2-ethylated productData not available[1]

Visualizations

Reaction Pathway of 3-Methylbenzotriazine with Grignard Reagents

G cluster_start Starting Material cluster_reagents Grignard Reagents cluster_products Products start 3-Methyl-1,2,3-benzotriazin-4(3H)-one MeMgI Methylmagnesium Iodide start->MeMgI  Attack at C4 EtMgI Ethylmagnesium Iodide start->EtMgI  Attack at N2 C4_product C4-Addition Product (3,4-Dihydro-4-methylene-3-methyl-1,2,3-benzotriazine) MeMgI->C4_product N2_product N2-Addition Product EtMgI->N2_product

Caption: Regioselective reaction of 3-Methylbenzotriazine with different Grignard reagents.

General Experimental Workflow for Investigating Regioselectivity

G A Reaction Setup (Inert Atmosphere) B Addition of Reagent (e.g., Nucleophile) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Extraction C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F G Determination of Regioisomer Ratio F->G

References

Technical Support Center: Purifying 3-Methylbenzotriazine via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methylbenzotriazine through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for 3-Methylbenzotriazine?

A1: The critical first step is to select a suitable solvent. An ideal solvent should dissolve 3-Methylbenzotriazine sparingly or not at all at room temperature but have high solubility at an elevated temperature. The choice of solvent is crucial for achieving high purity and yield.

Q2: How do I choose an appropriate solvent for the recrystallization of 3-Methylbenzotriazine?

A2: Solvent selection is guided by the principle of "like dissolves like".[1] Since 3-Methylbenzotriazine is a heterocyclic aromatic compound, solvents with moderate polarity should be considered. It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one. A good starting point would be to test common laboratory solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene.[2][3]

Q3: What are the key steps in a typical recrystallization procedure?

A3: A standard recrystallization process involves the following six main steps:

  • Solubility testing to find a suitable solvent.[4]

  • Dissolving the crude 3-Methylbenzotriazine in a minimum amount of the hot solvent.[4][5]

  • Hot filtration to remove any insoluble impurities.

  • Slow cooling of the hot, saturated solution to allow for crystal formation.[5]

  • Collecting the crystals by vacuum filtration.[6]

  • Washing and drying the purified crystals.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated.[7][8]2. The solution is supersaturated.[7][9]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8]2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of 3-Methylbenzotriazine.[4][9]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of 3-Methylbenzotriazine, or the solution is too concentrated.[9]1. Re-heat the solution and add a small amount of additional solvent to lower the saturation point.[7]2. Allow the solution to cool more slowly.[7]
Low recovery of purified 3-Methylbenzotriazine. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.[4][8]2. The crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product.[4]3. Premature crystallization occurred during hot filtration.[9]1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Ensure the washing solvent is chilled before use and use a minimal amount.[4]3. Use a slightly larger volume of hot solvent to prevent premature crystallization and keep the filtration apparatus hot.[9]
The purified crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[6]
The melting point of the recrystallized product is not sharp or is lower than the literature value. The product is still impure.Repeat the recrystallization process. A second recrystallization can significantly improve purity.[5]

Experimental Protocol: General Procedure for Recrystallization of 3-Methylbenzotriazine

This is a general guideline. The specific solvent, volumes, and temperatures should be determined experimentally.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of crude 3-Methylbenzotriazine into several test tubes.

    • Add a few drops of different solvents to each test tube at room temperature to assess solubility.

    • Heat the test tubes with insoluble or sparingly soluble compounds to determine if the compound dissolves at a higher temperature.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude 3-Methylbenzotriazine in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the 3-Methylbenzotriazine is completely dissolved. Avoid adding an excess of solvent.[4]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[5]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude 3-Methylbenzotriazine Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling HotFilt->Cool Impurities1 Insoluble Impurities HotFilt->Impurities1 Remove Crystals Crystal Formation Cool->Crystals VacFilt Vacuum Filtration Crystals->VacFilt Wash Wash with Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (soluble impurities) VacFilt->MotherLiquor Separate Dry Dry Crystals Wash->Dry Pure Pure 3-Methylbenzotriazine Dry->Pure

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Substituted Benzotriazines: Spotlight on 3-Phenylbenzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 3-phenylbenzotriazine derivatives, highlighting their potential in antimycobacterial, antifungal, and anticancer applications. This guide provides a detailed overview of supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of 3-phenyl-1,2,3-benzotriazin-4(3H)-one derivatives and a related phenyl-substituted benzotriazinone.

Table 1: Antimycobacterial and Antifungal Activity of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one Derivatives

CompoundTarget OrganismBioactivity (MIC, µg/mL)
3-(4-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-oneMycobacterium tuberculosis> 10
3-(4-Hydroxyphenyl)-1,2,3-benzotriazin-4(3H)-oneMycobacterium tuberculosis> 10
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-oneMycobacterium kansasii10
3-Phenyl-1,2,3-benzotriazin-4(3H)-oneTrichophyton mentagrophytes> 25

MIC: Minimum Inhibitory Concentration

Table 2: Photosynthesis-Inhibiting Activity of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one Derivatives

CompoundAssayBioactivity (IC50, µmol/L)
3-(3,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-oneHill Reaction Inhibition4.8
3-(4-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-oneHill Reaction Inhibition12.0

IC50: Half-maximal Inhibitory Concentration

Table 3: Cytotoxic Activity of a Phenyl-Substituted Benzotriazinone Derivative

CompoundCell LineBioactivity (IC50, µM)
1,3-Bisphenylbenzo[1][2][3]triazin-7-oneDU-145 (Prostate Cancer)0.38 ± 0.04
MCF-7 (Breast Cancer)0.41 ± 0.03

II. Experimental Protocols

A. Antimycobacterial and Antifungal Susceptibility Testing

1. Antimycobacterial Assay: The in vitro antimycobacterial activity was determined against Mycobacterium tuberculosis and Mycobacterium kansasii. The compounds were dissolved in DMSO and added to a liquid Sula's medium. The final concentrations tested ranged from 1 to 500 µg/mL. The growth of the mycobacterial strains was observed for 14 and 21 days, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth.

2. Antifungal Assay: The in vitro antifungal activity was evaluated against Trichophyton mentagrophytes. The compounds were dissolved in DMSO and incorporated into a Sabouraud-dextrose agar medium at a final concentration of 25 µg/mL. The inhibition of fungal growth was assessed after a 7-day incubation period at 28°C.

B. Photosynthesis Inhibition Assay (Hill Reaction)

The inhibition of the Hill reaction was used to assess the effect of the compounds on photosynthetic electron transport. Isolated spinach chloroplasts were used in the assay. The reaction mixture contained a phosphate buffer, potassium chloride, magnesium chloride, and a solution of the test compound in DMSO. The reaction was initiated by the addition of potassium ferricyanide and illumination. The reduction of ferricyanide was measured spectrophotometrically at 420 nm. The IC50 value was calculated as the concentration of the compound that caused a 50% inhibition of the Hill reaction rate.

C. Cytotoxicity Assay (MTT Assay)

1. Cell Culture: Human prostate cancer (DU-145) and breast cancer (MCF-7) cell lines were used. Cells were grown in RPMI-1640 medium supplemented with L-glutamine, penicillin-streptomycin, and fetal bovine serum.

2. MTT Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compound dissolved in DMSO. After a 72-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The cells were incubated for a further 3 hours, allowing viable cells to reduce the MTT to formazan crystals. The supernatant was removed, and the formazan crystals were dissolved in DMSO. The absorbance was measured at 550 nm with a reference wavelength of 690 nm using a plate reader. The IC50 values were determined by non-linear regression analysis.[2][4]

III. Signaling Pathways and Experimental Workflows

The bioactivity of benzotriazine derivatives can be attributed to their interaction with various cellular pathways. For instance, some phenyl-substituted benzotriazinones have been shown to act as inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance and implicated in cancer cell survival.[2]

Thioredoxin_Reductase_Inhibition NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_ox->NADP TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Trx_ox Thioredoxin (Oxidized) TrxR_red->Trx_ox e- Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Downstream Downstream Targets (e.g., Ribonucleotide Reductase) Trx_red->Downstream Reduces Benzotriazinone Benzotriazinone Inhibitor Benzotriazinone->TrxR_ox Inhibits

Caption: Inhibition of the Thioredoxin Reductase Pathway by Benzotriazinones.

The following diagram illustrates the general workflow for assessing the cytotoxicity of chemical compounds using the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well plate Treatment Addition of Compound to Cells Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation_72h 72h Incubation Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_3h 3h Incubation (Formazan Formation) Add_MTT->Incubation_3h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3h->Solubilization Read_Absorbance Measure Absorbance (550 nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: General Workflow of the MTT Cytotoxicity Assay.

References

A Comparative Guide to the Antifungal Activity of Benzotriazole Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the exploration and development of novel antifungal agents with improved efficacy and broader spectra of activity. This guide provides a comparative analysis of the antifungal properties of benzotriazole derivatives against the widely used antifungal drug, fluconazole.

While specific data for 3-Methylbenzotriazine is not extensively available in publicly accessible research, this guide will focus on the broader class of benzotriazole derivatives, for which a growing body of evidence suggests promising antifungal potential. Some of these derivatives have demonstrated comparable or even superior activity to fluconazole against certain fungal pathogens.[1][2]

Mechanism of Action: A Shared Target

Both fluconazole and the studied benzotriazole derivatives primarily exert their antifungal effects by targeting the same key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α demethylase, a cytochrome P450 enzyme.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14-α demethylase, these compounds disrupt the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of mature ergosterol, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth and replication.[3][4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition cluster_2 Result Lanosterol Lanosterol Intermediate 14-α-methylated sterols (Toxic Precursors) Lanosterol->Intermediate Lanosterol 14-α demethylase (Fungal CYP51) Ergosterol Ergosterol Fluconazole Fluconazole Lanosterol 14-α demethylase\n(Fungal CYP51) Lanosterol 14-α demethylase (Fungal CYP51) Fluconazole->Lanosterol 14-α demethylase\n(Fungal CYP51) Inhibits Benzotriazole Benzotriazole Derivatives Benzotriazole->Lanosterol 14-α demethylase\n(Fungal CYP51) Inhibits Disruption Fungal Cell Membrane Disruption Growth_Inhibition Inhibition of Fungal Growth and Replication Disruption->Growth_Inhibition

Figure 1. Mechanism of action of Fluconazole and Benzotriazole Derivatives.

Comparative Antifungal Activity: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives and fluconazole against different fungal strains as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antifungal potency.

CompoundCandida albicansCandida tropicalisAspergillus nigerReference
Benzotriazole Derivative (22b') 1.6 µg/mL-12.5 µg/mL[5]
Benzotriazole Derivative (22d) 25 µg/mL-25 µg/mL[5]
Benzotriazole Derivative (22e') 25 µg/mL--[5]
Coumarin-Benzotriazole (11a) --< Fluconazole[6]
Coumarin-Benzotriazole (11b) --< Fluconazole[6]
Coumarin-Benzotriazole (11c) --< Fluconazole[6]
Coumarin-Benzotriazole (11d) --< Fluconazole[6]
Fluconazole 0.25 - 1.0 µg/mL (Susceptible)0.25 - 2.0 µg/mL (Susceptible)Generally Resistant[5]

Table 1: MIC of Benzotriazole Derivatives and Fluconazole against various Fungi

CompoundMicrosporum canisTrichophyton mentagrophyteTrichophyton rubrumEpidermophyton floccosumReference
Benzotriazole Derivative Mix Comparable to FluconazoleComparable to FluconazoleComparable to FluconazoleComparable to Fluconazole[2]
Fluconazole ActiveActiveActiveActive[2]

Table 2: Comparative Activity of Benzotriazole Derivatives and Fluconazole against Dermatophytes

Experimental Protocols

The determination of antifungal activity, primarily through MIC values, is conducted using standardized methods to ensure reproducibility and comparability of data. The most common methods are broth microdilution and disk diffusion assays, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M27-A3)

This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized test medium (e.g., RPMI-1640).

  • Drug Dilution: The antifungal agents (benzotriazole derivatives and fluconazole) are serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well. The reading can be done visually or using a spectrophotometer.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Fungal Culture (e.g., Candida albicans) B Prepare Fungal Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antifungal Agents C->D E Incubate at 35°C for 24-48 hours D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2. Broth microdilution workflow for antifungal susceptibility testing.

Conclusion

The available evidence suggests that benzotriazole derivatives represent a promising class of antifungal agents that warrant further investigation. Their shared mechanism of action with the widely used azole antifungals, such as fluconazole, provides a strong rationale for their development. While a direct comparison with 3-Methylbenzotriazine is currently limited by the lack of specific data, the broader class of benzotriazole derivatives has demonstrated significant in vitro activity against a range of fungal pathogens, including some fluconazole-resistant strains.

Future research should focus on synthesizing and evaluating a wider range of benzotriazole derivatives, including 3-Methylbenzotriazine, to establish a clear structure-activity relationship. In vivo studies are also crucial to determine their efficacy, safety, and pharmacokinetic profiles, which will be essential for their potential translation into clinical candidates. The continued exploration of this chemical scaffold could lead to the development of new and effective therapies to combat the growing threat of fungal infections.

References

Cytotoxicity of Benzotriazine Derivatives Against Human Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The search for novel anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of the benzotriazine scaffold have emerged as a promising class of molecules with potent cytotoxic effects against various human cancer cell lines. While specific data on 3-Methyl-1,2,3-benzotriazin-4(3H)-one is limited in the reviewed literature, extensive research on related benzotriazine and benzotriazole derivatives provides valuable insights into their anticancer potential. This guide offers a comparative analysis of the cytotoxicity of these derivatives, supported by experimental data and proposed mechanisms of action.

Comparative Cytotoxicity Data

The cytotoxic activity of various benzotriazine and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following table summarizes the IC50 values for several benzotriazine and benzotriazole derivatives from different studies, compared with established anticancer drugs where available.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Benzotriazinone Derivative 3 HepG2 (Liver Carcinoma)6.525Doxorubicin2.06[1]
Benzotriazinone Derivative 13a HepG2 (Liver Carcinoma)10.97Doxorubicin2.06[1]
Benzotriazole-substituted Quinazoline (ARV-2) MCF-7 (Breast Cancer)3.16--[2][3]
Benzotriazole-substituted Quinazoline (ARV-2) HeLa (Cervical Cancer)5.31--[2][3]
Benzotriazole-substituted Quinazoline (ARV-2) HT-29 (Colon Cancer)10.6--[2][3]
Benzotriazole Derivative 2.1 VX2 (Carcinoma)3.80 ± 0.75--[4]
Benzotriazole Derivative 2.2 MGC (Stomach Cancer)3.72 ± 0.11--[4]
Benzotriazole Derivative 2.5 A549 (Lung Cancer)5.47 ± 1.11--[4]
Benzotriazole Derivative 2.5 MKN45 (Stomach Cancer)3.04 ± 0.02--[4]
Quinazolin-4(3H)-one Hydrazide 3j MCF-7 (Breast Cancer)0.20 ± 0.02Lapatinib5.9 ± 0.74[5]
Quinazolin-4(3H)-one Hydrazide 3a-j (range) A2780 (Ovarian Cancer)0.14 - 3.00Lapatinib11.11 ± 1.03[5]
1,2,3-Triazole Derivative 4-TCPA K562 (Leukemia)5.95Erlotinib> 200[6]
1,2,3-Triazole Derivative 4-TCPA MCF-7 (Breast Cancer)19.50Erlotinib> 200[6]
1,2,3-Triazole Derivative 4-TCPA A549 (Lung Cancer)35.70Erlotinib> 200[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds generally follows established in vitro methodologies. A standard protocol involves the use of cell viability assays, such as the MTT or CCK-8 assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for a Typical MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzotriazine derivatives) and a vehicle control (like DMSO). A positive control (a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated.[1][6]

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate overnight for cell adherence A->B C Treat cells with Benzotriazine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance to determine cell viability G->H G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Benzotriazine Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2,3-Benzotriazin-4(3H)-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-benzotriazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable potential as anticancer agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-substituted 1,2,3-benzotriazin-4(3H)-one derivatives, with a focus on their in vitro antitumor activities. The information presented herein is intended to inform the rational design of novel and more potent anticancer drug candidates.

Comparison of Anticancer Activity

The core of SAR studies for 3-methyl-1,2,3-benzotriazin-4(3H)-one derivatives lies in the nature of the substituent at the 3-position. Modifications at this site have been shown to significantly influence the cytotoxic potency and selectivity of these compounds against various cancer cell lines. This guide categorizes and compares derivatives based on the key structural motifs attached to the N-3 position of the benzotriazinone core.

Derivatives Bearing Alkanoate and Hydrazide Moieties

Initial explorations into the SAR of 3-substituted benzotriazinones involved the introduction of simple alkanoate chains. These compounds served as foundational molecules for further derivatization into hydrazides, which were then used to synthesize more complex heterocyclic systems.

Derivatives Incorporating Heterocyclic Rings

A significant advancement in the potency of this class of compounds was achieved by incorporating various heterocyclic rings at the 3-position. These modifications often lead to enhanced binding interactions with biological targets. This section compares derivatives featuring pyridine, chromene, thiazole, and pyrazole rings.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 3-Substituted 1,2,3-Benzotriazin-4(3H)-one Derivatives

Compound ID3-SubstituentLiver Cancer (HepG2)Colorectal CancerBreast Cancer (MCF-7)Reference
7b 2-Cyano-N'-(pyridin-2-ylmethylene)acetohydrazide8.32--
15 2-Cyano-N'-(2-oxo-2H-chromen-3-yl)acetohydrazide5.54--
25 2-Cyano-N'-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetohydrazide-16.26-

Note: A lower IC50 value indicates higher potency. "-" indicates data not available.

From the data presented, it is evident that the introduction of a chromene moiety (Compound 15 ) results in the most potent activity against the HepG2 liver cancer cell line. The pyridine-containing derivative (7b ) also shows significant activity, while the bulkier pyrazole-containing compound (25 ) is less active against colorectal cancer. These findings suggest that the electronic and steric properties of the heterocyclic substituent play a crucial role in determining the anticancer efficacy.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted 1,2,3-Benzotriazin-4(3H)-one Derivatives

The synthesis of the parent 3-amino-1,2,3-benzotriazin-4(3H)-one is a key starting point. A common method involves the diazotization of 2-aminobenzamide.

Synthesis of 2-Cyano-N-(4-oxobenzo[d][2][3]triazin-3(4H)-yl)acetamide (5)

This key intermediate is synthesized and utilized as a precursor for introducing various heterocyclic moieties at the 3-position.

General Procedure for the Synthesis of Final Derivatives (e.g., 7b, 15, 25)

The final derivatives are typically synthesized through the condensation of the key intermediate (5) with various aldehydes or other suitable electrophiles.

In Vitro Anticancer Activity Assay

The in vitro antitumor activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.

Cell Lines and Culture:

  • Human liver cancer (HepG2), colorectal cancer, and breast cancer (MCF-7) cell lines are typically used.

  • Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

SRB Assay Protocol:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compounds are added at various concentrations, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cells are fixed with trichloroacetic acid (TCA).

  • After washing, the cells are stained with SRB solution.

  • Unbound dye is removed by washing, and the bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Visualizing the Synthesis and Logic

To better understand the synthetic strategy and the logical flow of the SAR study, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation A 2-Aminobenzamide B Diazotization A->B C 3-Amino-1,2,3-benzotriazin-4(3H)-one B->C E Key Intermediate (5) C->E Condensation with D D 2-Cyanoacetic acid G Final Derivatives (e.g., 7b, 15, 25) E->G Condensation with F F Heterocyclic Aldehydes H In vitro Anticancer Screening (SRB Assay) G->H I IC50 Determination H->I J SAR Analysis I->J

Caption: Synthetic and evaluation workflow for 3-substituted 1,2,3-benzotriazin-4(3H)-one derivatives.

sar_logic cluster_substituents Substituents at 3-Position Core 1,2,3-Benzotriazin-4(3H)-one Core Alkanoate Alkanoate/Hydrazide Core->Alkanoate Modification Pyridine Pyridine Moiety (7b) Core->Pyridine Modification Chromene Chromene Moiety (15) Core->Chromene Modification Pyrazole Pyrazole Moiety (25) Core->Pyrazole Modification Activity Anticancer Activity (IC50) Pyridine->Activity Influences Chromene->Activity Influences Pyrazole->Activity Influences

Caption: Logical relationship of SAR for 3-substituted 1,2,3-benzotriazin-4(3H)-ones.

References

In Vitro Enzyme Inhibition Assays: A Comparative Guide for 3-Methylbenzotriazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity of Benzotriazine and Triazine Derivatives

The following table summarizes the in vitro inhibitory activity of various benzotriazine and triazine derivatives against several key enzymes. This data, extracted from multiple studies, highlights the potential of this chemical scaffold in targeting enzymes implicated in cancer and neurological disorders.

Compound ClassTarget EnzymeCompound ID/DescriptionIC50 / Ki (nM)Reference
Pyrazolo[1,5-a][1][2][3]triazine DerivativesAcetylcholinesterase (AChE)Not Specified3.07 ± 0.76 – 87.26 ± 29.25 (Ki)[1]
Pyrazolo[1,5-a][1][2][3]triazine DerivativesCarbonic Anhydrase I (hCA I)Not Specified1.47 ± 0.37 – 10.06 ± 2.96 (Ki)[1]
Pyrazolo[1,5-a][1][2][3]triazine DerivativesCarbonic Anhydrase II (hCA II)Not Specified3.55 ± 0.57 – 7.66 ± 2.06 (Ki)[1]
Mono- and Bis(dimethylpyrazolyl)-s-triazine DerivativesEpidermal Growth Factor Receptor (EGFR)Compound 4f61[2]
Mono- and Bis(dimethylpyrazolyl)-s-triazine DerivativesEpidermal Growth Factor Receptor (EGFR)Compound 5d98[2]
Mono- and Bis(dimethylpyrazolyl)-s-triazine DerivativesEpidermal Growth Factor Receptor (EGFR)Compound 5c102[2]
Quinazoline-1,3,5-triazine DerivativesEpidermal Growth Factor Receptor (EGFR)Compound 1236.8[4]
s-Triazine DerivativesIsocitrate Dehydrogenase 2 (IDH2 R140Q)Compound 517[4]
[1][2][3]triazine-pyridine DerivativesCyclin-Dependent Kinase 1 (CDK1)Compound 5321[4]
[1][2][3]triazine-pyridine DerivativesCyclin-Dependent Kinase 2 (CDK2)Compound 537[4]
[1][2][3]triazine-pyridine DerivativesCyclin-Dependent Kinase 5 (CDK5)Compound 533[4]
4,6-dimorpholino-s-triazine DerivativesPhosphoinositide 3-kinase (PI3Kα)Not Specified68% inhibition[3]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in the table are outlined below. These protocols can be adapted for testing the inhibitory potential of 3-Methylbenzotriazine.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the amount of thiocholine produced when the substrate, acetylthiocholine, is hydrolyzed.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (e.g., 3-Methylbenzotriazine)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine and DTNB at 412 nm at regular intervals.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Epidermal Growth Factor Receptor (EGFR) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., 3-Methylbenzotriazine)

  • Kinase buffer (containing MgCl2, MnCl2, DTT)

  • Detection antibody (e.g., anti-phosphotyrosine antibody) conjugated to a reporter (e.g., HRP or a fluorescent dye)

  • 96-well or 384-well plates

Procedure:

  • Coat the wells of a microplate with the substrate.

  • Prepare serial dilutions of the test compound.

  • Add the EGFR enzyme, the test compound, and ATP to the substrate-coated wells.

  • Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • After incubation, wash the wells to remove the enzyme, ATP, and inhibitor.

  • Add the detection antibody that specifically binds to the phosphorylated substrate.

  • After another incubation and washing step, add a substrate for the reporter enzyme (e.g., TMB for HRP) or measure the fluorescence.

  • The amount of phosphorylated substrate is proportional to the signal generated.

  • Calculate the percentage of inhibition based on the signal in the presence of the inhibitor compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and the biological context of enzyme inhibition, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Enzyme and Test Compound reagents->mix compound Prepare Test Compound (e.g., 3-Methylbenzotriazine) Serial Dilutions compound->mix incubate Pre-incubation mix->incubate start_reaction Add Substrate to Initiate Reaction incubate->start_reaction reaction_incubate Incubate for Reaction Time start_reaction->reaction_incubate measure Measure Signal (e.g., Absorbance, Fluorescence) reaction_incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzotriazine Derivative (Inhibitor) Inhibitor->EGFR Inhibits

References

A Comparative Analysis of Benzotriazine and Quinazoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic scaffolds forming the cornerstone of many successful drugs. Among these, benzotriazine and quinazoline have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. This guide provides a comprehensive, data-driven comparison of these two scaffolds to aid researchers in making informed decisions during the drug design and development process.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a scaffold are critical determinants of its drug-likeness, influencing its solubility, permeability, and metabolic stability. While specific properties are highly dependent on the nature and position of substituents, we can draw some general comparisons between the core benzotriazine and quinazoline structures.

PropertyBenzotriazineQuinazolineKey Considerations for Drug Design
Molecular Weight ~131.13 g/mol ~130.15 g/mol [1]Both are small, providing a good starting point for building more complex molecules without violating Lipinski's rule of five.
LogP (Calculated) ~1.5 - 2.0~1.8Both scaffolds have moderate lipophilicity, which can be fine-tuned with appropriate substitutions to optimize cell permeability and solubility.
Hydrogen Bond Donors 1 (in 1H-benzotriazine)0The NH group in benzotriazine offers a hydrogen bond donor, which can be crucial for target binding. Quinazoline lacks a donor in its core structure.
Hydrogen Bond Acceptors 32Both scaffolds possess multiple nitrogen atoms that can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Aromaticity Fused aromatic systemFused aromatic systemThe planar, aromatic nature of both scaffolds allows for π-π stacking interactions with aromatic residues in protein binding pockets.
Chemical Stability Generally stable, but the triazine ring can be susceptible to nucleophilic attack.Highly stable and robust, a feature that has contributed to its prevalence in marketed drugs.[2]The greater stability of the quinazoline ring might be advantageous for drugs requiring a long shelf life or resistance to metabolic degradation.
Solubility Generally moderate, can be improved with polar substituents.Generally moderate, often requiring formulation strategies or the addition of solubilizing groups to enhance bioavailability.[3]Both scaffolds present similar challenges and opportunities for solubility modulation through synthetic modification.

Synthetic Accessibility: Paving the Way for Analogue Development

The ease and versatility of synthesis are paramount in medicinal chemistry, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Benzotriazine Synthesis: The synthesis of benzotriazines can be achieved through various methods, often starting from ortho-substituted anilines. A common route involves the diazotization of 2-aminoanilines followed by cyclization.[4] While effective, these methods can sometimes lead to mixtures of isomers, requiring careful purification.

Quinazoline Synthesis: The synthesis of quinazolines is well-established, with numerous reliable and high-yielding methods available.[5] The Niementowski synthesis, which involves the condensation of anthranilic acid with amides, is a classic and widely used approach.[5] The synthetic tractability of the quinazoline scaffold has undoubtedly contributed to its widespread use in drug discovery programs.[2]

Biological Activities and Therapeutic Targets: A Broad Spectrum of Potential

Both benzotriazine and quinazoline derivatives have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for targeting a diverse range of diseases.

Biological ActivityBenzotriazine DerivativesQuinazoline DerivativesNotable Examples and Targets
Anticancer Yes[4]Yes[6][7]Quinazolines: Gefitinib, Erlotinib (EGFR inhibitors)[6][8]; Lapatinib (EGFR/HER2 inhibitor)[6]. Benzotriazines: Tirapazamine (hypoxia-activated prodrug) has been in clinical trials.[9]
Antimicrobial Yes[4]Yes[10]Both scaffolds have shown activity against various bacterial and fungal strains.[4][10]
Anti-inflammatory Yes[4]Yes[11][12]Derivatives of both scaffolds have demonstrated the ability to modulate inflammatory pathways.
Antiviral YesYes[12]Research has explored derivatives of both scaffolds for their potential against various viruses.
CNS Activity Yes (e.g., antidepressant)[4]Yes (e.g., anticonvulsant)[12]The ability of these scaffolds to cross the blood-brain barrier (with appropriate modifications) makes them suitable for CNS drug discovery.
Kinase Inhibition Yes (e.g., SRC, VEGFR2)[9]Yes (e.g., EGFR, VEGFR, CDK2)[6][13]The quinazoline scaffold is particularly well-known for its success in developing potent and selective kinase inhibitors.[2][6]

Approved Drugs and Clinical Candidates: A Snapshot of Success

The ultimate validation of a scaffold's utility in drug design is the successful development of marketable drugs. In this regard, the quinazoline scaffold has a more established track record.

ScaffoldApproved DrugsSelected Clinical Candidates
Benzotriazine None to dateTirapazamine: Investigated for the treatment of various cancers.[9] TG100801: Investigated for age-related macular degeneration.[9]
Quinazoline Gefitinib (Iressa®): Non-small cell lung cancer.[6][8] Erlotinib (Tarceva®): Non-small cell lung cancer, pancreatic cancer.[6][8] Lapatinib (Tykerb®): Breast cancer.[6][8] Afatinib (Gilotrif®): Non-small cell lung cancer.[8] Vandetanib (Caprelsa®): Medullary thyroid cancer.[6][8]Numerous derivatives are continuously being evaluated in clinical trials for a wide range of indications.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of compounds containing either benzotriazine or quinazoline scaffolds on cancer cell lines.[14][15]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[14]

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of benzotriazine or quinazoline derivatives against a specific protein kinase (e.g., EGFR).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using methods like ADP-Glo™, HTRF®, or ELISA.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagents (specific to the chosen assay format)

  • 384- or 96-well plates

  • Plate reader (luminescence, fluorescence, or absorbance, depending on the assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In each well of the plate, add the test compound, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_Gen Hit Generation HTS->Hit_Gen Lead_Gen Lead Generation Hit_Gen->Lead_Gen SAR Lead_Opt Lead Optimization Lead_Gen->Lead_Opt ADME/Tox In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Safety Safety & Toxicology In_Vivo->Safety Phase_I Phase I Safety->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for drug discovery and development.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

Caption: The EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Comparative_Analysis cluster_benzotriazine Benzotriazine Attributes cluster_quinazoline Quinazoline Attributes Scaffold_Choice Scaffold Selection in Drug Design Benzotriazine Benzotriazine Scaffold Scaffold_Choice->Benzotriazine Quinazoline Quinazoline Scaffold Scaffold_Choice->Quinazoline B_Pros Pros: - H-bond donor - Novel chemical space Benzotriazine->B_Pros B_Cons Cons: - Fewer approved drugs - Potential for isomer mixtures Benzotriazine->B_Cons Q_Pros Pros: - Proven clinical success - Robust synthesis - High stability Quinazoline->Q_Pros Q_Cons Cons: - More explored (potential IP challenges) - Lacks H-bond donor in core Quinazoline->Q_Cons Decision Informed Design Decision B_Pros->Decision B_Cons->Decision Q_Pros->Decision Q_Cons->Decision

Caption: A logical flow diagram for scaffold selection based on comparative attributes.

Conclusion: Choosing the Right Scaffold for the Job

Both benzotriazine and quinazoline scaffolds offer significant potential in drug discovery. The quinazoline scaffold boasts a proven track record with multiple FDA-approved drugs, particularly in the area of kinase inhibition, and benefits from well-established synthetic routes. This makes it a reliable choice for projects targeting well-validated pathways.

The benzotriazine scaffold, while less represented in marketed drugs, offers opportunities for exploring novel chemical space and intellectual property. The presence of a hydrogen bond donor in its core structure provides an additional handle for achieving potent and selective target engagement.

Ultimately, the choice between these two privileged scaffolds will depend on the specific goals of the drug discovery program, including the biological target, the desired novelty of the chemical matter, and the synthetic strategy. This comparative guide provides a foundational dataset to aid researchers in navigating this critical decision-making process.

References

Validating the Mechanism of Action of 3-Methyl-1,2,3-benzotriazin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 3-Methyl-1,2,3-benzotriazin-4(3H)-one as a Poly (ADP-ribose) polymerase (PARP) inhibitor. While the direct inhibition of PARP by 3-Methyl-1,2,3-benzotriazin-4(3H)-one is a postulated mechanism for its potential anticancer activity, this document outlines the necessary experimental validation and offers a comparative analysis with established PARP inhibitors.

Postulated Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately resulting in cell death. This concept is known as synthetic lethality.[1][2][3]

3-Methyl-1,2,3-benzotriazin-4(3H)-one is hypothesized to exert its cytotoxic effects by inhibiting the enzymatic activity of PARP and potentially by "trapping" PARP on the DNA at the site of damage. This trapping of the PARP-DNA complex is a key mechanism for the cytotoxicity of several potent PARP inhibitors.[4][5][6]

dot

cluster_0 Cellular DNA Damage and Repair cluster_1 Mechanism of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication DNA_Repair SSB Repair PARP->DNA_Repair mediates Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_DSB Double-Strand Break (DSB) Replication->DNA_DSB leads to HR_Proficient Homologous Recombination (HR) Proficient DNA_DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR) Deficient DNA_DSB->HR_Deficient unrepaired in HR_Proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death 3_Methylbenzotriazine 3-Methyl-1,2,3-benzotriazin-4(3H)-one (Hypothesized) PARP_Inhibition PARP Inhibition 3_Methylbenzotriazine->PARP_Inhibition PARP_Trapping PARP Trapping 3_Methylbenzotriazine->PARP_Trapping Blocked_Repair Blocked SSB Repair PARP_Inhibition->Blocked_Repair PARP_Trapping->Blocked_Repair Blocked_Repair->DNA_DSB accumulation of SSBs leads to DSBs

Caption: Postulated mechanism of action of 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

Comparative Analysis with Alternative PARP Inhibitors

To objectively evaluate the potential of 3-Methyl-1,2,3-benzotriazin-4(3H)-one, its performance should be benchmarked against established PARP inhibitors. The following tables summarize key performance indicators for approved PARP inhibitors. The corresponding data for 3-Methyl-1,2,3-benzotriazin-4(3H)-one would need to be generated through the experimental protocols outlined in this guide.

Table 1: Comparative Inhibitory Potency (IC50) of PARP Inhibitors
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cancer Cell Line (BRCA-mutant)Cell Viability IC50 (nM)Reference
3-Methyl-1,2,3-benzotriazin-4(3H)-one To be determinedTo be determinede.g., MDA-MB-436To be determined
Olaparib~5~1MDA-MB-436~18[7][8]
Niraparib~3.8~2.1HeLa (BRCA1-silenced)~34[9]
Rucaparib~1.4~5.1Capan-1~10[10]
Talazoparib~0.57~0.27MDA-MB-436~0.5[11]
Veliparib~5.2~2.9BxPC3>10,000[12][13]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparative PARP Trapping Potency
CompoundRelative PARP Trapping PotencyReference
3-Methyl-1,2,3-benzotriazin-4(3H)-one To be determined
Olaparib+++[14]
Niraparib++++[14]
Rucaparib+++[14]
Talazoparib+++++[14]
Veliparib+[14]

Relative potency is a qualitative summary from comparative studies.

Experimental Protocols for Mechanism of Action Validation

The following are detailed protocols for key experiments to validate the hypothesized mechanism of action of 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

dot

Start Start: Hypothesis Validation Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays PARP_Inhibition_Assay PARP_Inhibition_Assay Biochemical_Assays->PARP_Inhibition_Assay Enzymatic Activity PARP_Trapping_Assay PARP_Trapping_Assay Biochemical_Assays->PARP_Trapping_Assay Target Engagement Cell_Viability_Assay Cell_Viability_Assay Cell_Based_Assays->Cell_Viability_Assay Cytotoxicity CETSA CETSA Cell_Based_Assays->CETSA Target Engagement in Cells Downstream_Effects Analysis of Downstream Effects Western_Blot Western_Blot Downstream_Effects->Western_Blot DNA Damage Response Immunofluorescence Immunofluorescence Downstream_Effects->Immunofluorescence γH2AX Foci Formation Conclusion Conclusion: Mechanism of Action Validated Cell_Viability_Assay->Downstream_Effects CETSA->Downstream_Effects Western_Blot->Conclusion Immunofluorescence->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

PARP Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of 3-Methyl-1,2,3-benzotriazin-4(3H)-one against PARP1 and PARP2.

Methodology:

  • Assay Principle: A common method is an ELISA-based assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: In each well, add recombinant human PARP1 or PARP2 enzyme, activated DNA, and a solution of 3-Methyl-1,2,3-benzotriazin-4(3H)-one at various concentrations. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP). After another incubation and wash, add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis: Measure the signal using a plate reader. The signal is inversely proportional to PARP activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PARP Trapping Assay

Objective: To quantify the ability of 3-Methyl-1,2,3-benzotriazin-4(3H)-one to trap PARP1 and PARP2 on DNA.

Methodology:

  • Assay Principle: This assay utilizes fluorescence polarization (FP) to measure the binding of PARP to a fluorescently labeled DNA oligonucleotide. Trapping of PARP on the DNA by an inhibitor prevents its dissociation and results in a high FP signal.[15][16][17]

  • Reaction Setup: In a 384-well plate, add the fluorescently labeled nicked DNA, PARP1 or PARP2 enzyme, and varying concentrations of 3-Methyl-1,2,3-benzotriazin-4(3H)-one.

  • Reaction Initiation: Add NAD+ to initiate the auto-PARylation reaction, which would normally cause PARP to dissociate from the DNA.

  • Measurement: Read the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: An increase in the FP signal in the presence of the compound indicates PARP trapping. The potency of trapping can be quantified and compared across different inhibitors.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of 3-Methyl-1,2,3-benzotriazin-4(3H)-one with PARP in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cancer cells (e.g., a BRCA-mutant cell line) with 3-Methyl-1,2,3-benzotriazin-4(3H)-one or vehicle control for 1-2 hours.

  • Heat Shock: Harvest the cells, resuspend them in a buffer, and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for PARP1.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of 3-Methyl-1,2,3-benzotriazin-4(3H)-one indicates that the compound binds to and stabilizes PARP1 within the cell.

Analysis of Downstream DNA Damage Response

Objective: To assess the cellular consequences of PARP inhibition by 3-Methyl-1,2,3-benzotriazin-4(3H)-one, specifically the induction of DNA damage.

Methodology (Western Blotting for γH2AX):

  • Cell Treatment: Treat BRCA-proficient and BRCA-deficient cancer cell lines with increasing concentrations of 3-Methyl-1,2,3-benzotriazin-4(3H)-one for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks. Also, probe for total H2AX and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative increase in γH2AX levels.

dot

cluster_0 DNA Damage and Cell Fate in HR-Deficient Cells PARP_Inhibition PARP Inhibition by 3-Methylbenzotriazine SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation DSB Formation (Replication Stress) SSB_Accumulation->DSB_Formation gH2AX γH2AX Foci Formation DSB_Formation->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest DSB_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream signaling consequences of PARP inhibition.

Conclusion

This guide provides a systematic approach to validate the hypothesized mechanism of action of 3-Methyl-1,2,3-benzotriazin-4(3H)-one as a PARP inhibitor. By employing the detailed experimental protocols and comparing the generated data with that of established PARP inhibitors, researchers can rigorously assess its potential as a novel therapeutic agent. The combination of biochemical, cellular, and downstream signaling analyses will provide a comprehensive understanding of its molecular interactions and cellular effects, which is essential for its further development.

References

A Comparative Guide to the Cross-Reactivity Profiles of 3-Methylbenzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzotriazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various studies have highlighted their potential as anti-inflammatory, antihypertensive, diuretic, and anticancer agents.[1][2] A notable characteristic of many derivatives is their high affinity for sigma receptors, particularly the σ1 subtype, which may be linked to their therapeutic potential in cardiovascular, neurodegenerative, and proliferative diseases.[1] Given their broad biological activity, understanding the cross-reactivity and off-target profiles of these compounds is crucial for advancing their development as safe and effective therapeutic agents.

While comprehensive cross-reactivity studies specifically comparing a range of 3-Methylbenzotriazine derivatives are not widely published, this guide provides a framework for conducting such an evaluation. It outlines key experimental protocols and data presentation formats, drawing from established methodologies for assessing kinase inhibitor selectivity and receptor binding affinity.

Comparative Analysis of Off-Target Binding

A critical step in characterizing any therapeutic candidate is determining its selectivity. This is typically achieved by screening the compound against a broad panel of relevant biological targets, such as kinases and G-protein coupled receptors (GPCRs). The results, often presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, provide a quantitative measure of a compound's potency and selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of 3-Methylbenzotriazine Derivatives Against a Kinase Panel

This table illustrates how data from a broad kinase screen would be presented. The values are hypothetical and serve as a template for comparative analysis. Lower IC50 values indicate higher inhibitory potency.

Kinase TargetDerivative A (IC50, µM)Derivative B (IC50, µM)Comparator Kinase Inhibitor (IC50, µM)
CDK2/cyclin A> 105.20.05
p38α8.1> 100.02
ERK1> 10> 100.15
VEGFR22.50.80.01
EGFR> 109.70.03
PI3Kα6.31.10.005
Akt1> 107.50.1
mTOR4.90.90.01
Table 2: Comparative Binding Affinities of 3-Methylbenzotriazine Derivatives for Sigma Receptors

3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines are known to be a novel class of ligands for sigma receptors, with some exhibiting nanomolar affinity for the σ1 subtype.[1] This table provides a template for comparing the binding affinities (Ki) of different derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate stronger binding.

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Selectivity (σ2 Ki / σ1 Ki)
Derivative A1535023.3
Derivative B2501200.48
Derivative C850062.5
(+)-Pentazocine3.52,500714
Haloperidol3.23.81.19

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable cross-reactivity data.

Protocol 1: Kinase Inhibitor Profiling using ADP-Glo™ Assay

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3]

Materials:

  • Kinase-enzyme systems (e.g., from a commercial panel)

  • Substrates for each kinase

  • ATP

  • Test compounds (3-Methylbenzotriazine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay plates (e.g., 384-well plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the 3-Methylbenzotriazine derivatives at various concentrations (typically a serial dilution). Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Third Incubation: Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine IC50 values using a suitable curve-fitting software.

Protocol 2: Sigma Receptor Radioligand Binding Assay

This protocol outlines a competitive inhibition binding assay to determine the affinity of test compounds for the sigma-1 (σ1) receptor.[4][5]

Materials:

  • Membrane preparations from a source rich in σ1 receptors (e.g., guinea pig liver).[5]

  • [³H]-(+)-pentazocine (radioligand selective for σ1 receptors).[5]

  • Test compounds (3-Methylbenzotriazine derivatives) at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Non-specific binding control (e.g., Haloperidol at a high concentration).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the membrane preparation, assay buffer, and a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).

  • Compound Addition: Add the test compounds across a range of concentrations. Include tubes for total binding (no test compound) and non-specific binding (high concentration of an unlabeled ligand like haloperidol).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to reach equilibrium.[6]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the resulting inhibition curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Diagrams are essential for visualizing complex processes and relationships. The following are generated using Graphviz (DOT language).

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Validation (Cell-Based Assays) Derivatives 3-Methylbenzotriazine Derivatives (A, B, C...) SerialDilution Serial Dilution in DMSO Derivatives->SerialDilution KinasePanel Kinase Panel Screen (e.g., 96 kinases) SerialDilution->KinasePanel SigmaPanel Sigma Receptor Screen (σ1 and σ2) SerialDilution->SigmaPanel IC50 IC50 / Ki Determination KinasePanel->IC50 SigmaPanel->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cellular Cellular Phosphorylation Assay Selectivity->Cellular Viability Cell Viability Assay Selectivity->Viability

Caption: Workflow for Cross-Reactivity Profiling.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzotriazine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Methyl-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of the discovery pipeline. 3-Methyl-1,2,3-benzotriazin-4(3H)-one is a key structural motif, and this guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for two primary synthetic methodologies for producing 3-methyl-1,2,3-benzotriazin-4(3H)-one.

ParameterRoute 1: One-Pot Diazotization Route 2: Photochemical Cyclization
Starting Material 2-Amino-N-methylbenzamideAcyclic N-acetyl-N'-(2-azidobenzoyl)methylhydrazine
Key Reagents Polymer-supported nitrite, p-toluenesulfonic acidNone (visible light)
Solvent Not specified, likely an organic solventVarious (e.g., acetonitrile)
Reaction Time 4.5 hours10 minutes (residence time in flow reactor)
Temperature 0 °C to room temperatureAmbient temperature
Yield ~71%Up to 97%
Key Advantages Mild conditions compared to classic diazotizationExtremely rapid, high-yielding, green chemistry
Key Disadvantages Longer reaction time than photochemical routeRequires specialized photochemical flow reactor

Experimental Protocols

Route 1: One-Pot Diazotization of 2-Amino-N-methylbenzamide

This method represents a milder alternative to the classical diazotization which often employs harsh acidic conditions.[1]

Materials:

  • 2-Amino-N-methylbenzamide

  • Polymer-supported nitrite reagent

  • p-Toluenesulfonic acid monohydrate

  • Organic solvent (e.g., ethyl acetate)

  • Petroleum ether or hexane for chromatography

Procedure:

  • A solution of 2-amino-N-methylbenzamide is prepared in a suitable organic solvent.

  • The solution is cooled to 0 °C in an ice bath.

  • Polymer-supported nitrite (approximately 3 equivalents) and p-toluenesulfonic acid monohydrate (approximately 3 equivalents) are added to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The mixture is then allowed to warm to room temperature and is stirred for an additional 3.5 hours.

  • Upon completion, the reaction mixture is purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether (or hexane) as the eluent to yield 3-methyl-1,2,3-benzotriazin-4(3H)-one.

Route 2: Visible Light-Mediated Photochemical Cyclization

This modern approach utilizes a continuous flow photochemical reactor to achieve a rapid and highly efficient synthesis.[2][3][4]

Materials:

  • Acyclic aryl triazine precursor (synthesized separately)

  • Degassed solvent (e.g., acetonitrile)

  • Photochemical flow reactor (e.g., Vapourtec E-series with a UV-150 photomodule)

  • Violet LED light source (420 nm)

Procedure:

  • A solution of the acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in the chosen degassed solvent.

  • The photochemical flow system is stabilized by setting the desired flow rate (e.g., 1 mL/min), light intensity (e.g., 50 Watt), and back pressure (e.g., 3 bar).

  • The solution of the starting material is injected into the flow reactor.

  • The reaction mixture is irradiated with violet light (420 nm) as it flows through the reactor coil (e.g., 10 mL volume). The residence time is typically around 10 minutes.

  • The product solution is collected at the outlet of the reactor.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography if necessary. This reaction is noted to produce N-methylacetamide as the sole byproduct.[2][3][4]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthetic routes and a generalized reaction pathway.

G cluster_0 Synthetic Route Comparison cluster_1 Route 1: One-Pot Diazotization cluster_2 Route 2: Photochemical Cyclization start Target: 3-Methylbenzotriazine A 2-Amino-N-methylbenzamide start->A E Acyclic Aryl Triazine Precursor start->E B Diazotization & Cyclization (Polymer-supported nitrite, p-TsOH) A->B C Purification (Chromatography) B->C D Product (Yield: ~71%) C->D F Photochemical Flow Reaction (420 nm light, 10 min) E->F G Solvent Evaporation F->G H Product (Yield: up to 97%) G->H G cluster_pathway Generalized Reaction Pathways cluster_diazotization Diazotization Pathway cluster_photochemical Photochemical Pathway start1 2-Amino-N-methylbenzamide step1_1 Diazonium Salt Formation start1->step1_1 [NO+] step1_2 Intramolecular Cyclization step1_1->step1_2 end1 3-Methyl-1,2,3-benzotriazin-4(3H)-one step1_2->end1 start2 Aryl Triazine Precursor step2_1 [1,5]-H Shift (Norrish Type II) start2->step2_1 hν (420 nm) step2_2 Cyclization & N-N Bond Formation step2_1->step2_2 end2 3-Methyl-1,2,3-benzotriazin-4(3H)-one step2_2->end2

References

Comparative Docking Analysis of 3-Methyl-1,2,3-benzotriazin-4-one and Known Inhibitors Against E. coli FabH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, computational methods such as molecular docking have become indispensable tools for the rapid screening and evaluation of potential drug candidates. This guide provides a comparative docking study of 3-Methyl-1,2,3-benzotriazin-4-one, a representative of the promising benzotriazinone class of compounds, against the essential bacterial enzyme β-ketoacyl-ACP synthase III (E. coli FabH). The performance of 3-Methyl-1,2,3-benzotriazin-4-one is benchmarked against established inhibitors of FabH, offering valuable insights for researchers and drug development professionals in the field of antibacterial discovery.

Introduction to E. coli FabH as an Antibacterial Target

Escherichia coli FabH is a crucial condensing enzyme that initiates the fatty acid biosynthesis pathway in bacteria.[1] This pathway is essential for bacterial survival, and its enzymes are significantly different from their mammalian counterparts, making FabH an attractive and specific target for the development of new antibiotics.[1] Inhibition of FabH disrupts the bacterial cell membrane synthesis, leading to cell death. Several natural and synthetic compounds have been identified as inhibitors of FabH, including the well-known antiseptic Triclosan, as well as natural products like cerulenin and thiolactomycin.[2][3]

Data Presentation: Comparative Docking Performance

The following table summarizes the in-silico docking performance of a representative 3-methylbenzotriazine derivative against the active site of E. coli FabH, compared with known inhibitors. The docking scores, representing the binding affinity, are presented in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

CompoundTarget ProteinKnown InhibitorDocking Score (kcal/mol)Reference Compound Docking Score (kcal/mol)
3-(carboxymethyl)-1,2,3-benzotriazin-4(3H)-oneE. coli FabHYes (Novel)-7.2 to -8.5 (Estimated)Triclosan: -7.0 to -8.0
TriclosanE. coli FabHYes-7.0 to -8.0-
ThiolactomycinE. coli FabHYes-5.0 to -6.5-
CeruleninE. coli FabHYes-6.0 to -7.5-

Note: The docking score for the 3-methylbenzotriazine derivative is an estimated range based on published data for similar benzotriazinone derivatives docked against E. coli FabH. The exact value for 3-Methyl-1,2,3-benzotriazin-4-one may vary. The docking scores for known inhibitors are typical ranges found in literature.

Experimental Protocols: Molecular Docking Methodology

The following is a generalized experimental protocol for molecular docking studies with E. coli FabH, based on methodologies cited in the scientific literature.

1. Protein and Ligand Preparation:

  • Receptor Preparation: The three-dimensional crystal structure of E. coli FabH (e.g., PDB ID: 1HNJ) is obtained from the Protein Data Bank.[4] The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Gasteiger charges). The prepared protein is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).

  • Ligand Preparation: The 3D structures of 3-Methyl-1,2,3-benzotriazin-4-one and the known inhibitors are generated using chemical drawing software and optimized for their lowest energy conformation. Rotatable bonds are defined, and atomic charges are assigned. The prepared ligands are also saved in the appropriate file format.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined to encompass the active site of the E. coli FabH protein. The dimensions and center of the grid are set to cover the binding pocket where the natural substrate or known inhibitors bind.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined active site of the receptor. Multiple docking runs are performed to ensure the reliability of the results.

  • Scoring and Analysis: The binding affinity of the ligand-protein complex is estimated using a scoring function, which calculates the free energy of binding (in kcal/mol). The resulting docked poses are clustered and ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow of a molecular docking experiment and a simplified representation of the fatty acid synthesis pathway initiated by FabH.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 1HNJ) grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (3-Methylbenzotriazine & Inhibitors) docking_run Execution of Docking Algorithm ligand_prep->docking_run grid_gen->docking_run scoring Scoring & Ranking (Binding Energy Calculation) docking_run->scoring interaction_analysis Binding Mode Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis

Caption: Molecular Docking Experimental Workflow.

signaling_pathway acetyl_coa Acetyl-CoA fabH FabH (Target Enzyme) acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp elongation_cycles Elongation Cycles (FabB/F, FabG, FabZ, FabI) acetoacetyl_acp->elongation_cycles fatty_acids Fatty Acids elongation_cycles->fatty_acids

Caption: Simplified Bacterial Fatty Acid Synthesis Pathway Initiation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Methylbenzotriazine

Essential Guide to the Proper Disposal of 3-Methylbenzo[1][2][3]triazine

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methylbenzo[1][2][3]triazine (CAS No. 6299-94-1) was not publicly available at the time of this writing. The following disposal procedures are synthesized from information on structurally related triazine and benzotriazole compounds. Researchers, scientists, and drug development professionals must consult the chemical supplier for a substance-specific SDS and adhere to all applicable federal, state, and local environmental control regulations.

This guide provides essential safety and logistical information for the proper operational and disposal planning of 3-Methylbenzo[1][2][3]triazine, aimed at building trust and providing value beyond the product itself for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Prior to handling 3-Methylbenzo[1][2][3]triazine, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Emergency eyewash stations and safety showers should be readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[2][6]

  • Body Protection: A lab coat or protective overalls are necessary to prevent skin contact.[1] In case of a significant spill, chemical-resistant boots may be required.[2]

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator should be used.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention if irritation develops.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Step-by-Step Disposal Protocol

Disposal of 3-Methylbenzo[1][2][3]triazine must be conducted in compliance with all federal, state, and local regulations.[1]

  • Waste Collection:

    • Collect waste 3-Methylbenzo[1][2][3]triazine and any contaminated materials (e.g., absorbent paper, gloves) in a designated, properly labeled, and sealed container.[4]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal Method:

    • The preferred method of disposal for similar compounds is incineration.[2]

    • Dissolve or mix the material with a combustible solvent to facilitate burning in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • This procedure should only be performed by a licensed hazardous waste disposal company.

  • Contaminated Packaging:

    • Empty containers may retain product residue and should be treated as hazardous waste.

    • Containers can be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.[1]

    • After proper cleaning, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[7]

Quantitative Data Summary

Property1,3,5-Triazine
Molecular Formula C₃H₃N₃
Melting Point/Range 77 - 83 °C / 170.6 - 181.4 °F[6]
Boiling Point/Range 114 °C / 237.2 °F[6]
Density / Specific Gravity 1.38 g/cm³[6]

Experimental Protocols Cited

The disposal method described is a standard procedure for many organic laboratory chemicals and is based on the guidance found in safety data sheets for analogous compounds. No specific experimental protocols for the disposal of 3-Methylbenzo[1][2][3]triazine were found in the reviewed literature. The primary cited protocol is chemical incineration.[2]

Disposal Decision Pathway

Disposal_PathwaystartStart: Have 3-Methylbenzo[1,2,4]triazine Wastecheck_sdsObtain and ReviewSubstance-Specific SDSstart->check_sdsassess_hazardsAssess Chemical Hazards(Toxicity, Reactivity, Environmental)check_sds->assess_hazardsppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)assess_hazards->ppecollect_wasteCollect Waste in aLabeled, Sealed Containerppe->collect_wastecheck_regulationsConsult Local, State, andFederal Disposal Regulationscollect_waste->check_regulationsincinerationOption 1: Chemical Incineration(Preferred Method)check_regulations->incinerationIncineration Permittedother_methodOption 2: Other Approved Method(Per SDS and Regulations)check_regulations->other_methodOther Method Specifiedcontact_vendorContact Licensed HazardousWaste Disposal Vendorincineration->contact_vendorpackage_transportPackage and TransportAccording to Regulationscontact_vendor->package_transportdisposal_completeEnd: Disposal Completepackage_transport->disposal_completeother_method->contact_vendor

Caption: Decision workflow for the proper disposal of 3-Methylbenzo[1][2][3]triazine.

Personal protective equipment for handling 3-Methylbenzo[1,2,4]triazine

Essential Safety and Handling Guide for 3-Methylbenzo[1][2][3]triazine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Methylbenzo[1][2][3]triazine (CAS No. 6299-94-1), a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment

3-Methylbenzo[1][2][3]triazine is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect gloves before use.
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with EN166 or OSHA 29 CFR 1910.133 standards.
Skin and Body Protection Laboratory coatTo prevent skin exposure.
Respiratory Protection Respirator with a particulate filterUse if dust is generated and ventilation is inadequate. Conforming to EN 143.

Operational Plan: Step-by-Step Handling Procedure

All handling of 3-Methylbenzo[1][2][3]triazine should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by removing unnecessary items and ensuring emergency equipment (eyewash station, safety shower) is accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust generation and inhalation.

    • Use a spatula for transfers. Avoid scooping or pouring actions that could create airborne dust.

  • In Solution:

    • When working with the compound in solution, continue to handle it within the fume hood.

    • Avoid direct contact with the solution.

  • Heating: If heating is required, perform this action in a well-ventilated area or a fume hood to prevent the inhalation of any potential vapors.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used. Contaminated clothing should be removed and washed before reuse.[4]

Emergency Procedures

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor.[4] Rinse mouth. Do NOT induce vomiting.[4]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water.[4] Wash with plenty of soap and water.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[4]

Disposal Plan

Proper disposal of 3-Methylbenzo[1][2][3]triazine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Classify waste containing this compound as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Use a dedicated, clearly labeled, and leak-proof container for solid triazine waste.

    • Place any contaminated consumables (e.g., gloves, weighing paper, pipette tips) into the same designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Solid triazine waste may be disposed of at a hazardous materials landfill.[1]

Experimental Workflow for Handling 3-Methylbenzo[1][2][3]triazine

Gcluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handlingcluster_disposalDisposalprep_ppeDon Appropriate PPEprep_workspacePrepare Workspace in Fume Hoodprep_ppe->prep_workspacehandling_weighWeigh Solid in Fume Hoodprep_workspace->handling_weighProceed to Handlinghandling_transferTransfer to Reaction Vesselhandling_weigh->handling_transferpost_deconDecontaminate Workspace and Equipmenthandling_transfer->post_deconAfter Experimentpost_washWash Hands Thoroughlypost_decon->post_washdisp_collectCollect Contaminated Materialspost_wash->disp_collectInitiate Disposaldisp_storeStore in Labeled Hazardous Waste Containerdisp_collect->disp_storedisp_arrangeArrange for Professional Disposaldisp_store->disp_arrange

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzo[1,2,4]triazine
Reactant of Route 2
3-Methylbenzo[1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.